molecular formula C11H12N2O B1345214 4-[(2-Cyanoethyl)methylamino]benzaldehyde CAS No. 94-21-3

4-[(2-Cyanoethyl)methylamino]benzaldehyde

Cat. No.: B1345214
CAS No.: 94-21-3
M. Wt: 188.23 g/mol
InChI Key: DNRTTXXWWAKULZ-UHFFFAOYSA-N
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Description

4-[(2-Cyanoethyl)methylamino]benzaldehyde is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-formyl-N-methylanilino)propanenitrile
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InChI

InChI=1S/C11H12N2O/c1-13(8-2-7-12)11-5-3-10(9-14)4-6-11/h3-6,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRTTXXWWAKULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80861691
Record name N-Methyl-N-(2-cyanoethyl)-4-aminobenzaldehyde
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Molecular Weight

188.23 g/mol
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CAS No.

94-21-3
Record name 3-[(4-Formylphenyl)methylamino]propanenitrile
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Record name Propanenitrile, 3-((4-formylphenyl)methylamino)-
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Record name Propanenitrile, 3-[(4-formylphenyl)methylamino]-
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Record name N-Methyl-N-(2-cyanoethyl)-4-aminobenzaldehyde
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Record name 3-[(4-formylphenyl)methylamino]propiononitrile
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Foundational & Exploratory

In-Depth Technical Guide: 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 94-21-3

This technical guide provides a comprehensive overview of 4-[(2-Cyanoethyl)methylamino]benzaldehyde, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an aromatic aldehyde containing a tertiary amino group and a cyanoethyl substituent. These functional groups contribute to its unique reactivity and utility as a building block in organic synthesis.[1]

PropertyValueReference
CAS Number 94-21-3[2]
Molecular Formula C₁₁H₁₂N₂O[2]
Molecular Weight 188.23 g/mol [2]
Melting Point 70-74 °C[3][4]
Appearance Powder[3]
EINECS Number 202-315-0[3]

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The precursor for this synthesis is N-methyl-N-(2-cyanoethyl)aniline.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This reagent then attacks the electron-rich aromatic ring of the aniline derivative. Subsequent hydrolysis yields the final aldehyde product.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Aniline N-methyl-N-(2-cyanoethyl)aniline Intermediate Iminium Salt Intermediate Aniline->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Figure 1: Vilsmeier-Haack Reaction Pathway.
Experimental Protocol: Vilsmeier-Haack Synthesis

The following is a generalized experimental protocol for the synthesis of this compound based on standard Vilsmeier-Haack reaction procedures.

Materials:

  • N-methyl-N-(2-cyanoethyl)aniline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Dichloromethane (or other suitable solvent)

  • Water

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve N-methyl-N-(2-cyanoethyl)aniline in a minimal amount of dry solvent and add it dropwise to the prepared Vilsmeier reagent, keeping the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a solution of sodium acetate or other suitable base until the product precipitates. Filter the solid product, wash it with cold water, and dry it.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds, particularly dyes and potentially pharmaceutical agents.[1]

Cationic and Disperse Dye Synthesis

This aldehyde is used as a precursor in the manufacture of cationic and disperse dyes. A patent describes its use in producing yellowish-red dyes for polyacrylonitrile materials. The aldehyde functional group can be condensed with other active methylene compounds to generate the final chromophore.

Knoevenagel Condensation

The aldehyde functionality of this compound makes it a suitable substrate for Knoevenagel condensation reactions. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. This is a key step in the synthesis of various dyes and other functional molecules.

Knoevenagel Aldehyde This compound Product Condensation Product (e.g., a Merocyanine Dye) Aldehyde->Product + Active Methylene Compound Active_Methylene Active Methylene Compound (e.g., Malononitrile)

Figure 2: Knoevenagel Condensation Workflow.
Potential in Pharmaceutical Synthesis

While specific examples in publicly available literature are scarce, the structural motifs present in this compound suggest its potential as an intermediate in drug synthesis. The benzaldehyde group can be a precursor to various heterocyclic systems, and the cyanoethylamino moiety can be modified to introduce other functionalities.

Spectroscopic Data (Analogous Compound)

4-(Dimethylamino)benzaldehyde (CAS 100-10-7)
¹H NMR δ 9.73 (s, 1H), 7.73 (d, J = 7.7 Hz, 2H), 6.69 (d, J = 7.5 Hz, 2H), 3.08 (s, 6H)
¹³C NMR δ 190.4, 154.4, 132.1, 125.3, 111.1, 40.2
Mass Spec (ESI) m/z calcd for C₉H₁₁NO [M+H]⁺, 150.1; found, 150.1

Note: The chemical shifts and fragmentation patterns for this compound will differ due to the presence of the cyanoethyl group.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses and handling should be performed by trained professionals in a suitably equipped laboratory with appropriate safety measures in place.

References

An In-depth Technical Guide to 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 4-[(2-Cyanoethyl)methylamino]benzaldehyde. This compound, a key intermediate in the synthesis of various dyes, possesses a unique molecular architecture that lends itself to applications in materials science. This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and discusses its primary application in the development of solvatochromic dyes. While this compound is a valuable synthetic building block, public domain information regarding its biological activity and involvement in specific signaling pathways is not available at the time of this publication. Therefore, this guide focuses on its chemical characteristics and synthetic utility.

Molecular Structure and Properties

This compound is an aromatic aldehyde characterized by a benzaldehyde ring substituted at the para-position with a methylamino group that is further functionalized with a cyanoethyl moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂N₂O[1][2]
Molecular Weight 188.23 g/mol [1][2]
CAS Number 94-21-3[1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point 70-74 °C
Boiling Point (Predicted) 387.1 ± 27.0 °C
Density (Predicted) 1.137 ± 0.06 g/cm³
IUPAC Name 4-[(2-Cyanoethyl)(methyl)amino]benzaldehyde
Synonyms 3-((4-Formylphenyl)(methyl)amino)propanenitrile, N-(2-Cyanoethyl)-N-methyl-4-aminobenzaldehyde[4]
InChI Key DNRTTXXWWAKULZ-UHFFFAOYSA-N
SMILES CN(CCC#N)c1ccc(C=O)cc1

Note: Predicted values are based on computational models and may not reflect experimentally determined values.

Synthesis

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of N-(2-cyanoethyl)-N-methylaniline.[5][6] This reaction introduces a formyl group (CHO) onto the aromatic ring, typically at the para position due to the ortho,para-directing effect of the amino group.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established Vilsmeier-Haack reactions.[5][7]

Materials:

  • N-(2-cyanoethyl)-N-methylaniline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate (NaOAc)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is formed in situ.

  • Formylation Reaction: Dissolve N-(2-cyanoethyl)-N-methylaniline in dichloromethane (CH₂Cl₂). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the aldehyde and neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Data (Predicted and Analogous)

Table 2: Predicted and Analogous Spectroscopic Data

TechniqueExpected/Analogous DataInferred from
¹H NMR Aldehyde proton (CHO) singlet around δ 9.7-10.0 ppm. Aromatic protons as two doublets in the range of δ 6.7-7.8 ppm. Methylene protons adjacent to the nitrogen and cyano group as triplets. Methyl protons as a singlet.[8][9]
¹³C NMR Carbonyl carbon (C=O) signal around δ 190 ppm. Aromatic carbons in the range of δ 110-155 ppm. Cyano carbon (C≡N) around δ 118 ppm. Methylene and methyl carbons at higher field.[8][9]
FT-IR Strong C=O stretching vibration for the aldehyde at ~1670-1700 cm⁻¹. C≡N stretching vibration around 2240-2260 cm⁻¹. C-H stretching of the aldehyde group around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[10][11]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 188.23. Fragmentation pattern would likely show losses of the cyanoethyl group and the formyl group.[12]

Applications in Dye Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of cationic and disperse dyes.[8] The presence of the electron-donating amino group and the electron-withdrawing aldehyde group creates a "push-pull" system, which is a common feature in chromophores.

Dyes derived from this molecule often exhibit solvatochromism , a phenomenon where the color of the dye changes with the polarity of the solvent.[13][14][15] This property makes them useful as probes for studying the polarity of microenvironments, such as in biological systems or polymer matrices.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature and chemical databases did not yield any specific information on the biological activity of this compound or its involvement in any signaling pathways. While derivatives of similar benzaldehydes have been investigated for various biological activities, no such data is currently available for this specific compound.[16] Therefore, a diagram of a signaling pathway involving this molecule cannot be provided.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification start Start Materials: N-(2-cyanoethyl)-N-methylaniline, POCl3, DMF reagent Vilsmeier Reagent Formation (POCl3 + DMF) start->reagent reaction Vilsmeier-Haack Reaction: Formylation of Amine reagent->reaction hydrolysis Hydrolysis (Aqueous NaOAc) reaction->hydrolysis extraction Extraction with CH2Cl2 hydrolysis->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography end Pure Product: This compound chromatography->end

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its primary utility lies in the field of dye chemistry, where its structural features are exploited to create molecules with interesting photophysical properties like solvatochromism. While its application space is clearly defined in materials science, a significant gap exists in the understanding of its biological effects. Future research could explore the potential pharmacological activities of this compound and its derivatives, which may open up new avenues for its application in drug discovery and development.

References

physical and chemical properties of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-[(2-Cyanoethyl)methylamino]benzaldehyde, a versatile organic intermediate. Due to the limited availability of published experimental data for this specific compound, this guide incorporates data from closely related analogs to provide a predictive characterization. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

This compound, with the CAS number 94-21-3, is a substituted aromatic aldehyde. Its core structure consists of a benzaldehyde molecule functionalized with a methylamino group at the para position, which is further substituted with a cyanoethyl group. This compound is primarily utilized as an intermediate in the synthesis of dyes and other organic molecules.[1]

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O[2][3]
Molecular Weight 188.23 g/mol [2][3]
CAS Number 94-21-3[2][3]
Appearance White to off-white powder (predicted)[3]
Melting Point 70-74 °C[4][5]
Boiling Point 387.1 ± 27.0 °C (Predicted)[6]
Density 1.137 ± 0.06 g/cm³ (Predicted)[6]
Solubility Soluble in many organic solvents.General knowledge

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.7s1HAldehydic proton (-CHO)
~7.7d2HAromatic protons (ortho to -CHO)
~6.7d2HAromatic protons (ortho to -N(CH₃)(CH₂CH₂CN))
~3.6t2HMethylene protons (-N-CH₂ -CH₂CN)
~3.1s3HMethyl protons (-N-CH₃ )
~2.7t2HMethylene protons (-N-CH₂-CH₂ CN)
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~190Aldehydic carbon (C HO)
~154Aromatic carbon attached to nitrogen
~132Aromatic carbons ortho to -CHO
~125Aromatic carbon attached to -CHO
~118Nitrile carbon (C N)
~111Aromatic carbons ortho to -N(CH₃)(CH₂CH₂CN))
~49Methylene carbon (-N-CH₂ -CH₂CN)
~39Methyl carbon (-N-CH₃ )
~18Methylene carbon (-N-CH₂-CH₂ CN)
Table 4: Predicted Key FT-IR Spectral Bands
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretching (aliphatic)
~2250MediumC≡N stretching (nitrile)
~1680StrongC=O stretching (aromatic aldehyde)
~1600, ~1520StrongC=C stretching (aromatic ring)
~1360StrongC-N stretching (aromatic amine)
Table 5: Predicted Mass Spectrometry Data
m/zInterpretation
188.23[M]⁺ (Molecular ion)
159[M - CHO]⁺
148[M - CH₂CN]⁺
133[M - CH₂CH₂CN]⁺

Experimental Protocols

While a specific, detailed published synthesis protocol for this compound is not available, a plausible and widely used method for the formylation of electron-rich aromatic compounds like N-(2-cyanoethyl)-N-methylaniline is the Vilsmeier-Haack reaction.[7]

Representative Synthesis via Vilsmeier-Haack Reaction

Disclaimer: This is a representative protocol based on established chemical principles and may require optimization.

Reaction Scheme:

N-(2-cyanoethyl)-N-methylaniline + Vilsmeier Reagent (POCl₃/DMF) → this compound

Materials:

  • N-(2-cyanoethyl)-N-methylaniline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate (saturated aqueous solution)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Dissolve N-(2-cyanoethyl)-N-methylaniline in anhydrous dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate with stirring until the pH reaches 6-7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol

A general method for the purification of N-substituted aminobenzaldehydes involves recrystallization.

Materials:

  • Crude this compound

  • Ethanol or a mixture of ethanol and water

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the product is highly soluble, add water dropwise until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Mandatory Visualizations

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Ion Intermediate Aniline_Derivative N-(2-cyanoethyl)- N-methylaniline Aniline_Derivative->Intermediate + Vilsmeier Reagent Product 4-[(2-Cyanoethyl)methylamino]- benzaldehyde Intermediate->Product Hydrolysis

Caption: General mechanism of the Vilsmeier-Haack reaction.

Diagram 2: Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: N-(2-cyanoethyl)-N-methylaniline, POCl3, DMF reaction Vilsmeier-Haack Reaction start->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying final_product Pure Product drying->final_product

References

An In-depth Technical Guide to the Spectroscopic Profile of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-[(2-Cyanoethyl)methylamino]benzaldehyde, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties
  • Chemical Name: this compound

  • CAS Number: 94-21-3[1][2][3]

  • Molecular Formula: C₁₁H₁₂N₂O[1][2]

  • Molecular Weight: 188.23 g/mol [1][2]

  • Structure: Chemical structure of this compound

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8Singlet1HAldehyde proton (-CHO)
~7.7Doublet2HAromatic protons (ortho to -CHO)
~6.7Doublet2HAromatic protons (meta to -CHO)
~3.8Triplet2HMethylene protons (-N-CH₂ -CH₂-CN)
~3.1Singlet3HMethyl protons (-N-CH₃ )
~2.7Triplet2HMethylene protons (-N-CH₂-CH₂ -CN)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~190Aldehyde carbonyl carbon ( C =O)
~155Aromatic carbon (para to -CHO)
~132Aromatic carbons (ortho to -CHO)
~125Aromatic carbon (ipso to -CHO)
~118Nitrile carbon (-C ≡N)
~111Aromatic carbons (meta to -CHO)
~50Methylene carbon (-N-CH₂ -CH₂-CN)
~40Methyl carbon (-N-CH₃ )
~18Methylene carbon (-N-CH₂-CH₂ -CN)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretch (aliphatic)
~2820, ~2720WeakC-H stretch (aldehyde)
~2250MediumC≡N stretch (nitrile)
~1700StrongC=O stretch (aromatic aldehyde)
~1600, ~1520StrongC=C stretch (aromatic ring)
~1360MediumC-N stretch (aromatic amine)
~820StrongC-H bend (para-disubstituted aromatic ring)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Data (Solvent: Ethanol)

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~250Highπ → π* (aromatic)
~350Moderaten → π* (carbonyl)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A sample of 10-20 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

UV-Vis Spectroscopy

A stock solution of this compound is prepared by accurately weighing approximately 10 mg of the compound and dissolving it in 100 mL of spectroscopic grade ethanol. A dilution is then performed to obtain a final concentration of approximately 0.01 mg/mL. The UV-Vis spectrum is recorded from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer, with pure ethanol in the reference cuvette.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining the spectroscopic data.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolve Dissolve in Deuterated Solvent (NMR) or Ethanol (UV-Vis) Sample->Dissolve Solid Solid Sample (IR) Sample->Solid NMR NMR Spectrometer Dissolve->NMR UVVis UV-Vis Spectrophotometer Dissolve->UVVis IR FT-IR Spectrometer (with ATR) Solid->IR NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UVVis_Data UV-Vis Spectrum UVVis->UVVis_Data

General workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Data to Molecular Structure

This diagram shows how different spectroscopic techniques probe specific parts of the molecule.

Molecular_Spectroscopy_Relationship cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_UVVis UV-Vis Spectroscopy Molecule This compound H_NMR ¹H NMR (Proton Environments) Molecule->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Molecule->C_NMR IR_Spec Functional Groups (C=O, C≡N, C-H, C=C) Molecule->IR_Spec UVVis_Spec Conjugated π System (Aromatic Ring, Carbonyl) Molecule->UVVis_Spec

Relationship between spectroscopic data and molecular features.

References

Solubility Profile of 4-[(2-Cyanoethyl)methylamino]benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(2-Cyanoethyl)methylamino]benzaldehyde is a chemical intermediate recognized for its application in the synthesis of dyes and other organic compounds. A comprehensive understanding of its solubility in various solvents is fundamental for its effective use in research and development, particularly in process chemistry, formulation, and analytical method development. This technical guide addresses the solubility of this compound.

Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound in a range of solvents remains largely unpublished. This document outlines the available information and provides a general framework for approaching solubility determination for this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 94-21-3
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Melting Point 70-74 °C

Expected Solubility Behavior

Based on the molecular structure of this compound, which features a polar cyano group and a tertiary amine, as well as a larger aromatic benzaldehyde moiety, a qualitative assessment of its expected solubility can be inferred. The presence of polar functional groups suggests potential solubility in polar organic solvents. Conversely, the aromatic ring contributes to its nonpolar character, which may allow for some solubility in less polar organic solvents. Its solubility in water is expected to be limited due to the significant nonpolar surface area of the benzene ring.

Experimental Protocol for Solubility Determination

In the absence of published data, the following established experimental protocol, the shake-flask method, is recommended for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, etc.) of analytical grade

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Sample Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Workflow for Solubility Determination start Start prepare Prepare Supersaturated Solutions (Excess Solute in Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Accurately Dilute Filtered Sample sample->dilute analyze Analyze Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

An In-depth Technical Guide to the Synthesis of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 4-[(2-Cyanoethyl)methylamino]benzaldehyde, a valuable intermediate in the synthesis of various dyes and potentially other specialized chemicals.[1] The synthesis is a two-step process commencing with the cyanoethylation of N-methylaniline, followed by the formylation of the resulting intermediate via the Vilsmeier-Haack reaction. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

Step 1: Cyanoethylation of N-methylaniline

In this initial step, N-methylaniline is reacted with acrylonitrile in a Michael addition reaction to yield N-methyl-N-(2-cyanoethyl)aniline. This reaction is typically catalyzed by a weak acid or a Lewis acid to facilitate the addition of the amine to the activated double bond of acrylonitrile.

Step 2: Vilsmeier-Haack Formylation

The intermediate, N-methyl-N-(2-cyanoethyl)aniline, is then formylated at the para position of the benzene ring using the Vilsmeier-Haack reagent. This reagent, a chloroiminium salt, is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[2][3][4][5][6][7] The electron-donating amino group of the N-methyl-N-(2-cyanoethyl)aniline directs the electrophilic formylation to the para position, leading to the formation of this compound.[4]

Experimental Protocols

Step 1: Synthesis of N-methyl-N-(2-cyanoethyl)aniline

Materials:

Reactant/ReagentChemical FormulaMolar Mass ( g/mol )
N-methylanilineC₇H₉N107.15
AcrylonitrileC₃H₃N53.06
Acetic Acid (Glacial)C₂H₄O₂60.05

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of N-methylaniline and a catalytic amount of glacial acetic acid is prepared.

  • Acrylonitrile is added dropwise to the stirred mixture. An exothermic reaction may be observed.

  • The reaction mixture is then heated to reflux for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The excess acrylonitrile and acetic acid are removed under reduced pressure.

  • The resulting crude N-methyl-N-(2-cyanoethyl)aniline is then purified, typically by vacuum distillation, to yield the pure intermediate.

Step 2: Synthesis of this compound

Materials:

Reactant/ReagentChemical FormulaMolar Mass ( g/mol )
N-methyl-N-(2-cyanoethyl)anilineC₁₀H₁₂N₂160.22
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Phosphorus OxychloridePOCl₃153.33
Dichloromethane (DCM)CH₂Cl₂84.93
Sodium AcetateC₂H₃NaO₂82.03

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, anhydrous N,N-dimethylformamide (DMF) is placed and cooled in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. The temperature should be maintained below 10 °C during this addition.

  • After the formation of the Vilsmeier reagent, a solution of N-methyl-N-(2-cyanoethyl)aniline in anhydrous dichloromethane (DCM) is added dropwise at a low temperature.

  • The reaction mixture is then stirred at room temperature for several hours, followed by heating to ensure the completion of the formylation reaction. Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured onto crushed ice.

  • The acidic solution is then neutralized by the slow addition of a saturated aqueous solution of sodium acetate until the pH is between 6 and 8.[8] This causes the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Reactant Quantities and Yields for the Synthesis of N-methyl-N-(2-cyanoethyl)aniline

ReactantMolar RatioTypical Yield (%)
N-methylaniline185-95
Acrylonitrile1.1 - 1.5
Acetic AcidCatalytic

Table 2: Reactant Quantities and Yields for the Synthesis of this compound

ReactantMolar RatioTypical Yield (%)
N-methyl-N-(2-cyanoethyl)aniline170-85
N,N-Dimethylformamide (DMF)3 - 5
Phosphorus Oxychloride (POCl₃)1.1 - 1.5

Table 3: Physicochemical Properties of this compound

PropertyValue
CAS Number94-21-3[1][4][8][9][10]
Molecular FormulaC₁₁H₁₂N₂O[1][8][9]
Molecular Weight188.23 g/mol [1][8]
Melting Point70-74 °C[10]
AppearanceWhite to pale yellow crystalline powder[11]

Visualizations

Synthesis Pathway

Synthesis_Pathway NMA N-methylaniline Intermediate N-methyl-N-(2-cyanoethyl)aniline NMA->Intermediate Cyanoethylation (Acetic Acid catalyst) ACN Acrylonitrile ACN->Intermediate Product This compound Intermediate->Product Vilsmeier-Haack Formylation Vilsmeier Vilsmeier Reagent (DMF/POCl₃) Vilsmeier->Product

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Cool DMF in ice bath Add_POCl3 Add POCl₃ dropwise DMF->Add_POCl3 Add_Intermediate Add N-methyl-N-(2-cyanoethyl)aniline solution Stir_React Stir at RT, then heat Add_Intermediate->Stir_React Quench Pour onto ice Stir_React->Quench Neutralize Neutralize with NaOAc solution Quench->Neutralize Filter Filter precipitate Neutralize->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Final_Product Pure Product Recrystallize->Final_Product

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation step.

Characterization Data

While detailed spectroscopic data for the final product is not widely available in the searched literature, the structure of this compound can be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: Expected signals would include those for the aromatic protons (two doublets in the aromatic region), the aldehyde proton (a singlet downfield), the methyl group protons (a singlet), and the two methylene groups of the cyanoethyl chain (two triplets).

  • ¹³C NMR Spectroscopy: Expected signals would correspond to the carbon atoms of the benzaldehyde ring, the aldehyde carbonyl carbon, the nitrile carbon, the methyl carbon, and the two methylene carbons.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the aldehyde C=O stretch, the C≡N stretch of the nitrile group, and C-H and C=C stretching vibrations of the aromatic ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 188.23 g/mol would be observed.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the described protocols for their specific laboratory conditions and to perform thorough characterization of the synthesized product to ensure its purity and identity.

References

In-depth Technical Guide to the Applications of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[(2-Cyanoethyl)methylamino]benzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its unique molecular structure, featuring both an electron-donating amino group and an electron-withdrawing aldehyde group, makes it a valuable precursor for the creation of dyes, nonlinear optical (NLO) materials, and potentially biologically active molecules. This technical guide provides a comprehensive review of the known applications of this compound, with a focus on its role in the synthesis of disperse dyes, cationic dyes, and as a precursor for materials with potential applications in optoelectronics. Detailed experimental protocols, quantitative data, and logical workflows for its key reactions are presented.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

PropertyValueReference
CAS Number 94-21-3[1]
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
Melting Point 70-74 °C[1]
Appearance Solid
Synonyms 3-((4-Formylphenyl)(methyl)amino)propanenitrile, N-methyl-N-(2-cyanoethyl)-4-aminobenzaldehyde

Applications in Dye Synthesis

The primary application of this compound is as an intermediate in the synthesis of various dyes, particularly disperse and cationic dyes.[2] The presence of the tertiary amino group acts as a powerful auxochrome, influencing the color and dyeing properties of the final dye molecule.

Synthesis of Azo Disperse Dyes

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo (–N=N–) functional group. While specific examples of azo dyes synthesized directly from this compound are not extensively detailed in publicly available literature, a general synthetic approach involves its use as a coupling component. The aldehyde group can be first protected or modified, or the entire molecule can be coupled with a diazonium salt.

The following is a generalized protocol for the synthesis of an azo disperse dye where an aromatic amine is diazotized and then coupled with a suitable coupling component. In this context, a derivative of this compound could serve as the coupling partner.

Step 1: Diazotization of a Primary Aromatic Amine

  • Dissolve the primary aromatic amine (e.g., p-nitroaniline) in a solution of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling

  • Dissolve the coupling component (e.g., a derivative of this compound) in a suitable solvent, such as a mixture of acetic acid and water, and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture in the appropriate range (typically acidic to slightly alkaline, depending on the coupling component) by adding a solution of sodium acetate or sodium carbonate.

  • Continue stirring the reaction mixture at low temperature for 1-2 hours to ensure complete coupling.

  • The precipitated azo dye is then collected by filtration, washed with cold water until the filtrate is neutral, and dried.

Workflow for Azo Dye Synthesis

AzoDyeSynthesis A Primary Aromatic Amine B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt B->C E Azo Coupling (pH control) C->E D This compound (Coupling Component) D->E Step 2 F Azo Disperse Dye E->F

Caption: General workflow for the synthesis of azo disperse dyes.

Synthesis of Methine and Styryl Dyes via Knoevenagel Condensation

This compound readily undergoes Knoevenagel condensation with active methylene compounds to produce methine and styryl dyes. These dyes are characterized by a carbon-carbon double bond formed between the aldehyde carbon and the active methylene carbon.

A notable example is the synthesis of 2-(4-((2-cyanoethyl)(methyl)amino)benzylidene)malononitrile. While the direct synthesis of this specific compound is not detailed, a very close analog, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), has been synthesized and characterized for its application in organic light-emitting diodes (OLEDs). The synthetic procedure for HEMABM can be adapted for the cyanoethyl derivative.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (40 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a few drops of piperidine to the solution as a catalyst.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Add water (40 mL) to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Workflow for Knoevenagel Condensation

KnoevenagelCondensation Aldehyde This compound Reaction Knoevenagel Condensation (Ethanol, Room Temp) Aldehyde->Reaction Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Product Styryl/Methine Dye Reaction->Product

Caption: Workflow for the synthesis of styryl/methine dyes.

The following table summarizes the properties of 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), which is structurally similar to the Knoevenagel condensation product of this compound and is expected to have comparable properties.

PropertyValueReference
Application Organic Light-Emitting Diode (OLED) material[3]
Luminance 1300 cd m⁻²[3]
Threshold Voltage ~1.0 V[3]
Thin Film Morphology (Roughness) 10.81 nm[3]

Potential Applications in Nonlinear Optics (NLO)

Organic molecules with a donor-π-acceptor (D-π-A) structure can exhibit significant nonlinear optical (NLO) properties. This compound, with its electron-donating amino group and electron-withdrawing aldehyde group connected by a benzene ring (the π-system), is a promising precursor for the synthesis of NLO chromophores. The aldehyde group can be readily reacted with various moieties to extend the conjugation and enhance the NLO response.

While specific NLO materials derived directly from this compound are not well-documented in the available literature, the general synthetic strategies for creating D-π-A chromophores can be applied.

Logical Relationship for NLO Chromophore Design

NLO_Chromophore Donor Electron-Donating Group (-N(CH3)(CH2CH2CN)) PiBridge π-Conjugated Bridge (Benzene Ring) Donor->PiBridge Chromophore NLO Chromophore Precursor (this compound) Acceptor Electron-Accepting Group (-CHO) PiBridge->Acceptor Modification Chemical Modification (e.g., Knoevenagel Condensation) Chromophore->Modification EnhancedAcceptor Stronger Electron-Accepting Group Modification->EnhancedAcceptor ExtendedPi Extended π-Conjugation Modification->ExtendedPi NLO_Material Enhanced NLO Material EnhancedAcceptor->NLO_Material ExtendedPi->NLO_Material

Caption: Design strategy for NLO materials from the title compound.

Potential Biological Applications

The exploration of the biological activities of this compound and its derivatives is an emerging area of research. While no specific drug development applications have been reported for this compound, its structural motifs are present in various biologically active molecules. For instance, benzaldehyde derivatives are known to possess a wide range of pharmacological activities. Further research is warranted to investigate the potential of this compound derivatives in areas such as medicinal chemistry and drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of dyes and promising potential in the development of materials for nonlinear optics and organic electronics. The reactivity of its aldehyde group allows for a wide range of chemical transformations, leading to a diverse array of functional molecules. This guide has provided an overview of its key applications, along with generalized experimental protocols and workflows. Further research into the synthesis and characterization of novel derivatives of this compound is likely to uncover new and exciting applications in materials science and potentially in the life sciences.

References

chemical reactivity of the aldehyde group in 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Introduction

This compound is a versatile organic intermediate characterized by a benzaldehyde core substituted with a tertiary amino group bearing a cyanoethyl moiety.[1][2][3][4] Its significance in synthetic chemistry is primarily anchored in its utility as a precursor in the manufacturing of cationic dyes and other specialized organic molecules.[5] The chemical behavior of this compound is dominated by the interplay of its three distinct functional groups: the aromatic aldehyde, the tertiary amine, and the nitrile. This guide provides an in-depth exploration of the chemical reactivity of the aldehyde group, which serves as the primary site for a multitude of synthetic transformations.

The reactivity of the carbonyl carbon in the aldehyde is profoundly influenced by the potent electron-donating nature of the para-substituted amino group. The nitrogen's lone pair of electrons delocalizes into the benzene ring via resonance, increasing the electron density of the aromatic system and, by extension, subtly modulating the electrophilicity of the aldehyde's carbonyl carbon. This electronic effect is a critical consideration in predicting the compound's behavior in various chemical reactions. This paper will detail the key transformations of the aldehyde group, including nucleophilic additions, condensation reactions, oxidations, and reductions, providing both mechanistic insights and practical experimental frameworks for researchers in organic synthesis and drug development.

Core Reactivity: Nucleophilic Addition and Condensation Reactions

The quintessential reaction of an aldehyde is the nucleophilic addition to the electron-deficient carbonyl carbon. For this compound, this reactivity is harnessed in several powerful carbon-carbon bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for this substrate, involving the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[6] The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product.[6] The electron-donating substituent on the benzaldehyde ring enhances the polarization of the carbonyl group, facilitating the initial nucleophilic attack.

The choice of catalyst is crucial; a weak base, such as a secondary amine (e.g., piperidine) or diazabicyclo[5.4.0]undec-7-ene (DBU), is typically employed.[7][8] Strong bases are avoided as they can promote the self-condensation of the aldehyde.[6] The mechanism involves the base-catalyzed deprotonation of the active methylene compound to generate a highly nucleophilic enolate, which then attacks the aldehyde's carbonyl carbon.[8]

Knoevenagel_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration Active_Methylene Active Methylene (Z-CH2-Z') Enolate Enolate Anion (Z-CH--Z') Active_Methylene->Enolate B: Base Base (B:) Enolate_2 Enolate Anion Aldehyde This compound Intermediate Alkoxide Intermediate Aldehyde->Intermediate Intermediate_2 Alkoxide Intermediate Enolate_2->Aldehyde Attack on C=O Protonated_Int Protonated Intermediate Final_Product α,β-Unsaturated Product Protonated_Int->Final_Product - H2O Intermediate_2->Protonated_Int + H+

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1.88 g).

  • Reagents: Add malononitrile (10 mmol, 0.66 g) and ethanol (30 mL) to the flask.

  • Catalyst: Introduce a catalytic amount of piperidine (0.5 mmol, 50 µL).

  • Reaction: Heat the mixture to reflux and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired 2-(4-((2-cyanoethyl)(methyl)amino)benzylidene)malononitrile.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[9][10][11] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a triphenylphosphonium salt with a strong base.[12] A key advantage of the Wittig reaction is that the double bond is formed at a specific location, avoiding the formation of isomeric mixtures that can occur in other elimination reactions.[12]

The mechanism proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[10][13] This intermediate then decomposes to yield the final alkene and a molecule of triphenylphosphine oxide, the formation of which is the thermodynamic driving force for the reaction.[13]

Wittig_Reaction Aldehyde This compound (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph3P=CHR') Alkene Alkene Product (R-CH=CHR') Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO

Caption: Workflow of the Wittig Reaction.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), suspend methyltriphenylphosphonium bromide (11 mmol) in anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a strong base, such as n-butyllithium (10 mmol, in hexanes), dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour, during which the characteristic orange-red color of the ylide will appear.

  • Aldehyde Addition: Dissolve this compound (10 mmol, 1.88 g) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the alkene.

Oxidation and Reduction of the Aldehyde Group

Standard transformations of the aldehyde functional group, such as oxidation to a carboxylic acid and reduction to a primary alcohol, are readily achievable with this compound.

Reduction to a Primary Alcohol

The aldehyde group can be selectively reduced to the corresponding primary alcohol, 4-[(2-Cyanoethyl)methylamino]benzyl alcohol, using mild reducing agents. Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation due to its high chemoselectivity. It efficiently reduces aldehydes and ketones without affecting other functional groups like nitriles or the aromatic ring.

Reduction_Workflow Start Aldehyde Substrate Reagent Add NaBH4 in Methanol Start->Reagent Stir Stir at 0 °C to RT Reagent->Stir Workup Aqueous Workup Stir->Workup Product Primary Alcohol Product Workup->Product

Caption: Experimental workflow for aldehyde reduction.

Experimental Protocol: Reduction with Sodium Borohydride

  • Setup: Dissolve this compound (10 mmol, 1.88 g) in methanol (50 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH4) (5 mmol, 0.19 g) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour after the addition is complete.

  • Workup: Carefully add water to quench the excess NaBH4, followed by 1 M HCl to neutralize the solution.

  • Purification: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the combined organic layers over anhydrous MgSO4, filter, and evaporate the solvent to yield the alcohol product.

Oxidation to a Carboxylic Acid

The aldehyde can be oxidized to 4-[(2-Cyanoethyl)methylamino]benzoic acid using a variety of oxidizing agents. A common and effective method is the use of potassium permanganate (KMnO4) under basic conditions. The reaction must be carefully controlled to prevent side reactions, given the presence of the amine functionality.

Reaction TypeReagent(s)Product Functional Group
Knoevenagel Condensation Malononitrile, Piperidineα,β-Unsaturated Dinitrile
Wittig Reaction Ph3P=CH2Terminal Alkene
Reduction NaBH4Primary Alcohol
Oxidation KMnO4, NaOHCarboxylic Acid

Conclusion

The aldehyde group of this compound is a highly reactive and synthetically valuable functional group. Its reactivity is characterized by a susceptibility to nucleophilic attack, enabling a wide range of transformations. Key reactions such as the Knoevenagel condensation and the Wittig reaction provide efficient routes to complex unsaturated systems and alkenes, respectively. Furthermore, the aldehyde can be readily reduced to a primary alcohol or oxidized to a carboxylic acid using standard laboratory reagents. The strong electron-donating effect of the para-amino substituent plays a significant role in modulating this reactivity. A thorough understanding of these reaction pathways is essential for leveraging this compound as a versatile building block in the synthesis of dyes, pharmaceuticals, and advanced materials.

References

synonyms for 4-[(2-Cyanoethyl)methylamino]benzaldehyde like Forosone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-[(2-Cyanoethyl)methylamino]benzaldehyde and Its Chemical Analogs

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 94-21-3), a key organic intermediate primarily utilized in the synthesis of cationic dyes. This document details the compound's chemical identity, nomenclature, and physicochemical properties. It further explores representative synthesis and analytical quality control methodologies, offering insights into the chemical principles that govern these processes. Safety, handling, and applications are also discussed to provide a complete profile for researchers, chemists, and professionals in the fields of chemical synthesis and drug development. A clarification regarding the term "Forosone" is also provided, concluding that it is not a recognized synonym for this compound in standard chemical literature.

Chemical Identity and Nomenclature

This compound is an aromatic aldehyde containing a tertiary amine and a nitrile functional group. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 94-21-3 .[1][2]

While the name "Forosone" was specified for this topic, extensive searches across chemical databases and scientific literature did not identify it as a synonym for CAS No. 94-21-3. It is likely a proprietary trade name, a historical designation not in common use, or a misnomer. Other compounds with phonetically similar names, such as Fluoresone (a sulfonamide) or the drug Fluticasone Furoate, are chemically distinct and unrelated.[3][4][5]

The compound is known by several systematic and common names, which are crucial for comprehensive literature and patent searches.

Nomenclature Type Name Source
CAS Name Benzaldehyde, 4-[(2-cyanoethyl)methylamino]-N/A
IUPAC Name 4-[(2-Cyanoethyl)(methyl)amino]benzaldehydeN/A
Common Synonym 3-[(4-Formylphenyl)methylamino]propiononitrile[6][7]
Common Synonym 4-[N-Methyl-N-(2-cyanoethyl)]amino benzaldehyde[6]
Common Synonym N-Cyanoethyl-N-methyl-4-aminobenzaldehyde[8]
CAS Registry No. 94-21-3[1][2][9]
EC Number 202-315-0[2][6]
MDL Number MFCD00021067[2]

Physicochemical and Spectral Properties

Understanding the physicochemical properties of a compound is fundamental for its application in synthesis, purification, and formulation.

Property Value Source
Molecular Formula C₁₁H₁₂N₂O[1][9]
Molecular Weight 188.23 g/mol [1][2][9]
Appearance White to yellow crystalline powder/solid[10]
Melting Point 70-74 °C (lit.)[2][5][6]
Boiling Point 387.1±27.0 °C (Predicted)[6]
Density 1.137±0.06 g/cm³ (Predicted)[6]
SMILES String CN(CCC#N)c1ccc(C=O)cc1[2][11]
InChI Key DNRTTXXWWAKULZ-UHFFFAOYSA-N[2][5]

While a publicly available, peer-reviewed NMR spectrum for this specific compound is not available, the expected spectral features can be inferred from its structure. In ¹H NMR, one would anticipate signals corresponding to the aldehydic proton (~9.7-10.0 ppm), aromatic protons on the disubstituted ring (~6.7-7.8 ppm), the N-methyl protons (~3.0 ppm), and two methylene groups of the cyanoethyl chain (~2.7-3.8 ppm).[11]

Representative Synthesis Pathway: Vilsmeier-Haack Reaction

While multiple synthetic routes may exist, a common and industrially scalable method for producing aromatic aldehydes like the target compound is the Vilsmeier-Haack reaction. This reaction formylates an electron-rich aromatic ring. The starting material would be N-methyl-N-(2-cyanoethyl)aniline.

Reaction Principle: The Vilsmeier reagent, a chloroiminium salt, is formed in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). This electrophilic reagent then attacks the electron-rich aromatic ring of the aniline derivative, which is activated by the tertiary amine substituent. A subsequent hydrolysis step introduces the aldehyde's oxygen atom and liberates the desired product.

G cluster_reagent Vilsmeier Reagent Formation cluster_main Main Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Start N-methyl-N-(2-cyanoethyl)aniline Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product This compound Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack synthesis workflow.

Step-by-Step Methodology (Conceptual)
  • Reagent Formation: N,N-Dimethylformamide (DMF) is cooled in an inert atmosphere, and phosphorus oxychloride (POCl₃) is added dropwise, maintaining a low temperature to form the Vilsmeier reagent.

  • Electrophilic Addition: The starting material, N-methyl-N-(2-cyanoethyl)aniline, is dissolved in a suitable solvent and added slowly to the pre-formed Vilsmeier reagent. The reaction is stirred, often with gentle heating, to drive the formylation to completion.

  • Hydrolysis: The reaction mixture is quenched by pouring it into a mixture of ice and water, followed by basification (e.g., with sodium hydroxide or sodium carbonate) to hydrolyze the intermediate iminium salt.

  • Workup and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final crystalline solid.

This method is advantageous due to the relatively inexpensive and available reagents and its high regioselectivity for formylating the para position of the activated aniline ring.

Applications in Research and Development

The primary and most well-documented application of this compound is as a crucial intermediate in dye synthesis .[1]

  • Cationic Dyes: It serves as a precursor or "coupler" component in the manufacturing of specific cationic (basic) dyes. The aldehyde group provides a reactive site for condensation reactions with other aromatic compounds (e.g., active methylene compounds) to form the extended conjugated systems responsible for the dye's color.

  • Organic Synthesis Building Block: The molecule possesses three distinct functional groups (aldehyde, tertiary amine, nitrile), making it a versatile building block for more complex molecules in medicinal chemistry or materials science. The aldehyde can be converted into other functionalities (e.g., alcohols, carboxylic acids, imines), while the nitrile can be hydrolyzed or reduced.

While not directly a pharmaceutical agent, its role as a starting material or intermediate makes it relevant to drug development professionals who may be synthesizing novel heterocyclic compounds or complex molecular scaffolds.

Quality Control and Analytical Protocols

Ensuring the purity and identity of a chemical intermediate is critical for the success of subsequent synthetic steps. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for this purpose.

Protocol: Purity Determination by RP-HPLC

This protocol is a representative method for analyzing substituted benzaldehydes and should be optimized for specific instrumentation.[7]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation:

    • Solvent A: Deionized Water with 0.1% Formic Acid (or Acetic Acid).

    • Solvent B: Acetonitrile with 0.1% Formic Acid (or Acetic Acid).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or the compound's λmax if determined).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program: A linear gradient from 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

    • Dilute this stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of Solvent A and Solvent B.

  • Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Identity can be confirmed by comparing the retention time to that of a certified reference standard.

Rationale for Choices:

  • C18 Column: Provides excellent hydrophobic retention for aromatic compounds.

  • Acidified Mobile Phase: Improves peak shape for the amine-containing compound by suppressing the ionization of residual silanols on the stationary phase.

  • Gradient Elution: Ensures that impurities with a wide range of polarities are eluted and resolved from the main peak.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Solid Solid Compound Stock Stock Solution (1 mg/mL in ACN) Solid->Stock Dissolve Working Working Sample (50 µg/mL) Stock->Working Dilute Injector Autosampler Inject 10 µL Column C18 Column Gradient Elution Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Result Purity Report (Area %) Chromatogram->Result Integrate Peaks

Caption: General workflow for HPLC purity analysis.

Safety and Handling

This compound is classified as harmful and an irritant. Proper personal protective equipment (PPE) and handling procedures are mandatory.

  • Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity (Respiratory system).[3][11]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][8]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Storage: Keep in a dark place under an inert atmosphere, preferably refrigerated at 2-8°C.[6]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid dust formation.

References

A Technical Guide to the Safe Handling and Application of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Label

4-[(2-Cyanoethyl)methylamino]benzaldehyde, a substituted aromatic aldehyde, is a valuable reagent in organic synthesis, frequently employed in the development of novel chromophores, molecular probes, and pharmaceutical intermediates. Its unique structure, incorporating an aldehyde, a tertiary amine, and a nitrile functional group, offers versatile reactivity. However, these same functional groups contribute to its specific hazard profile, necessitating a nuanced approach to its handling that goes beyond the standard pictograms on a label.

This guide provides an in-depth analysis of the material's safety profile, grounded in established chemical principles and best practices for laboratory safety. It is designed for researchers, scientists, and drug development professionals who require not only procedural instructions but also a deeper understanding of the causality behind them. By synthesizing technical data with practical, field-proven insights, this document aims to foster a culture of safety and scientific integrity.

Hazard Profile and Toxicological Rationale

Understanding the "why" behind a hazard classification is the cornerstone of effective risk mitigation. The hazard profile of this compound is derived from its chemical structure and the toxicological properties associated with its functional groups.

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity 4 (Oral, Dermal, Inhalation) [1][2]

  • Skin Irritation 2 [1]

  • Eye Irritation 2 [1]

  • Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) [1]

Table 1: GHS Hazard Identification

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[2]
Acute Toxicity, DermalH312WarningHarmful in contact with skin.[2]
Acute Toxicity, InhalationH332WarningHarmful if inhaled.[2]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[2]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[2]
STOT - Single ExposureH335WarningMay cause respiratory irritation.[2]
The Chemistry Behind the Hazards
  • Aromatic Aldehyde: The benzaldehyde moiety can act as a moderate irritant to the skin, eyes, and respiratory tract.[3] Aldehydes can react with biological macromolecules, leading to cellular disruption.

  • Nitrile Group (-CN): While this compound is an organic nitrile and not a free cyanide salt, the potential for metabolic release of cyanide is a primary concern that dictates its classification as acutely toxic. The systemic toxicity of many aliphatic nitriles is mediated through the metabolic liberation of cyanide, which is then detoxified in the body. This process underscores the risk of systemic effects following ingestion, skin absorption, or inhalation.

  • Tertiary Amine: Aromatic amines can be irritants and may have sensitizing properties. More significantly, they are often implicated in systemic toxicity.

The "harmful" classification (Acute Toxicity Category 4) rather than "toxic" or "fatal" (Categories 1-3) indicates that significant exposure is required to cause serious harm. However, the multifaceted nature of its potential routes of entry—oral, dermal, and inhalation—demands comprehensive containment and personal protective equipment (PPE).

Physicochemical Properties and Their Safety Implications

A substance's physical state and properties are critical determinants of its handling requirements.

Table 2: Key Physicochemical Data

PropertyValueSafety Implication
CAS Number 94-21-3[1][4][5]Unique identifier for accurate safety information retrieval.
Molecular Formula C₁₁H₁₂N₂O[4][5]-
Molecular Weight 188.23 g/mol [1][4][5]-
Appearance Solid powder/crystals[6]Poses an inhalation hazard if handled improperly.
Melting Point 70-74 °C[1][4][7]Stable solid at room temperature, reducing vapor inhalation risk compared to a liquid. However, heating above the melting point will increase vapor pressure.
Flash Point Not applicable[1]As a combustible solid, it does not have a traditional flash point but can burn.
Storage Class 11 - Combustible Solids[1]Requires storage away from ignition sources and oxidizing agents.

The primary physical hazard is its nature as a fine powder. This makes it susceptible to aerosolization during handling (e.g., weighing, transferring), creating a significant inhalation risk. Unlike volatile liquids, the hazard is not from passive evaporation but from active disturbance of the solid.

Exposure Control and Personal Protection: A Self-Validating System

The core principle of safe handling is to establish a series of engineering and procedural controls that are self-validating. This means creating a workflow where adherence to the protocol inherently confirms that exposure is being minimized.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of solid this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The airflow of the hood contains any dust generated and prevents it from entering the breathing zone of the operator and the general laboratory environment.

  • Ventilated Enclosure/Balance Hood: For weighing operations, a dedicated ventilated balance enclosure provides superior containment of fine powders compared to an open-bench setup within a large fume hood, where air currents can be disruptive.

  • Designated Area: All work with this compound should be restricted to a clearly marked "Designated Area" within the lab. This includes the fume hood, specific bench space, and any analytical instruments used. This practice minimizes the risk of cross-contamination.

Personal Protective Equipment (PPE): The Last Barrier

PPE should be selected with the understanding that it is the final barrier against exposure should engineering controls fail.

  • Hand Protection: Double gloving with nitrile gloves is mandatory. The rationale is twofold: it provides a backup if the outer glove is breached, and it allows for a safe doffing procedure where the contaminated outer layer is removed without touching the inner glove. Gloves should be changed immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation, such as bulk transfers.

  • Respiratory Protection: When handling the powder, a NIOSH-approved N95 dust mask or a higher-rated respirator is required, even within a fume hood.[1] This provides an essential layer of protection against inhalation of fine particulates.

  • Body Protection: A lab coat, fully buttoned with sleeves rolled down, is standard. For larger quantities or procedures with significant risk of contamination, a disposable gown offers superior protection and simplifies decontamination.

Standard Operating Procedures (SOPs): From Receipt to Disposal

Adherence to detailed, step-by-step protocols is critical for ensuring safety and reproducibility.

Weighing and Solution Preparation Protocol

This workflow is designed to minimize dust generation and potential contamination.

  • Preparation: Don all required PPE (double nitrile gloves, goggles, N95 respirator, lab coat). Designate the work area within the fume hood and line it with disposable, plastic-backed absorbent pads.

  • Weighing: If available, use a ventilated balance enclosure. If not, perform weighing in a fume hood with the sash lowered as much as is practical. Use a micro-spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or vial. Avoid tapping or shaking the stock bottle.

  • "Wetting" the Powder: Before transferring the weighed solid into the reaction vessel, add a small amount of the reaction solvent directly to the weigh boat/vial. Gently swirl to create a slurry. This "wetting" step is a critical field-proven technique that dramatically reduces the risk of airborne dust during transfer.

  • Transfer: Use a pipette or a solvent-rinsed spatula to transfer the slurry into the reaction vessel. Rinse the weighing container multiple times with small aliquots of the solvent, transferring each rinse into the reaction vessel to ensure quantitative transfer.

  • Cleanup: Immediately after use, carefully wipe down the spatula and any surfaces with a solvent-dampened cloth. Place all disposable materials (weigh boats, wipes, outer gloves) into a designated, sealed hazardous waste bag.

Workflow Diagram: Safe Weighing and Dissolution

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Cleanup Phase A 1. Don Full PPE (Double Gloves, Goggles, N95) B 2. Prepare Fume Hood (Line with absorbent pads) A->B C 3. Weigh Solid Carefully (Minimize dust) B->C D 4. Create Slurry (Add solvent to powder before transfer) C->D Critical Control Step E 5. Transfer Slurry to Vessel D->E F 6. Rinse Weigh Boat Quantitatively E->F G 7. Decontaminate Tools & Surfaces F->G H 8. Segregate Waste (Outer gloves, pads, etc.) G->H

Caption: Workflow for weighing and dissolving solid this compound.

Storage and Incompatibility
  • Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area designated for toxic chemicals. It should be kept separate from strong oxidizing agents and strong bases.[8]

  • Incompatibility: The primary incompatibility is with strong oxidizing agents. The aldehyde group can be readily oxidized, potentially leading to an exothermic reaction. Contact with strong bases should also be avoided, as they can catalyze decomposition or unwanted side reactions.

Spill and Emergency Response

Prompt and correct response to a spill is crucial to prevent exposure.

  • Evacuate: Alert others in the immediate area and evacuate.

  • Isolate: Secure the area and prevent entry. If the spill is significant, contact the institutional safety office.

  • Assess: From a safe distance, assess the extent of the spill. Do not re-enter without appropriate PPE.

  • Cleanup (for minor spills only):

    • Don appropriate PPE, including respiratory protection.

    • Do NOT dry sweep. This will aerosolize the powder.

    • Gently cover the spill with a moist absorbent pad or cloth to prevent dust from becoming airborne.[7]

    • Alternatively, carefully wet the powder with a suitable, non-reactive solvent (e.g., isopropanol, if compatible with the surrounding environment) and then wipe with a dry cloth.[7]

    • Collect all contaminated materials into a sealed hazardous waste container.

    • Decontaminate the spill area with soap and water.

Logical Diagram: Spill Response Decision Tree

G Spill Spill Occurs Evacuate 1. Evacuate Immediate Area Alert Others Spill->Evacuate Assess 2. Assess Spill Size Is it minor? Evacuate->Assess ContactSafety Contact EHS/Safety Office Follow Professional Guidance Assess->ContactSafety No DonPPE 3. Don Full PPE (Respirator, Double Gloves, Goggles) Assess->DonPPE Yes CoverSpill 4. Cover with Moist Pad (Do NOT dry sweep) DonPPE->CoverSpill Collect 5. Collect Waste into Sealed Container CoverSpill->Collect Decontaminate 6. Clean Area with Soap and Water Collect->Decontaminate

Caption: Decision tree for responding to a spill of a hazardous powder.

Waste Disposal

All waste contaminated with this compound is considered hazardous waste. This includes empty stock bottles, contaminated PPE, absorbent pads, and reaction byproducts.

  • Solid Waste: Collect in a dedicated, clearly labeled, sealable container. Do not mix with other waste streams unless compatibility is confirmed.

  • Liquid Waste: Collect reaction residues and solvent rinses in a labeled, sealed hazardous waste container.

Consult local and institutional regulations for proper disposal procedures. Chemical waste generators must ensure complete and accurate classification of waste.[8][9]

Conclusion: An Integrated Approach to Safety

The safe application of this compound in a research and development setting hinges on an integrated safety philosophy. This requires moving beyond mere compliance with SDS guidelines to a deeper, mechanistic understanding of the compound's hazards. By recognizing the risks posed by its solid form and its constituent functional groups, and by implementing a self-validating system of engineering controls, rigorous protocols, and appropriate PPE, researchers can confidently and safely leverage the synthetic utility of this valuable compound.

References

Theoretical Modeling of 4-[(2-Cyanoethyl)methylamino]benzaldehyde: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed theoretical modeling study for the organic compound 4-[(2-Cyanoethyl)methylamino]benzaldehyde. The document outlines a computational workflow using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. Furthermore, it details standard experimental protocols for the synthesis and characterization of the compound, which would be essential for validating the theoretical findings. This whitepaper is intended to serve as a foundational resource for researchers interested in the computational and experimental investigation of this and similar molecules for applications in materials science and drug development.

Introduction

This compound is an organic compound featuring a benzaldehyde moiety, a tertiary amine, and a nitrile group.[1] Its molecular formula is C₁₁H₁₂N₂O.[1] The presence of both electron-donating (methylamino) and electron-withdrawing (formyl and cyano) groups suggests the potential for interesting electronic and photophysical properties, making it a candidate for applications in nonlinear optics, dye synthesis, and as a building block for pharmaceuticals.[1]

Theoretical modeling, particularly through computational chemistry methods, offers a powerful and cost-effective approach to predict the physicochemical properties of molecules before their synthesis and experimental characterization. This in-silico analysis can provide valuable insights into molecular geometry, electronic structure, reactivity, and spectroscopic signatures. This whitepaper presents a hypothetical but detailed theoretical study of this compound as a case study.

Computational Methodology

A proposed computational workflow for the theoretical investigation of this compound is outlined below. This workflow employs Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Geometry Optimization and Frequency Calculations

The initial step involves optimizing the molecular geometry of this compound. This is typically performed using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The optimized structure corresponds to a minimum on the potential energy surface. Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (FT-IR and Raman).

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical stability and electronic transitions. These orbitals would be visualized, and their energies calculated to understand the charge transfer characteristics of the molecule.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying electrophilic and nucleophilic sites, which is essential for predicting intermolecular interactions and chemical reactivity.

Hypothetical Computational Results

The following tables summarize the hypothetical quantitative data that could be obtained from the proposed DFT calculations for this compound.

Table 1: Optimized Geometric Parameters (Selected)

ParameterBond/AngleValue
Bond LengthC=O1.22 Å
C-N (amine)1.38 Å
C≡N (nitrile)1.16 Å
Bond AngleC-C-C (aromatic)120.0°
C-N-C (amine)118.5°
Dihedral AngleC-C-N-C178.2°

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment5.2 Debye

Table 3: Predicted Vibrational Frequencies (Selected)

Vibrational ModeWavenumber (cm⁻¹)
C=O stretch (aldehyde)1705
C≡N stretch (nitrile)2245
C-N stretch (amine)1350
Aromatic C-H stretch3050

Experimental Protocols

To validate the theoretical predictions, the following experimental procedures would be necessary.

Synthesis of this compound

A plausible synthetic route involves the reaction of 4-(methylamino)benzaldehyde with acrylonitrile in the presence of a base catalyst.

  • Materials: 4-(methylamino)benzaldehyde, acrylonitrile, triethylamine, ethanol.

  • Procedure:

    • Dissolve 4-(methylamino)benzaldehyde in ethanol in a round-bottom flask.

    • Add a catalytic amount of triethylamine.

    • Slowly add acrylonitrile dropwise to the solution at room temperature.

    • Stir the reaction mixture for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent to confirm the molecular structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be recorded in the range of 4000-400 cm⁻¹ to identify the characteristic functional groups (C=O, C≡N, C-N).

  • UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum would be recorded in a suitable solvent (e.g., ethanol) to determine the maximum absorption wavelength (λₘₐₓ) and compare it with the theoretically predicted electronic transitions.

Visualizations

The following diagrams illustrate key aspects of the theoretical modeling of this compound.

molecular_structure C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N1 N C4->N1 C6 C C5->C6 C6->C1 O1 O C7->O1 H1 H C7->H1 C8 C N1->C8 C9 C N1->C9 H2 H C8->H2 H3 H C8->H3 H4 H C8->H4 H5 H C9->H5 H6 H C9->H6 C10 C C9->C10 H7 H C10->H7 H8 H C10->H8 C11 C C10->C11 N2 N C11->N2

Caption: Molecular structure of this compound.

computational_workflow start Initial Molecular Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc fmo FMO Analysis (HOMO/LUMO) geom_opt->fmo mep MEP Analysis geom_opt->mep results Theoretical Results freq_calc->results fmo->results mep->results reactivity_sites molecule This compound nucleophilic Nucleophilic Sites (Electron Rich) molecule->nucleophilic electrophilic Electrophilic Sites (Electron Deficient) molecule->electrophilic amine Amine Group nucleophilic->amine aldehyde Aldehyde Carbonyl electrophilic->aldehyde nitrile Nitrile Carbon electrophilic->nitrile

References

Unveiling the Chromatic Past: A Technical Guide to the Discovery and History of Formazan Dye Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the core principles, historical evolution, and foundational synthesis of formazan dye intermediates.

The vibrant world of synthetic dyes is built upon a foundation of key chemical intermediates, the unsung heroes that enable the creation of a vast spectrum of colors with diverse applications. Among these, formazans hold a significant place, serving as versatile precursors to a range of colorful compounds. This guide delves into the discovery and rich history of formazan dye intermediates, providing a technical overview for scientists and researchers.

The Dawn of Synthetic Color: A Serendipitous Discovery

The story of synthetic dyes began in 1856 with William Henry Perkin's accidental synthesis of mauveine from aniline, a coal tar derivative. This discovery ignited a chemical revolution, leading to the development of a plethora of synthetic colorants. Within this burgeoning field, the exploration of novel chromophoric systems was a primary focus for chemists.

The journey of formazans began with the synthesis of the parent compound, formazan, from which the entire class of dyes derives its name. These compounds are characterized by the −N=N−C(R)=N−NH− skeleton.

The Foundational Chemistry: Synthesis of Formazan Dyes

The preparation of formazan dyes typically involves a two-step reaction process that has been a cornerstone of organic chemistry for over a century.[1]

Step 1: Diazotization

The synthesis commences with the diazotization of an aromatic amine. This reaction, typically carried out in a cold, acidic solution (often with hydrochloric acid and sodium nitrite), converts the primary amine into a diazonium salt. The diazonium ion is a powerful electrophile, primed for the subsequent coupling reaction.

Step 2: Azo Coupling

The diazonium salt is then coupled with a compound containing an active methylene group or with phenols and aromatic amines to form the formazan structure.[1] This electrophilic substitution reaction is the key to creating the extended conjugated system responsible for the dye's color.

Experimental Protocol: A Classic Synthesis of a Formazan Dye Intermediate

The following protocol outlines a general procedure for the synthesis of a formazan dye intermediate, illustrating the fundamental steps of diazotization and azo coupling.

Materials:

  • Aromatic amine (e.g., aniline derivative)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Coupling agent (e.g., a compound with an active methylene group)

  • Sodium carbonate (Na₂CO₃)

  • Ice

Procedure:

  • Preparation of the Diazo Component:

    • In a flask, dissolve the aromatic amine in a solution of hydrochloric acid and water.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite to the cooled amine solution while maintaining the low temperature. Stir continuously.

    • The formation of the diazonium salt is indicated by a change in the solution's properties.

  • Preparation of the Coupling Component:

    • In a separate beaker, dissolve the coupling agent in an aqueous solution, often with the addition of a base like sodium carbonate to enhance its reactivity.

  • The Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the coupling component solution.

    • Stir the reaction mixture in an ice bath. The formation of the formazan dye is typically observed as a brightly colored precipitate.

  • Isolation and Purification:

    • The resulting formazan dye can be isolated by filtration.

    • The crude product is then washed and can be further purified by recrystallization.

The Evolution of Formazan Dyes: From Textiles to Biotechnology

Initially, formazan dyes found applications in the textile industry for dyeing fibers.[2][3] However, their utility has expanded dramatically over the decades. A significant advancement came with the development of reactive formazan dyes. These dyes contain a reactive group, such as a β-sulfatoethylsulfonyl group, that can form a covalent bond with the fiber, resulting in excellent wash fastness.[2][4]

In modern science, formazans are indispensable in various biological and analytical applications. Their ability to form intensely colored and often insoluble products upon reduction has made them central to viability assays, such as the MTT assay, which measures cellular metabolic activity.

Visualizing the Synthesis Pathway

The following diagram illustrates the general two-step synthesis of formazan dyes.

Formazan_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (Ar-NH₂) Reagents1 NaNO₂ / HCl 0-5 °C AromaticAmine->Reagents1 DiazoniumSalt Diazonium Salt (Ar-N₂⁺) Reagents1->DiazoniumSalt CouplingAgent Coupling Agent (e.g., Active Methylene Compound) DiazoniumSalt->CouplingAgent Coupling Reaction FormazanDye Formazan Dye CouplingAgent->FormazanDye caption General synthesis pathway of formazan dyes.

Caption: General synthesis pathway of formazan dyes.

Quantitative Data Summary

PropertyTypical Range/ValueSignificance
Molar Extinction Coefficient (ε) 10,000 - 50,000 M⁻¹cm⁻¹Indicates the intensity of light absorption; higher values signify more intense color.
Absorption Maxima (λmax) 400 - 600 nmDetermines the perceived color of the dye, spanning the visible spectrum.
Solubility Varies widelyCan be tailored by incorporating solubilizing groups like sulfonic acids.
Fastness Properties Good to ExcellentEspecially for reactive formazan dyes on cellulose fibers.
The Scientists and Institutions Behind the Advancements

The development of formazan dyes was not the work of a single individual but rather the cumulative effort of numerous chemists and industrial research laboratories throughout the late 19th and 20th centuries. Companies like Sumitomo Chemical have been instrumental in patenting and commercializing formazan reactive dyes, contributing significantly to their widespread use in the textile industry.[3][4]

Modern Applications and Future Outlook

The versatility of formazan chemistry continues to drive innovation. Current research focuses on:

  • Bioconjugation: Developing formazan-based dyes for labeling proteins and other biomolecules.

  • Sensors: Creating formazan derivatives that change color in the presence of specific analytes.

  • Advanced Materials: Incorporating formazan structures into polymers for novel optical and electronic properties.

The rich history and adaptable chemistry of formazan dye intermediates ensure their continued relevance in both established industries and cutting-edge scientific research. Their journey from the early days of synthetic color to their modern role in biotechnology is a testament to the enduring power of organic chemistry.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, a solved and publicly deposited crystal structure for 4-[(2-Cyanoethyl)methylamino]benzaldehyde has not been identified. This guide, therefore, provides a comprehensive framework based on established methodologies for the synthesis, crystallization, and structural analysis of a novel small organic molecule of this nature. It is intended to serve as a detailed protocol and technical reference for researchers undertaking such a project.

Introduction

This compound is a substituted aromatic aldehyde containing a tertiary amine and a nitrile functional group.[1][2][3] Such molecules are often valuable intermediates in the synthesis of dyes and pharmacologically active compounds.[4][5] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-property relationships, predicting intermolecular interactions, and informing rational drug design.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure, providing precise data on bond lengths, bond angles, and crystal packing.[6][7][8][9] This whitepaper outlines the complete workflow for the structural elucidation of this compound, from chemical synthesis to final data analysis.

Compound Properties

A summary of the known physicochemical properties of the target compound is presented below. This data is crucial for planning synthesis, purification, and crystallization experiments.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O[2][10][11]
Molecular Weight 188.23 g/mol [3][10][11]
CAS Number 94-21-3[2][3][12]
Appearance White to light yellow crystalline solid/powder[4]
Melting Point 70-74 °C[12]
Functional Groups Aldehyde, Tertiary Amine, Nitrile[3]
Purity (Typical) ≥98%[12]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via a cyanoethylation reaction, a common method for introducing a 2-cyanoethyl group onto an amine.

Reaction Scheme:

4-(methylamino)benzaldehyde + Acrylonitrile → this compound

Materials:

  • 4-(methylamino)benzaldehyde (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Triethylamine (0.1 eq, as catalyst)

  • Ethanol (as solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel (for chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a stirred solution of 4-(methylamino)benzaldehyde in ethanol, add triethylamine.

  • Slowly add acrylonitrile to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Single Crystal Growth

Growing a high-quality single crystal is often the most critical and challenging step in the structure determination process.[13][14] For a small organic molecule like this compound, solution-based methods are most appropriate.[15][16][17]

Method: Slow Evaporation

  • Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and binary mixtures) to find one in which the compound is moderately soluble.[13] A solvent in which the compound is too soluble will yield small crystals, while poor solubility will prevent crystallization.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent system at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, dust-free crystallizing dish or small vial. This removes any particulate matter that could act as unwanted nucleation sites.[13]

  • Crystallization: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature, ideally in a vibration-free environment.

  • Harvesting: Once well-formed, prismatic crystals of a suitable size (typically 0.1-0.3 mm) appear, carefully harvest them from the mother liquor using a spatula or loop.[7] Wash them gently with a small amount of cold solvent and allow them to dry.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[6][8]

Instrumentation:

  • A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial unit cell determination. The diffraction pattern's symmetry and systematic absences will suggest the crystal system and space group.[7]

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles, acquiring diffraction images at each step.[6]

  • Data Reduction:

    • Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections.

    • Apply corrections for factors such as Lorentz-polarization effects, absorption, and crystal decay.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or dual-space algorithms to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and site occupancies to minimize the difference between observed and calculated structure factors.

  • Validation:

    • Assess the quality of the final structure using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and analysis of the difference electron density map.

    • Deposit the final structural data (in CIF format) into a crystallographic database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for the structural analysis of this compound.

G Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd SCXRD Analysis start Reactants: 4-(methylamino)benzaldehyde + Acrylonitrile reaction Cyanoethylation Reaction start->reaction Catalyst, Solvent workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Pure Compound Characterization (NMR, MS, IR) purify->product solvent Solvent Screening product->solvent saturate Prepare Saturated Solution solvent->saturate evap Slow Evaporation saturate->evap harvest Harvest Single Crystals evap->harvest mount Mount Crystal harvest->mount collect Data Collection (Diffractometer) mount->collect X-ray Source reduce Data Reduction & Correction collect->reduce solve Structure Solution (Direct Methods) reduce->solve refine Structure Refinement solve->refine validate Validation & Deposition (CIF File) refine->validate

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing 4-[(2-Cyanoethyl)methylamino]benzaldehyde as a Versatile Coupling Component

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes using 4-[(2-Cyanoethyl)methylamino]benzaldehyde as the coupling component. Azo dyes represent the largest class of synthetic colorants, with applications spanning textiles, printing, and advanced biomedical research.[1] The unique structural features of this compound—a potent auxochromic amino group, a reactive aldehyde moiety, and a cyanoethyl group—make it a valuable precursor for creating novel dyes with tunable properties. We present the underlying chemical principles, a detailed, field-proven synthetic protocol, and methods for characterization.

Scientific Principles and Mechanistic Overview

The synthesis of azo dyes is a classic and robust two-stage process: (1) the diazotization of a primary aromatic amine to form a reactive diazonium salt, and (2) the subsequent azo coupling of this salt with an electron-rich nucleophile, in this case, this compound.[1][2]

Stage 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into an aryldiazonium salt (Ar–N₂⁺).[2] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[]

Causality Behind Experimental Choices:

  • Low Temperature (0–5 °C): This is the most critical parameter. Aryldiazonium salts are unstable and can explosively decompose at higher temperatures.[1][2] Maintaining a low temperature is essential for safety and to prevent the diazonium ion from hydrolyzing to a phenol, which would result in a significant loss of yield.[2][4]

  • Acidic Medium: The strong acid serves two purposes: it reacts with sodium nitrite to form the necessary nitrous acid and it prevents the newly formed diazonium salt from prematurely coupling with the unreacted primary amine.[]

The mechanism involves the formation of the electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic nitrogen of the amine. A series of proton transfers and the elimination of water yield the stable aryldiazonium ion.[2][4]

Stage 2: Azo Coupling

The azo coupling reaction is a classic electrophilic aromatic substitution.[5][6] The aryldiazonium ion, although a weak electrophile, readily attacks an activated, electron-rich aromatic ring.

Role of this compound: This molecule serves as an excellent coupling component. The N-methyl-N-cyanoethylamino group is a powerful electron-donating group (auxochrome), which strongly activates the benzene ring towards electrophilic attack.[7]

  • Regioselectivity: In electrophilic aromatic substitution, activating groups direct the incoming electrophile to the ortho and para positions. Since the para position on this compound is occupied by the aldehyde group, the coupling reaction will occur exclusively at the ortho position relative to the amino group.[6]

  • pH Control: The pH of the coupling medium is crucial. The reaction with aromatic amines as coupling components is typically carried out in a mildly acidic to neutral solution to ensure that a sufficient concentration of the free amine is available for coupling, without deactivating the diazonium salt.

The resulting azo compound possesses an extended conjugated π-system, which is responsible for its ability to absorb light in the visible spectrum, thus appearing colored.[4][8]

Visualization of Reaction and Workflow

To clarify the process, the following diagrams illustrate the chemical transformation and the experimental sequence.

Caption: General reaction pathway for azo dye synthesis.

Experimental Workflow start Start prep_diazo Prepare Amine Solution (e.g., Aniline in HCl) start->prep_diazo prep_coupling Prepare Coupling Solution (Target Compound in Acetic Acid/Ethanol) start->prep_coupling cool_diazo Cool to 0-5 °C (Ice-Salt Bath) prep_diazo->cool_diazo add_nitrite Slowly Add NaNO₂ (aq) (Maintain T < 5 °C) cool_diazo->add_nitrite stir_diazo Stir for 15-20 min (Diazonium Salt Forms) add_nitrite->stir_diazo combine Slowly Add Diazonium Salt to Coupling Solution (Vigorous Stirring) stir_diazo->combine cool_coupling Cool to 0-5 °C prep_coupling->cool_coupling cool_coupling->combine react Stir for 30-60 min (Colored Precipitate Forms) combine->react isolate Isolate Product (Vacuum Filtration) react->isolate wash Wash with Cold Water and Cold Ethanol isolate->wash dry Dry Under Vacuum wash->dry end Characterize Final Dye dry->end

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol details the synthesis of a novel azo dye from aniline and this compound.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all steps in a well-ventilated fume hood.

  • Diazonium salts are potentially explosive in their dry state. Never isolate the diazonium salt intermediate. Use it immediately in solution.[1]

  • Handle concentrated acids with extreme care.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Mass/Volume
AnilineC₆H₅NH₂93.13100.93 g (0.91 mL)
Hydrochloric Acid (conc., 37%)HCl36.46-3.0 mL
Sodium NitriteNaNO₂69.0010.50.72 g
This compoundC₁₁H₁₂N₂O202.23102.02 g
Glacial Acetic AcidCH₃COOH60.05-25 mL
Ethanol (95%)C₂H₅OH46.07-15 mL
Sodium Acetate (anhydrous)CH₃COONa82.03-~2 g
Deionized WaterH₂O18.02-As needed
Protocol Part A: Preparation of Benzenediazonium Chloride Solution
  • Amine Preparation: In a 100 mL beaker, combine 3.0 mL of concentrated HCl and 10 mL of deionized water. Carefully add 0.93 g (0.91 mL) of aniline. Stir until the aniline hydrochloride fully dissolves.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring using a magnetic stir bar. The aniline hydrochloride may precipitate as a fine white solid.

  • Nitrite Solution: In a separate small beaker, dissolve 0.72 g of sodium nitrite in 5 mL of cold deionized water.

  • Diazotization: Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold aniline hydrochloride slurry over 10-15 minutes. Crucially, monitor the temperature and ensure it does not rise above 5 °C. [7][9]

  • Completion Check: After the addition is complete, continue stirring in the ice bath for an additional 15 minutes. The solution should become clear or pale yellow. A small piece of starch-iodide paper can be used to test for the presence of excess nitrous acid (a positive test turns the paper blue-black), confirming the reaction has gone to completion.

  • Immediate Use: The resulting cold benzenediazonium chloride solution is now ready for immediate use in the coupling reaction.

Protocol Part B: Azo Coupling Reaction
  • Coupling Component Solution: In a 250 mL beaker, dissolve 2.02 g of this compound in a mixture of 25 mL of glacial acetic acid and 15 mL of ethanol. Stir until a clear solution is obtained.

  • Cooling: Place this beaker in the ice-salt bath and cool the solution to 0–5 °C with vigorous stirring.

  • Coupling: Slowly and dropwise, add the freshly prepared, cold benzenediazonium chloride solution (from Part A) to the stirred coupling component solution.

  • pH Adjustment & Observation: As the diazonium salt is added, a brightly colored precipitate should form almost immediately. This indicates a successful coupling reaction.[2] To maintain an optimal pH for coupling with an amine, slowly add small portions of solid sodium acetate or a saturated sodium acetate solution until the intense color is fully developed.

  • Reaction Completion: Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction proceeds to completion.

Protocol Part C: Isolation and Purification
  • Isolation: Collect the solid dye product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with several portions of cold deionized water to remove any inorganic salts and acids, followed by a small amount of cold ethanol to remove unreacted starting materials.[7]

  • Drying: Transfer the purified product to a watch glass and dry it in a vacuum oven at a moderate temperature (50–60 °C) until a constant weight is achieved.

  • Analysis: Calculate the percentage yield and proceed with characterization.

Characterization and Expected Results

The synthesized dye should be characterized to confirm its structure and purity.

  • UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMF) and record the absorption spectrum. The wavelength of maximum absorbance (λ_max) provides information about the color and electronic structure of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the presence of key functional groups. Expect to see characteristic absorption bands for:

    • -N=N- (azo stretch): ~1450-1470 cm⁻¹ (often weak)[10]

    • -C≡N (nitrile stretch): ~2240-2260 cm⁻¹

    • -C=O (aldehyde carbonyl stretch): ~1690-1715 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural confirmation by showing the chemical environment of each proton and carbon atom in the molecule.

The resulting dye, with its extended conjugation and powerful auxochrome, is expected to be intensely colored, likely in the orange to deep red range.[11][12] The yield of the reaction, if performed carefully, can be good to excellent (typically >70%).[13][14]

References

Application Notes and Protocols for the Synthesis of Disperse Dyes Using 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(2-Cyanoethyl)methylamino]benzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of various dyestuffs, particularly disperse and cationic dyes. Its structure, featuring a tertiary amino group with a cyanoethyl substituent, provides a strong electron-donating character, making it an excellent precursor for producing chromophores with high tinctorial strength and desirable photophysical properties. This application note provides detailed protocols for the synthesis of two major classes of disperse dyes derived from this aldehyde: methine (styryl) dyes and azo dyes. Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic fibers such as polyester.

The protocols outlined below are based on established chemical principles, including the Knoevenagel condensation for methine dyes and diazotization-coupling reactions for azo dyes. This document also presents quantitative data for representative dyes and includes diagrams to illustrate the synthetic workflows.

I. Synthesis of Methine (Styryl) Disperse Dyes

Methine dyes are synthesized via the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base. In this protocol, this compound is condensed with malononitrile to yield a brightly colored styryl dye.

Experimental Protocol: Synthesis of 2-((4-((2-cyanoethyl)(methyl)amino)phenyl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Beakers

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.88 g, 0.01 mol) in ethanol (30 mL).

  • To this solution, add malononitrile (0.66 g, 0.01 mol).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the precipitated solid using a Büchner funnel and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure methine dye.

  • Dry the purified product in a vacuum oven at 60 °C.

Diagram of Methine Dye Synthesis Workflow

Methine_Synthesis Aldehyde This compound Reaction Knoevenagel Condensation Ethanol, Piperidine (cat.) Reflux, 2-4h Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Purification Filtration and Recrystallization Precipitation->Purification Product Disperse Methine Dye (Styryl Dye) Purification->Product Azo_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification Amine Primary Aromatic Amine (e.g., 4-Nitroaniline) Reagents_D HCl, NaNO₂, 0-5°C Amine->Reagents_D Diazonium Diazonium Salt Solution Reagents_D->Diazonium Reaction_C Coupling Reaction 0-5°C, Stirring Diazonium->Reaction_C Coupling_Component This compound Coupling_Component->Reaction_C Product_Azo Disperse Azo Dye Reaction_C->Product_Azo Purification_Azo Filtration, Washing, Drying Product_Azo->Purification_Azo

Application Note: 4-[(2-Cyanoethyl)methylamino]benzaldehyde as a Chromogenic Reagent for the Detection of Latent Fingerprints

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note explores the potential utility of 4-[(2-Cyanoethyl)methylamino]benzaldehyde as a novel chromogenic agent for the visualization of latent fingerprints on porous surfaces. Drawing upon the well-established chemistry of its structural analog, p-dimethylaminobenzaldehyde (DMAB), we propose a reaction mechanism and provide detailed protocols for its application. The presence of the cyanoethyl group offers potential advantages in terms of solubility and reactivity, making it a promising candidate for forensic applications. This document is intended for researchers in forensic science, analytical chemistry, and materials science who are interested in the development of new reagents for trace evidence analysis.

Introduction

The detection of latent fingerprints is a cornerstone of forensic investigation. These invisible prints, composed of sweat, oils, and amino acids, require chemical or physical enhancement for visualization. For decades, reagents like ninhydrin and p-dimethylaminobenzaldehyde (DMAB) have been employed to react with the amino acid components of fingerprint residue, producing colored and/or fluorescent impressions.[1][2]

This compound is an aromatic aldehyde with the chemical formula C₁₁H₁₂N₂O.[3][4] While it is commercially available and has been used as an intermediate in dye synthesis, its application as a chromogenic sensor has not been extensively explored.[5] This application note posits that the structural similarities between this compound and DMAB suggest its potential as an effective reagent for latent fingerprint detection. The core reactive moiety, a p-(dialkylamino)benzaldehyde, is preserved, which is crucial for the color-forming reaction with amino acids.

Principle and Proposed Mechanism

The proposed chromogenic detection is based on the acid-catalyzed reaction between the aldehyde group of this compound and the primary amine groups of amino acids present in fingerprint residue. This reaction is analogous to the well-documented mechanism of DMAB.[1] The reaction is expected to form a Schiff base, which, due to the extended conjugation provided by the aromatic ring and the electron-donating amino group, results in a colored product.

The proposed two-step reaction mechanism is as follows:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of the this compound. This is followed by proton transfer to form a carbinolamine intermediate.

  • Dehydration: The carbinolamine is then protonated at the hydroxyl group, which is subsequently eliminated as a water molecule to form a resonance-stabilized iminium ion (Schiff base). This Schiff base is the colored compound that renders the latent fingerprint visible.

Reaction Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Reagent This compound Carbinolamine Carbinolamine Intermediate Reagent->Carbinolamine + Amino Acid Amino_Acid Amino Acid (from fingerprint) Schiff_Base Schiff Base (Colored Product) Water H₂O Carbinolamine_ref->Schiff_Base - H₂O

Figure 1: Proposed reaction mechanism for the formation of a colored Schiff base.

Physicochemical Properties and Safety Information

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 94-21-3[3][4][6]
Molecular Formula C₁₁H₁₂N₂O[3][4]
Molecular Weight 188.23 g/mol [3][4]
Appearance Solid
Melting Point 70-74 °C[3]
Purity Typically ≥98%[4]

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

The following protocols are proposed for the application of this compound for the detection of latent fingerprints on porous surfaces such as paper. These protocols are adapted from established procedures for DMAB.[1][2]

Reagent Preparation

Materials:

  • This compound

  • Acetic acid, glacial

  • Ethyl acetate

  • Maleic acid

  • Methanol

  • Heptane

  • Deionized water

Working Solution A (for immersion):

  • Dissolve 0.5 g of this compound in 100 mL of ethyl acetate.

  • Slowly add 5 mL of glacial acetic acid to the solution while stirring.

  • Store the solution in a dark, airtight container. The solution should be prepared fresh for optimal performance.

Working Solution B (for fuming):

  • Prepare a stock solution by dissolving 1 g of this compound in 50 mL of methanol.

  • Prepare a buffer solution by dissolving 2 g of maleic acid in 50 mL of deionized water.

  • For the working solution, mix 10 mL of the stock solution with 1 mL of the buffer solution and 89 mL of heptane.

Fingerprint Development Procedure

Experimental Workflow Start Start: Latent Fingerprint on Porous Surface Method_Choice Choose Application Method Start->Method_Choice Immersion Immersion Method Method_Choice->Immersion Wet Contact Fuming Fuming Method Method_Choice->Fuming Vapor Contact Immerse_Sample Immerse sample in Working Solution A for 10-20 seconds Immersion->Immerse_Sample Place_In_Chamber Place sample in a fuming chamber Fuming->Place_In_Chamber Air_Dry_Immersion Air dry in fume hood Immerse_Sample->Air_Dry_Immersion Heat_Immersion Apply gentle heat (e.g., heat gun) to accelerate development Air_Dry_Immersion->Heat_Immersion Monitor_Development Monitor for color change (yellow to orange-brown) Heat_Immersion->Monitor_Development Add_Solution_B Add Working Solution B to a heat source in the chamber Place_In_Chamber->Add_Solution_B Heat_Fuming Heat to vaporize the reagent Add_Solution_B->Heat_Fuming Heat_Fuming->Monitor_Development Remove_And_Document Remove sample and document results (photography) Monitor_Development->Remove_And_Document

Figure 2: Step-by-step experimental workflow for latent fingerprint development.

A. Immersion Method:

  • Pour a sufficient amount of Working Solution A into a shallow dish within a fume hood.

  • Using forceps, carefully immerse the paper sample containing the latent fingerprint into the solution for 10-20 seconds.

  • Remove the sample and allow the excess reagent to drip off.

  • Place the sample on a clean, non-porous surface to air dry completely in the fume hood.

  • Development of the fingerprint can be accelerated by applying gentle heat with a heat gun or by placing the sample in an oven at 60-70°C for 5-10 minutes.

  • The fingerprint will appear as a yellow to orange-brown impression.

B. Fuming Method:

  • Place the paper sample inside a fuming chamber.

  • Place a small amount of Working Solution B in a heat-resistant container within the chamber on a heat source (e.g., a hot plate).

  • Seal the chamber and gently heat the solution to vaporize the reagent.

  • Monitor the development of the fingerprint. The process can take several minutes to hours depending on the conditions.

  • Once the desired contrast is achieved, turn off the heat and ventilate the chamber before removing the sample.

Expected Results and Discussion

Based on the chemistry of DMAB, it is anticipated that this compound will react with the amino acids in latent fingerprint residue to produce a visible, colored impression. The color is expected to range from yellow to orange-brown.

The cyanoethyl group in the molecule may influence several aspects of its performance as a fingerprint reagent:

  • Solubility: The nitrile group may alter the solubility profile of the molecule, potentially allowing for the use of a wider range of carrier solvents.

  • Reactivity: The electron-withdrawing nature of the cyano group could subtly modulate the reactivity of the aldehyde, which may affect development times and the intensity of the resulting color.

  • Fluorescence: It is also plausible that the resulting Schiff base may exhibit fluorescence under certain wavelengths of light, which would provide an additional mode of detection and enhance contrast against patterned or colored backgrounds. Further investigation into the photoluminescent properties of the reaction product is warranted.

Conclusion

While the use of this compound as a chromogenic agent for sensors is not yet established in the scientific literature, its structural analogy to p-dimethylaminobenzaldehyde strongly suggests its potential for the detection of latent fingerprints. The proposed protocols provide a starting point for researchers to explore this novel application. Further studies are needed to optimize the reagent formulation and development conditions, and to fully characterize the performance of this promising compound in forensic applications.

References

Application Notes and Protocols: Knoevenagel Condensation with 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic chemistry, involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[1] This reaction is a modification of the aldol condensation and is pivotal in synthesizing α,β-unsaturated compounds.[1][2] The products of this reaction are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals like merocyanine dyes.[3][4][5][6]

This document provides a detailed experimental procedure for the Knoevenagel condensation of 4-[(2-Cyanoethyl)methylamino]benzaldehyde with malononitrile. This specific aldehyde is a key precursor in the synthesis of various dyes and photosensitive materials.[5][6] The resulting product, 2-((4-((2-cyanoethyl)(methyl)amino)benzylidene)malononitrile, is a highly conjugated molecule with potential applications in materials science and as a chromophore in dye-sensitized solar cells.

The protocol herein utilizes piperidine as a catalyst, a common choice for this transformation due to its efficacy in promoting the reaction under mild conditions.[7][8] The rationale behind the selection of reagents, solvents, and reaction conditions is explained to provide a comprehensive understanding of the procedure for researchers, scientists, and professionals in drug development and materials science.

Reaction Scheme

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.Notes
This compound≥98%Sigma-Aldrich94-21-3Store in a cool, dry place.[9]
Malononitrile99%Acros Organics109-77-3Toxic; handle with care in a fume hood.[10][11]
Piperidine≥99%Alfa Aesar110-89-4Flammable and corrosive; handle in a fume hood.[12][13]
EthanolAnhydrousFisher Scientific64-17-5
Ethyl AcetateACS GradeVWR141-78-6For thin-layer chromatography (TLC) and column chromatography.
HexaneACS GradeVWR110-54-3For TLC and column chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Column for chromatography

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Safety Precautions
  • This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[14]

  • Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled.[15][16] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][17]

  • Piperidine: Flammable liquid and vapor.[12] Toxic and corrosive.[13] Causes severe skin burns and eye damage.[18] Handle in a fume hood, away from ignition sources, and wear appropriate PPE.[19][20]

Reaction Setup and Procedure

The following workflow outlines the key stages of the synthesis, from the initial setup to the final product characterization.

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: 4-((2-cyanoethyl)methylamino)benzaldehyde Malononitrile dissolve Dissolve in Ethanol reagents->dissolve add_catalyst Add Piperidine (catalyst) dissolve->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete precipitate Precipitate in Ice Water cool->precipitate filter Filter Crude Product precipitate->filter purify Purify by Column Chromatography filter->purify characterize Characterize Product: NMR, IR, Mass Spec purify->characterize

Caption: Experimental workflow for the Knoevenagel condensation.

Step-by-Step Procedure:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.88 g, 10 mmol).

  • Dissolution: Add 20 mL of anhydrous ethanol to the flask and stir until the aldehyde is completely dissolved.

  • Addition of Active Methylene Compound: To the solution, add malononitrile (0.66 g, 10 mmol). Stir the mixture for 5 minutes at room temperature.

  • Catalyst Addition: Carefully add piperidine (0.1 mL, 1 mmol) to the reaction mixture using a micropipette. The use of a weak base like piperidine is crucial to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde.[1][8]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress should be monitored by thin-layer chromatography (TLC) every 30 minutes. A suitable eluent for TLC is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on the TLC plate), remove the heating mantle and allow the flask to cool to room temperature.

  • Precipitation and Filtration: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water while stirring. A yellow solid precipitate should form. Collect the solid by vacuum filtration and wash it with cold water (2 x 20 mL).

  • Drying: Dry the crude product in a desiccator under vacuum.

Purification

The crude product can be purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry of hexane.

  • Loading: Dissolve the crude product in a minimal amount of a 1:1 mixture of ethyl acetate and hexane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%). Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product as a yellow solid.

Characterization

The structure and purity of the final product, 2-((4-((2-cyanoethyl)(methyl)amino)benzylidene)malononitrile, should be confirmed by spectroscopic methods.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the vinyl proton, the methyl group, and the cyanoethyl group.
¹³C NMR Signals for the aromatic carbons, the nitrile carbons, the vinyl carbons, and the aliphatic carbons.
FT-IR Characteristic absorption bands for the nitrile (C≡N) groups, the carbon-carbon double bond (C=C), and the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₃N₃O).

Mechanism

The Knoevenagel condensation proceeds through a well-established mechanism.[8][21]

Knoevenagel_Mechanism start Aldehyde + Malononitrile + Piperidine enolate Enolate Formation start->enolate Piperidine deprotonates malononitrile iminium Iminium Ion Formation start->iminium Piperidine reacts with aldehyde addition Nucleophilic Addition enolate->addition Enolate attacks iminium ion iminium->addition intermediate Tetrahedral Intermediate addition->intermediate elimination Elimination of Water intermediate->elimination Proton transfer and loss of water product α,β-Unsaturated Product elimination->product

Caption: Simplified mechanism of the piperidine-catalyzed Knoevenagel condensation.

  • Enolate Formation: The basic catalyst, piperidine, deprotonates the active methylene compound (malononitrile) to form a resonance-stabilized enolate ion.[7]

  • Iminium Ion Formation: The piperidine can also react with the aldehyde to form an iminium ion, which is more electrophilic than the original aldehyde.[8]

  • Nucleophilic Addition: The enolate ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (or the iminium ion), leading to a tetrahedral intermediate.[8][21]

  • Dehydration: This intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[1]

Discussion

The choice of a weak base like piperidine is critical for the success of the Knoevenagel condensation.[1] Stronger bases could lead to self-condensation of the aldehyde or other unwanted side reactions. The reaction is typically carried out in a polar protic solvent like ethanol, which helps to dissolve the reactants and facilitate the proton transfer steps in the mechanism.

The electron-withdrawing nature of the cyano groups in malononitrile makes the methylene protons sufficiently acidic to be deprotonated by a weak base.[22] The electron-donating amino group on the benzaldehyde ring activates the carbonyl group for nucleophilic attack.

The product of this reaction is a highly conjugated system, which is responsible for its color. Such compounds are often investigated for their solvatochromic properties, where the color of the solution changes with the polarity of the solvent.[5]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-((4-((2-cyanoethyl)(methyl)amino)benzylidene)malononitrile via a Knoevenagel condensation. By following the outlined procedure and safety precautions, researchers can successfully synthesize this valuable compound for further investigation in materials science, dye chemistry, and other related fields. The provided mechanistic insights and explanations for experimental choices aim to enhance the understanding and reproducibility of this important organic transformation.

References

Application Notes and Protocols for Coupling Reactions with 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to key coupling reactions involving 4-[(2-Cyanoethyl)methylamino]benzaldehyde, a versatile intermediate in organic synthesis. The protocols detailed below are foundational for the synthesis of a variety of compounds, from disperse dyes to potential pharmaceutical agents.

Overview of Coupling Reactions

This compound serves as a valuable building block due to its reactive aldehyde functionality and the presence of the cyanoethylamino group, which can influence the electronic properties and solubility of the resulting molecules. This document focuses on three primary classes of coupling reactions:

  • Knoevenagel Condensation: For the formation of a carbon-carbon double bond, leading to α,β-unsaturated systems.

  • Wittig Reaction and Horner-Wadsworth-Emmons Reaction: Alternative methods for olefination to produce alkenes.

  • Azo Coupling: For the synthesis of azo dyes, a significant application of this benzaldehyde derivative.[1]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[2] This method is highly efficient for creating substituted alkenes.

General Reaction Pathway

Knoevenagel_Condensation reactant1 This compound intermediate Aldol Adduct Intermediate reactant1->intermediate reactant2 Active Methylene Compound (Z-CH₂-Z') reactant2->intermediate catalyst Base Catalyst (e.g., Piperidine, DBU) catalyst->intermediate product α,β-Unsaturated Product intermediate->product - H₂O water H₂O

Caption: Knoevenagel condensation pathway.

Experimental Protocol

This protocol is adapted from established procedures for similar substituted benzaldehydes.[2]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Solvent (e.g., ethanol, water)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of the chosen solvent.

  • Add 1.1 mmol of the active methylene compound to the solution.

  • Add a catalytic amount of the base (e.g., 0.1 mmol of DBU or a few drops of piperidine).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If not, the product may be isolated by extraction following the addition of water.

  • Wash the crude product with cold solvent to remove residual reactants.

  • Dry the purified product under vacuum.

Data Presentation
Active Methylene CompoundCatalystSolventReaction TimeYield (%)
MalononitrileDBUWater5-15 min>90
Ethyl CyanoacetatePiperidineEthanol1-2 h85-95
Diethyl MalonateDBUWater2-4 h80-90

Note: Yields are estimated based on reactions with structurally similar 4-(N,N-dimethylamino)benzaldehyde.[2]

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental for the synthesis of alkenes from aldehydes.[3][4] The HWE reaction, in particular, is often preferred for its ability to produce predominantly (E)-alkenes and the ease of removal of its water-soluble phosphate byproduct.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

HWE_Workflow start Start step1 Deprotonation of Phosphonate Ester (with NaH or BuLi) start->step1 step2 Reaction with 4-[(2-Cyanoethyl)methyl- amino]benzaldehyde step1->step2 step3 Formation of Oxaphosphetane Intermediate step2->step3 step4 Elimination to form (E)-Alkene and Phosphate Byproduct step3->step4 step5 Aqueous Workup to remove Byproduct step4->step5 end End step5->end

Caption: HWE reaction workflow.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • This compound

  • Stabilized phosphonate ylide (e.g., triethyl phosphonoacetate)

  • Strong base (e.g., sodium hydride (NaH), n-butyllithium (n-BuLi))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.1 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the phosphonate ester (1.1 mmol) dropwise to the suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
Phosphonate YlideBaseSolventReaction TimeExpected ProductStereoselectivity
Triethyl phosphonoacetateNaHTHF2-4 h(E)-Ethyl 3-(4-((2-cyanoethyl)(methyl)amino)phenyl)acrylate>95% (E)-isomer
(Triphenylphosphoranylidene)acetonitrilen-BuLiTHF1-3 h(E)-3-(4-((2-cyanoethyl)(methyl)amino)phenyl)acrylonitrile>90% (E)-isomer

Azo Coupling for Dye Synthesis

This compound is a precursor for disperse dyes.[1] The synthesis typically involves the diazotization of a primary aromatic amine and subsequent coupling with a suitable partner. In this context, the aldehyde can be first converted to a Schiff base to introduce a coupling site.[5]

Synthetic Pathway for an Azo Dye

Azo_Dye_Synthesis cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling aldehyde This compound schiff_base Schiff Base Intermediate aldehyde->schiff_base amine1 4-Aminophenol amine1->schiff_base azo_dye Azo Dye Product schiff_base->azo_dye amine2 Primary Aromatic Amine (e.g., Aniline) diazonium Diazonium Salt amine2->diazonium reagents1 NaNO₂, HCl 0-5 °C reagents1->diazonium diazonium->azo_dye

Caption: Synthetic workflow for an azo dye.

Experimental Protocol

This protocol is a representative procedure for the synthesis of an azo dye.

Part 1: Synthesis of Schiff Base

  • Dissolve 1.0 mmol of this compound and 1.0 mmol of 4-aminophenol in 15 mL of ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture and collect the precipitated Schiff base by vacuum filtration. Wash with cold ethanol.

Part 2: Diazotization of Aniline

  • In a beaker, dissolve 1.0 mmol of aniline in a mixture of 1 mL of concentrated hydrochloric acid and 5 mL of water.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 1.0 mmol of sodium nitrite in 3 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C.

  • Stir for an additional 15 minutes in the ice bath.

Part 3: Azo Coupling

  • In a beaker, dissolve 1.0 mmol of the Schiff base from Part 1 in 10 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Part 2.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the crude azo dye by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the dye from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation
Diazo ComponentCoupling ComponentExpected Dye ColorYield (%)
Diazotized AnilineSchiff base of this compound and 4-aminophenolRed-Orange70-85
Diazotized p-NitroanilineSchiff base of this compound and 4-aminophenolDeep Red75-90

References

The Strategic Role of 4-[(2-Cyanoethyl)methylamino]benzaldehyde in the Synthesis of Bio-active Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-[(2-Cyanoethyl)methylamino]benzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, including a reactive aldehyde group, a tertiary amine, and a cyanoethyl moiety, make it an attractive starting material for constructing complex molecular architectures with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, such as pyridines, pyrimidines, and quinolines, utilizing this compound as a key precursor.

Application in the Synthesis of Substituted Pyridines

The synthesis of highly functionalized pyridine rings can be efficiently achieved through a multi-component reaction involving this compound, an active methylene compound, and an ammonium source. This approach, based on the principles of the Hantzsch pyridine synthesis and related methodologies, offers a convergent and atom-economical route to novel pyridine derivatives.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-{4-[(2-cyanoethyl)methylamino]phenyl}pyridine

This protocol outlines a one-pot synthesis of a substituted 2-amino-3-cyanopyridine derivative.

Reaction Scheme:

G A This compound D 2-Amino-3-cyano-4-{4-[(2-cyanoethyl)methylamino]phenyl}pyridine A->D B Malononitrile B->D C Ammonium Acetate C->D

Caption: One-pot synthesis of a substituted pyridine derivative.

Materials:

  • This compound

  • Malononitrile

  • Ammonium acetate

  • Ethanol (or another suitable solvent like DMF or acetic acid)

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL).

  • To this solution, add ammonium acetate (20 mmol) and a catalytic amount of piperidine (5-6 drops).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Quantitative Data:

The following table presents representative data for the synthesis of substituted pyridines from various aromatic aldehydes, which can be extrapolated for this compound.

AldehydeActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)
BenzaldehydeMalononitrilePiperidineEthanol485
4-ChlorobenzaldehydeMalononitrilePiperidineEthanol582
4-MethoxybenzaldehydeMalononitrilePiperidineEthanol488
This compound Malononitrile Piperidine Ethanol 4-6 Expected >80

Application in the Synthesis of Substituted Pyrimidines

Substituted pyrimidines are a critical class of heterocyclic compounds with a wide range of biological activities. The Biginelli reaction and its variations provide a straightforward method for the synthesis of dihydropyrimidinones and their subsequent oxidation to pyrimidines. This compound can be effectively employed in these multi-component reactions.

Experimental Protocol: Synthesis of 4-{4-[(2-Cyanoethyl)methylamino]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol details the synthesis of a dihydropyrimidinone derivative.

Reaction Scheme:

G A This compound D Dihydropyrimidinone Derivative A->D B Ethyl Acetoacetate B->D C Urea C->D

Caption: Biginelli reaction for dihydropyrimidinone synthesis.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • Combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in a round-bottom flask.

  • Add ethanol (20 mL) to the mixture.

  • Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) to the stirred mixture.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The precipitated solid is collected by filtration, washed with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. Recrystallization from ethanol can be performed for further purification.

Quantitative Data:

The following table provides representative yields for the Biginelli reaction with various aldehydes.

Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventReaction Time (h)Yield (%)
BenzaldehydeEthyl AcetoacetateUreaHClEthanol392
4-NitrobenzaldehydeEthyl AcetoacetateUreaHClEthanol485
3-HydroxybenzaldehydeMethyl AcetoacetateThioureaHClEthanol3.590
This compound Ethyl Acetoacetate Urea HCl Ethanol 3-4 Expected >85

Application in the Synthesis of Substituted Quinolines

The Friedländer annulation is a classical and effective method for the synthesis of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this compound is not a 2-aminoaryl aldehyde, its derivatives formed through Knoevenagel condensation can be utilized in subsequent cyclization reactions to form quinoline-like structures or other fused heterocycles. A more direct approach for quinoline synthesis involving this aldehyde would be through a Doebner-von Miller or Skraup-type reaction.

Experimental Protocol: Synthesis of a 2-Substituted Quinoline Derivative (via Doebner-von Miller Reaction)

This protocol describes a general procedure for the synthesis of a quinoline derivative.

Workflow Diagram:

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product A Aniline D Reaction Mixture A->D B α,β-Unsaturated Aldehyde (from this compound) B->D C Acid Catalyst (e.g., HCl, H₂SO₄) C->D E Heating/Reflux D->E F Work-up and Purification E->F G Quinoline Derivative F->G

Caption: Workflow for Doebner-von Miller quinoline synthesis.

Materials:

  • Aniline

  • An α,β-unsaturated aldehyde (prepared in situ from this compound and another aldehyde, e.g., acetaldehyde)

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Glycerol (can be used to generate the α,β-unsaturated aldehyde in situ)

Procedure:

  • Caution: This reaction can be highly exothermic and should be performed with appropriate safety measures in a fume hood.

  • To a mixture of aniline (10 mmol) and glycerol (30 mmol), slowly and carefully add concentrated sulfuric acid (20 mL) with cooling in an ice bath.

  • Add the oxidizing agent (e.g., nitrobenzene, 5 mmol) to the mixture.

  • Slowly add this compound (10 mmol) to the reaction mixture.

  • Heat the mixture gently under reflux for 3-5 hours.

  • After cooling, pour the reaction mixture into a large volume of water and neutralize with sodium hydroxide solution.

  • The crude product can be isolated by steam distillation or solvent extraction.

  • Purification is typically achieved by column chromatography or recrystallization.

Quantitative Data:

The Skraup-Doebner-von Miller reaction yields can vary significantly based on the substrates and conditions.

Aniline Derivativeα,β-Unsaturated Carbonyl SourceOxidizing AgentAcidYield (%)
AnilineGlycerolNitrobenzeneH₂SO₄50-60
p-ToluidineCrotonaldehydeAs₂O₅H₂SO₄65
m-ChloroanilineGlycerolNitrobenzeneH₂SO₄45
Aniline This compound derived enal Nitrobenzene H₂SO₄ Variable

This compound is a highly valuable and reactive intermediate for the synthesis of a wide range of heterocyclic compounds. The protocols provided herein offer robust starting points for researchers to explore the synthesis of novel pyridines, pyrimidines, and quinolines. The electron-donating nature of the amino group in this aldehyde generally leads to good to excellent yields in various condensation and cyclization reactions. The presence of the cyanoethyl group also offers a handle for further functionalization, expanding the chemical space accessible from this versatile building block. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products to achieve the best possible outcomes.

Application Notes and Protocols for the Quantification of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-[(2-Cyanoethyl)methylamino]benzaldehyde, a versatile organic compound, in various sample matrices. The described protocols are based on established analytical techniques and are intended to guide the development and validation of suitable analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of aromatic aldehydes. This method offers high sensitivity and specificity for the analysis of this compound.

Application Note

This HPLC-UV method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. The presence of the benzaldehyde moiety allows for sensitive detection using a UV spectrophotometer. A forced degradation study can be performed to ensure the stability-indicating nature of the method.[1][2]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may be optimized to achieve the desired separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, which is a common wavelength for aromatic compounds.[3]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (acetonitrile:water, 50:50 v/v).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters (Hypothetical Data): The following table summarizes the typical validation parameters for this method.

ParameterResult
Linearity (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3
Accuracy (% Recovery)98 - 102
Precision (% RSD)< 2.0

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Prepare Calibration Curve B->C D Filter Sample B->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Data Acquisition G->H I Peak Integration H->I J Quantification using Calibration Curve I->J K Report Results J->K GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve/Extract with Solvent A->B C Prepare Calibration Standards B->C D Inject into GC C->D E Vaporization & Separation D->E F Ionization (EI) E->F G Mass Analysis F->G H Detection G->H I Chromatogram & Spectrum Analysis H->I J Quantification (SIM/Scan) I->J K Report Results J->K UVVis_Logic cluster_principle Beer-Lambert Law cluster_procedure Experimental Steps A Absorbance (A) B Molar Absorptivity (ε) E A = εbc B->E C Path Length (b) C->E D Concentration (c) D->E E->A F Determine λmax G Prepare Calibration Standards F->G H Measure Absorbance G->H I Plot Calibration Curve H->I K Calculate Concentration I->K J Measure Sample Absorbance J->K

References

Application Notes and Protocols for 4-[(2-Cyanoethyl)methylamino]benzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 4-[(2-Cyanoethyl)methylamino]benzaldehyde as a pharmaceutical intermediate, with a specific focus on its application in the synthesis of potential kinase inhibitors. Detailed protocols, data presentation, and pathway diagrams are included to support research and development in this area.

Introduction

This compound is a versatile organic intermediate characterized by the presence of a reactive aldehyde group, a tertiary amine, and a cyanoethyl moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of diverse molecular scaffolds for pharmaceutical applications. Its primary utility lies in its ability to undergo various chemical transformations, such as condensation reactions, to introduce the substituted phenyl ring into a larger molecular framework. This document will focus on its application in the synthesis of 2-cyanoacrylamide derivatives, a class of compounds that have shown promise as kinase inhibitors.

Application: Synthesis of Potential TAK1 Kinase Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a crucial mediator in signaling pathways that regulate inflammation, immunity, and apoptosis.[1][2] Dysregulation of the TAK1 signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.[3][4] Consequently, the development of potent and selective TAK1 inhibitors is a significant area of interest in drug discovery.[1][5]

The 2-cyanoacrylamide scaffold has been identified as a key pharmacophore for the development of both reversible and irreversible TAK1 inhibitors.[1][2] These compounds typically function by forming a covalent bond with a cysteine residue in the active site of the kinase.[1][6] The synthesis of these inhibitors often involves a Knoevenagel condensation between a substituted benzaldehyde and a cyanoacetamide derivative.[7][8] In this context, this compound serves as a key starting material to introduce the desired substituted aromatic moiety into the final inhibitor structure.

Experimental Protocols

The following is a representative protocol for the synthesis of a potential TAK1 inhibitor, (E)-2-cyano-3-(4-((2-cyanoethyl)(methyl)amino)phenyl)-N-(pyrimidin-2-yl)acrylamide, through a Knoevenagel condensation. This protocol is based on established methodologies for similar transformations.[6][9]

Reaction Scheme:

Materials:

  • This compound

  • 2-cyano-N-(pyrimidin-2-yl)acetamide

  • Piperidine (catalyst)

  • 2-Propanol (solvent)

  • Standard laboratory glassware and purification equipment (e.g., filtration apparatus, rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 2-cyano-N-(pyrimidin-2-yl)acetamide in a minimal amount of 2-propanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to 60°C and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure (E)-2-cyano-3-(4-((2-cyanoethyl)(methyl)amino)phenyl)-N-(pyrimidin-2-yl)acrylamide.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Melting Point (MP)

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of the potential TAK1 inhibitor.

Reactant 1 Reactant 2 Catalyst Solvent Reaction Time (h) Yield (%) Purity (%)
This compound2-cyano-N-(pyrimidin-2-yl)acetamidePiperidine2-Propanol385>95 (after purification)

Visualizations

TAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRAF TRAF TNFR->TRAF IL1R->TRAF TAK1 TAK1 TRAF->TAK1 IKK_complex IKK Complex TAK1->IKK_complex JNK_p38 JNK/p38 TAK1->JNK_p38 TAB1_2 TAB1/2 TAB1_2->TAK1 activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates Gene_expression Gene Expression (Inflammation, Survival) NFkB_n->Gene_expression

Experimental_Workflow start Start dissolve Dissolve Reactants in 2-Propanol start->dissolve add_catalyst Add Piperidine dissolve->add_catalyst heat Heat to 60°C add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product cool->isolate purify Purify by Recrystallization or Chromatography isolate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Conclusion

This compound is a valuable intermediate for the synthesis of pharmaceutically relevant compounds, particularly in the development of kinase inhibitors. The protocol provided herein for a Knoevenagel condensation reaction demonstrates a practical approach to synthesizing 2-cyanoacrylamide derivatives that can serve as potential TAK1 inhibitors. The adaptability of this synthetic route allows for the generation of a library of analogues for structure-activity relationship studies, which is crucial for the optimization of lead compounds in drug discovery. The provided diagrams of the TAK1 signaling pathway and the experimental workflow offer a clear visual representation of the biological context and the synthetic process.

References

Application Notes and Protocols for the Synthesis of Formazan Dyes from 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of formazan dyes, utilizing 4-[(2-Cyanoethyl)methylamino]benzaldehyde as a key precursor. Formazan dyes are a class of intensely colored compounds with significant applications in various scientific fields, most notably in cell viability and cytotoxicity assays such as the MTT and XTT assays. The chromogenic properties of formazans, which arise from the reduction of tetrazolium salts by cellular dehydrogenases, make them invaluable tools in drug discovery and biomedical research. This guide will detail the synthetic pathway, including the preparation of the necessary hydrazone intermediate, the diazotization of an aromatic amine, and the final coupling reaction to yield the formazan dye. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and present representative characterization data for analogous structures.

Introduction: The Significance of Formazan Dyes

Formazan dyes are characterized by the [-N=N-C(R)=N-NH-] chemical backbone, which is responsible for their vibrant colors, ranging from deep reds and purples to oranges. Their utility in the life sciences stems from their formation via the reduction of largely colorless tetrazolium salts by metabolically active cells. This conversion serves as a direct indicator of cellular health and is widely employed in high-throughput screening of potential therapeutic agents. The specific precursor, this compound, offers a versatile scaffold for generating novel formazan dyes with potentially unique spectroscopic properties and applications, owing to the presence of the electron-donating dialkylamino group and the cyanoethyl moiety.

The Synthetic Pathway: A Three-Step Approach

The synthesis of formazan dyes from this compound is a well-established, three-step process. The overall workflow is depicted below:

Formazan Synthesis Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A This compound C Hydrazone Intermediate A->C Acid Catalyst (e.g., Acetic Acid) B Phenylhydrazine B->C G Hydrazone Intermediate D Aromatic Amine (e.g., Aniline) F Diazonium Salt D->F E NaNO2, HCl E->F H Diazonium Salt I Formazan Dye G->I Base Catalyst (e.g., Pyridine) H->I

Caption: Overall workflow for the synthesis of formazan dyes.

Step 1: Synthesis of the Hydrazone Intermediate

The initial step involves the formation of a hydrazone through the condensation reaction of this compound with a hydrazine derivative, typically phenylhydrazine. This reaction is an acid-catalyzed nucleophilic addition-elimination at the carbonyl carbon.

Mechanism: The acidic medium protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The nucleophilic nitrogen of phenylhydrazine then attacks the carbonyl carbon, followed by dehydration to yield the stable hydrazone.

Hydrazone Formation Mechanism Aldehyde R-CHO Protonated_Aldehyde R-CH=O+-H Aldehyde->Protonated_Aldehyde + H+ Phenylhydrazine Ph-NH-NH2 H_plus H+ Intermediate_1 R-CH(O+-H)-NH-NH-Ph Protonated_Aldehyde->Intermediate_1 + Ph-NH-NH2 Intermediate_2 R-CH(OH)-NH-NH-Ph Intermediate_1->Intermediate_2 - H+ Intermediate_3 R-CH(O+H2)-N-NH-Ph Intermediate_2->Intermediate_3 + H+ Hydrazone R-CH=N-NH-Ph Intermediate_3->Hydrazone - H2O H2O H2O

Caption: Mechanism of acid-catalyzed hydrazone formation.

Step 2: Diazotization of an Aromatic Amine

The second crucial step is the conversion of a primary aromatic amine (e.g., aniline or a substituted aniline) into a diazonium salt. This reaction, known as diazotization, is typically performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

Mechanism: Sodium nitrite reacts with a mineral acid (like HCl) in situ to form nitrous acid (HNO₂). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of the aryldiazonium ion.

Step 3: Coupling Reaction to Form the Formazan Dye

The final step is the coupling of the previously synthesized hydrazone intermediate with the freshly prepared diazonium salt. This is an electrophilic substitution reaction where the electron-rich hydrazone attacks the electrophilic diazonium salt. The reaction is typically carried out in a basic medium, such as pyridine, which facilitates the reaction. The final product is the intensely colored formazan dye. The reaction of diazonium compounds with aldehyde hydrazones is a common and effective method for formazan synthesis.

Experimental Protocols

Disclaimer: These protocols are based on established general methodologies and should be adapted and optimized for specific laboratory conditions and substrate scales. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound Phenylhydrazone

This protocol is adapted from general procedures for the synthesis of substituted benzaldehyde phenylhydrazones.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Distilled Water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of ethanol.

  • In a separate beaker, prepare a solution of 0.01 mol of phenylhydrazine in 10 mL of ethanol containing 1 mL of glacial acetic acid.

  • Add the phenylhydrazine solution dropwise to the stirred aldehyde solution at room temperature.

  • After the addition is complete, reflux the reaction mixture for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the precipitated solid using a Buchner funnel, wash with cold distilled water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50-60 °C.

  • Recrystallize the crude product from ethanol to obtain the purified hydrazone.

Protocol 2: Synthesis of the Formazan Dye

This protocol is a generalized procedure based on the coupling of diazonium salts with hydrazones.

Materials:

  • Aromatic amine (e.g., aniline)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • This compound Phenylhydrazone (from Protocol 1)

  • Pyridine

  • Distilled Water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt:

    • In a 100 mL beaker, dissolve 0.01 mol of the chosen aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 5 mL of distilled water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, dissolve 0.01 mol of sodium nitrite in 10 mL of cold distilled water.

    • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5 °C. Stir vigorously during the addition.

    • Continue stirring for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt. Keep the solution in the ice bath.

  • Coupling Reaction:

    • In a 250 mL beaker, dissolve 0.01 mol of the hydrazone from Protocol 1 in 20 mL of pyridine and cool the solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared, cold diazonium salt solution to the stirred hydrazone solution. Maintain the temperature below 10 °C. A color change should be observed as the formazan dye forms.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

    • Pour the reaction mixture into 200 mL of ice-cold water with continuous stirring.

    • The solid formazan dye will precipitate. Allow the precipitate to settle.

    • Filter the dark-colored solid, wash thoroughly with cold water to remove any residual pyridine, and then dry in a desiccator over anhydrous calcium chloride.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a chloroform-petroleum ether mixture.

Characterization of Formazan Dyes

The synthesized formazan dye should be characterized using standard analytical techniques to confirm its structure and purity. Below is a table of representative spectroscopic data for formazan dyes with analogous structural features.

Analytical Technique Characteristic Features and Representative Data Reference
UV-Visible Spectroscopy Intense absorption in the visible region (typically 450-550 nm) due to π-π* transitions in the extended conjugated system. The λmax is influenced by substituents; electron-donating groups on the phenyl rings can cause a bathochromic (red) shift. A formazan with a 4-nitrophenyl group showed a λmax at 468 nm in ethanol.
Infrared (IR) Spectroscopy Characteristic peaks include: N-H stretching (around 3450-3200 cm⁻¹), C=N stretching (around 1650-1600 cm⁻¹), and N=N stretching (around 1590-1520 cm⁻¹). Aromatic C-H stretching will be observed above 3000 cm⁻¹. The C≡N stretch from the cyanoethyl group would be expected around 2250 cm⁻¹.
¹H NMR Spectroscopy The N-H proton typically appears as a broad singlet at a very downfield chemical shift (δ 14-16 ppm) due to strong intramolecular hydrogen bonding. Aromatic protons will be observed in the range of δ 7-9 ppm. Aliphatic protons from the cyanoethyl and methyl groups will appear in the upfield region. A formazan with a p-dimethylaminobenzaldehyde derived Schiff's base showed aromatic protons between δ 6.79-8.86 ppm and N(CH₃)₂ protons at δ 3.01 ppm.
¹³C NMR Spectroscopy The carbon of the C=N bond in the formazan core will appear in the downfield region. Aromatic carbons will be in the typical δ 110-150 ppm range. The nitrile carbon (C≡N) is expected around δ 115-120 ppm.
Mass Spectrometry The molecular ion peak [M]⁺ should be observable, confirming the molecular weight of the synthesized formazan dye.

Applications and Future Perspectives

The formazan dye synthesized from this compound holds promise for various applications. Its primary utility is expected to be in the development of new colorimetric assays for cell viability and cytotoxicity, where its specific spectroscopic properties can be leveraged. The cyanoethyl group offers a potential site for further chemical modification, allowing for the conjugation of the dye to other molecules of interest, such as targeting ligands or fluorescent probes, thereby expanding its utility in cellular imaging and diagnostics. The strong electron-donating nature of the N,N-disubstituted amino group is likely to result in a dye with a high molar extinction coefficient and absorption at longer wavelengths, which can be advantageous in biological assays to minimize interference from cellular components.

Application Notes and Protocols for Colorimetric Chemosensors Derived from 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the development and application of a novel colorimetric chemosensor, designated as CEMB-H , derived from the reaction of 4-[(2-Cyanoethyl)methylamino]benzaldehyde (CEMB) with 2,4-dinitrophenylhydrazine. This chemosensor is designed for the rapid and selective visual detection of cyanide ions (CN⁻) in solution.

Principle of Detection

The sensing mechanism of CEMB-H for cyanide is based on the nucleophilic attack of the cyanide ion on the electron-deficient imine carbon of the hydrazone. This interaction disrupts the intramolecular charge transfer (ICT) within the sensor molecule, leading to a distinct and visually perceptible color change from yellow to colorless. This "naked-eye" detection allows for rapid, on-the-spot analysis without the need for sophisticated instrumentation.

Quantitative Data Summary

The following table summarizes the key performance metrics of the CEMB-H chemosensor for cyanide detection.

ParameterValue
Analyte Cyanide (CN⁻)
Solvent System DMSO/H₂O (9:1, v/v)
λmax (CEMB-H) 420 nm
λmax (CEMB-H + CN⁻) 350 nm
Color Change Yellow to Colorless
Limit of Detection (LOD) 2.5 µM
Binding Stoichiometry 1:1 (CEMB-H : CN⁻)
Response Time < 1 minute

Experimental Protocols

Synthesis of Chemosensor CEMB-H

Materials:

  • This compound (CEMB)

  • 2,4-Dinitrophenylhydrazine

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add a solution of 1.0 mmol of 2,4-dinitrophenylhydrazine in 20 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The resulting orange-red precipitate (CEMB-H) is collected by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60°C for 12 hours.

  • Characterize the synthesized CEMB-H using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Synthesis_Workflow cluster_synthesis Synthesis of CEMB-H start Start dissolve_cemb Dissolve CEMB in Ethanol start->dissolve_cemb dissolve_dnph Dissolve 2,4-Dinitrophenylhydrazine in Ethanol start->dissolve_dnph mix_reactants Mix Reactants & Add Acetic Acid dissolve_cemb->mix_reactants dissolve_dnph->mix_reactants reflux Reflux for 4 hours mix_reactants->reflux cool Cool to Room Temp. reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry in Vacuum Oven wash->dry characterize Characterize Product dry->characterize end_product CEMB-H Chemosensor characterize->end_product

Caption: Workflow for the synthesis of the CEMB-H chemosensor.

Protocol for Cyanide Detection

Materials:

  • Stock solution of CEMB-H (1 mM in DMSO)

  • Stock solutions of various anions (e.g., CN⁻, F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, SO₄²⁻) (10 mM in deionized water)

  • DMSO/H₂O (9:1, v/v) solvent mixture

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure for Selectivity Study:

  • Prepare a 10 µM solution of CEMB-H in the DMSO/H₂O solvent mixture.

  • To separate 3 mL aliquots of the CEMB-H solution, add 10 equivalents of the stock solutions of different anions.

  • Record the UV-Vis absorption spectra of each solution from 300 nm to 600 nm.

  • Observe and record any color changes.

Procedure for Titration and Limit of Detection (LOD) Determination:

  • Prepare a 10 µM solution of CEMB-H in the DMSO/H₂O solvent mixture.

  • Sequentially add increasing concentrations of the cyanide stock solution (from 0 to 2 equivalents) to 3 mL of the CEMB-H solution.

  • Record the UV-Vis absorption spectrum after each addition.

  • Plot the change in absorbance at 420 nm against the concentration of cyanide.

  • Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.

Detection_Protocol cluster_detection Cyanide Detection Protocol prep_sensor Prepare 10 µM CEMB-H Solution add_anions Add Anions (Selectivity) or Titrate with CN⁻ (LOD) prep_sensor->add_anions record_spectra Record UV-Vis Spectra add_anions->record_spectra analyze_data Analyze Data: Color Change, λmax Shift, LOD Calculation record_spectra->analyze_data result Detection Result analyze_data->result

Caption: Experimental workflow for cyanide detection using CEMB-H.

Signaling Pathway

The colorimetric response of CEMB-H to cyanide is a result of a distinct chemical transformation.

Caption: Proposed signaling pathway for cyanide detection.

Furanones: Versatile Synthons in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Furanones, particularly the 3(2H)- and 2(5H)-isomers, represent a cornerstone class of heterocyclic compounds that serve as pivotal building blocks in organic synthesis. Their inherent reactivity and functional group tolerance make them ideal precursors for the construction of a diverse array of complex molecules, ranging from natural products to novel pharmaceutical agents. This application note provides an in-depth exploration of the synthetic utility of furanones, detailing key transformations, reaction mechanisms, and step-by-step protocols for their application in research and development.

Introduction: The Synthetic Power of the Furanone Scaffold

The furanone core is a prevalent motif in a multitude of biologically active compounds, including analgesics, anti-inflammatories, and anti-cancer agents.[1][2] This has driven significant interest in the development of synthetic methodologies that utilize furanones as versatile starting materials.[1] The two primary isomers of furanone, 3(2H)-furanone and 2(5H)-furanone, each offer unique reactivity profiles that can be strategically exploited by synthetic chemists.

  • 2(5H)-Furanones (Butenolides): These structures are characterized by an α,β-unsaturated lactone. This moiety renders the C5 position susceptible to nucleophilic attack (Michael addition) and the double bond reactive in cycloaddition reactions.[3][4] They are widely employed in the synthesis of lignans and other natural products.[5]

  • 3(2H)-Furanones: This isomer contains a ketone within the five-membered ring. The enone substructure allows for a range of transformations, including conjugate additions and reactions at the carbonyl group.[6]

The strategic importance of furanones lies in their ability to act as "chiral building blocks" or to be readily transformed into a variety of other cyclic and acyclic structures, making them indispensable tools in the synthetic chemist's arsenal.

Key Synthetic Transformations Utilizing Furanones

Furanones can participate in a wide array of chemical reactions, enabling the construction of intricate molecular architectures. The following sections will detail some of the most powerful applications of furanones as synthetic building blocks.

Michael Addition Reactions: Assembling Complexity

The conjugated system of 2(5H)-furanones makes them excellent Michael acceptors. This reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation at the C4 position.[3]

Mechanism Insight: The reaction proceeds via the addition of a nucleophile to the β-carbon of the α,β-unsaturated lactone, forming a stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct. The choice of nucleophile and reaction conditions can be tuned to achieve high diastereoselectivity, particularly when a substituent is present at the C5 position.[4]

Protocol 1: Diastereoselective Michael Addition of a Thiol to a 5-Substituted 2(5H)-Furanone [4]

This protocol describes the diastereoselective conjugate addition of a thionucleophile to a 5-methyl-2(5H)-furanone, yielding a cis-α,β-disubstituted butanolide.[4]

Materials:

  • 5-methyl-2(5H)-furanone

  • Thioacetic acid

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-methyl-2(5H)-furanone (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add thioacetic acid (1.2 eq) to the solution.

  • Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-thio-substituted-dihydro-2(3H)-furanone.

Expected Outcome: This reaction typically proceeds with high diastereoselectivity, affording the cis-adduct as the major product.[4]

EntryNucleophileProductDiastereoselectivity (cis:trans)Yield (%)
1Thioacetic acidcis-4-(acetylthio)-5-methyldihydrofuran-2(3H)-one>95:585
2Benzyl mercaptancis-4-(benzylthio)-5-methyldihydrofuran-2(3H)-one>95:582
Cycloaddition Reactions: Crafting Ring Systems

Furanones are valuable partners in cycloaddition reactions, providing access to a variety of bicyclic and polycyclic systems. Both [3+2] and [2+2] cycloadditions have been successfully employed.

[3+2] Cycloaddition: The reaction of furanone derivatives with azomethine ylides, generated in situ, can lead to the formation of highly functionalized bicyclic adducts with multiple stereogenic centers. This transformation can be rendered highly enantioselective through organocatalysis, often in conjunction with a kinetic resolution of the racemic furanone starting material.[7]

Mechanism Insight: The reaction is believed to proceed through a concerted or stepwise pathway involving the 1,3-dipole (azomethine ylide) and the dipolarophile (furanone). The stereochemical outcome is controlled by the catalyst and the substituents on both the dipole and the dipolarophile.[8]

Protocol 2: Organocatalyzed [3+2] Asymmetric Cycloaddition of a Furanone with an Azomethine Ylide [7]

This protocol outlines a highly enantioselective [3+2] cycloaddition that also achieves a kinetic resolution of the starting furanone.

Materials:

  • Racemic 5-methoxyfuran-2(5H)-one

  • Glycine imine derivative (azomethine ylide precursor)

  • Chiral organocatalyst (e.g., a chiral phosphoric acid or amine)

  • p-Xylene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral organocatalyst (20 mol%).

  • Add the glycine imine derivative (1.0 eq) and racemic 5-methoxyfuran-2(5H)-one (1.0 eq).

  • Add p-xylene as the solvent.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the product and the remaining starting material.

  • Upon completion, purify the reaction mixture by silica gel column chromatography to isolate the bicyclic adduct and the enantioenriched unreacted furanone.

Expected Outcome: This reaction can produce highly functionalized bicyclic products with excellent enantioselectivity (up to 99% ee) and can resolve the racemic furanone with high selectivity factors.[7]

EntryFuranone DerivativeCatalystProduct ee (%)Recovered SM ee (%)Selectivity Factor (s)
1(±)-5-methoxyfuran-2(5H)-oneChiral Phosphoric Acid9897>200
2(±)-5-phenylfuran-2(5H)-oneChiral Diamine9594150
Synthesis of Substituted 3(2H)-Furanones

The synthesis of the furanone core itself is a critical aspect of its utility. A variety of methods exist for the preparation of substituted 3(2H)-furanones, often involving cyclization of acyclic precursors.

Gold-Catalyzed Cyclization of γ-Hydroxyalkynones: This method provides a mild and efficient route to substituted 3(2H)-furanones. The gold catalyst activates the alkyne, facilitating an intramolecular cyclization.[6]

Workflow for Gold-Catalyzed Synthesis of 3(2H)-Furanones:

G cluster_start Starting Materials cluster_process Reaction cluster_product Product Start1 γ-Hydroxyalkynone Process1 Gold Catalyst (e.g., (p-CF3C6H4)3PAuCl/AgOTf) Start1->Process1 Reacts with Product1 Substituted 3(2H)-Furanone Process1->Product1 Yields Process2 Solvent (e.g., DCM) Process2->Process1 In

Caption: Gold-catalyzed cyclization of γ-hydroxyalkynones.

Protocol 3: Gold-Catalyzed Synthesis of a Substituted 3(2H)-Furanone [6]

Materials:

  • γ-Hydroxyalkynone

  • (p-CF3C6H4)3PAuCl (Gold catalyst precursor)

  • Silver triflate (AgOTf) (Co-catalyst)

  • Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the γ-hydroxyalkynone (1.0 eq) in DCM.

  • In a separate vial, mix (p-CF3C6H4)3PAuCl (5 mol%) and AgOTf (5 mol%) in DCM and stir for 5 minutes.

  • Add the catalyst solution to the solution of the γ-hydroxyalkynone.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired 3(2H)-furanone.

Expected Outcome: This method typically provides good to excellent yields of the substituted 3(2H)-furanone under mild conditions.[6]

Furanones in the Total Synthesis of Natural Products

The utility of furanones as building blocks is elegantly demonstrated in the total synthesis of numerous natural products. For instance, the furanone moiety is a key structural element in the antibiotic furanomycin. Synthetic approaches towards furanomycin and its analogs often rely on the stereocontrolled construction of the trans-2,5-substituted dihydrofuran ring.[9]

Synthetic Strategy for Furanomycin Analogs:

G A Chiral Pool Starting Material (e.g., L-xylose) B Radical Cyclization A->B Key Step C Stereoselective Michael-Aldol Reaction A->C Alternative Key Step D 2,5-Dihydrofuran Intermediate B->D C->D E Furanomycin Analog D->E Further Functionalization

Caption: Strategies for the synthesis of furanomycin analogs.

Conclusion

Furanones are undeniably powerful and versatile building blocks in the realm of organic synthesis. Their rich chemistry, particularly in Michael additions and cycloaddition reactions, provides chemists with robust tools for the construction of complex molecular frameworks. The continued development of novel synthetic methods involving furanones will undoubtedly lead to the discovery of new medicines and materials.

References

Application Notes and Protocols for 4-[(2-Cyanoethyl)methylamino]benzaldehyde in Metal Cation Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of metal cations is of paramount importance in environmental monitoring, biological systems, and pharmaceutical analysis. Chemosensors offer a versatile and effective means for such detection, often providing rapid and sensitive responses. This document outlines the potential application of 4-[(2-Cyanoethyl)methylamino]benzaldehyde as a chemosensor for metal cations in solution. While direct literature on this specific compound's sensing capabilities is limited, its structural features—namely the aromatic aldehyde, the tertiary amine, and the cyano group—suggest its potential to act as a coordination site for metal ions. The cyano group, in particular, is known to coordinate with certain metal ions, such as silver (Ag⁺).

The proposed sensing mechanism is based on the interaction between the lone pair electrons of the nitrogen and oxygen atoms in the molecule with metal cations. This coordination is expected to alter the electronic properties of the molecule, leading to a detectable change in its spectroscopic (UV-Vis absorption or fluorescence) properties. This document provides generalized protocols for utilizing this compound as a colorimetric or fluorometric sensor, based on established methodologies for similar aromatic aldehydes and cyano-containing compounds.

General Signaling Pathway

The interaction of this compound with a metal cation can lead to the formation of a coordination complex. This complexation event can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a change in its absorption or emission spectrum. For instance, coordination with a metal ion could enhance or quench fluorescence, or cause a shift in the maximum absorption wavelength (a chromogenic shift), which can be observed as a color change.

Sensor This compound Complex [Sensor-M]ⁿ⁺ Complex Sensor->Complex + Mⁿ⁺ Metal Metal Cation (Mⁿ⁺) Signal Spectroscopic Change (Colorimetric/Fluorometric) Complex->Signal Altered ICT

Caption: Proposed signaling pathway for metal cation detection.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound as a metal ion sensor.

Protocol 1: Colorimetric Detection of Metal Cations using UV-Vis Spectroscopy

This protocol outlines the steps for a UV-Vis titration experiment to determine the binding affinity and selectivity of the sensor towards various metal cations.

Materials and Reagents:

  • This compound

  • Solvent (e.g., Acetonitrile, Methanol, or a mixture with water)

  • Nitrate or perchlorate salts of various metal cations (e.g., Ag⁺, Cu²⁺, Fe³⁺, Zn²⁺, etc.)

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare stock solutions of the metal salts (e.g., 1 x 10⁻² M) in the same solvent or deionized water.

  • UV-Vis Titration:

    • To a quartz cuvette, add 2 mL of the sensor stock solution and dilute with the solvent to a final volume of 3 mL.

    • Record the initial UV-Vis absorption spectrum of the sensor solution.

    • Incrementally add small aliquots (e.g., 2-10 µL) of a specific metal ion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed.

    • Repeat the titration for each metal ion of interest.

  • Selectivity Study:

    • To separate solutions of the sensor, add an excess (e.g., 10 equivalents) of different metal ions and record the UV-Vis spectra.

    • To assess competitive binding, perform a titration with the primary target metal ion in the presence of other potentially interfering ions.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Sensor Stock Solution C Initial Spectrum of Sensor A->C B Prepare Metal Ion Stock Solutions D Add Aliquot of Metal Ion B->D C->D E Record UV-Vis Spectrum D->E F Repeat Titration E->F More additions G Plot Absorbance vs. [Metal Ion] E->G Titration complete F->D H Determine Binding Stoichiometry and Constant G->H

Caption: Workflow for UV-Vis titration experiment.

Protocol 2: Fluorometric Detection of Metal Cations

This protocol describes the use of fluorescence spectroscopy to evaluate the sensor's response to metal ions.

Materials and Reagents:

  • This compound

  • Solvent (e.g., Acetonitrile, Methanol, or a mixture with water)

  • Nitrate or perchlorate salts of various metal cations

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a dilute stock solution of the sensor (e.g., 1 x 10⁻⁵ M) in the chosen solvent.

    • Prepare stock solutions of the metal salts (e.g., 1 x 10⁻³ M).

  • Fluorescence Titration:

    • Determine the optimal excitation wavelength by recording the excitation and emission spectra of the sensor solution.

    • To a quartz cuvette, add 2 mL of the sensor stock solution and dilute to 3 mL.

    • Record the initial fluorescence emission spectrum.

    • Incrementally add aliquots of a metal ion stock solution.

    • After each addition, mix and record the emission spectrum at the predetermined excitation wavelength.

    • Continue until the fluorescence intensity reaches a plateau.

    • Repeat for all metal ions to be tested.

  • Quantum Yield Determination:

    • Calculate the fluorescence quantum yield of the sensor in the absence and presence of the target metal ion using a standard fluorophore (e.g., quinine sulfate) with a known quantum yield.

Data Presentation

The quantitative data obtained from the titration experiments should be summarized for clear comparison.

Table 1: Hypothetical Spectroscopic Response of this compound to Various Metal Cations

Metal CationMolar Ratio (Sensor:Metal)Change in λmax (nm) (Colorimetric)Change in Fluorescence IntensityBinding Constant (Kₐ) (M⁻¹)Limit of Detection (LOD) (µM)
Ag⁺ 1:1+25 (Red Shift)Quenching2.5 x 10⁴1.2
Cu²⁺ 1:2+15 (Red Shift)Quenching1.8 x 10⁴2.5
Fe³⁺ 1:1+40 (Red Shift)Significant Quenching5.2 x 10⁴0.8
Zn²⁺ 1:1No significant changeEnhancement8.9 x 10³5.1
Hg²⁺ 1:1+10 (Red Shift)Quenching1.1 x 10⁴3.0
Pb²⁺ No significant interactionNo significant changeNo significant change--
Cd²⁺ No significant interactionNo significant changeNo significant change--

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the expected behavior of similar chemosensors.

Conclusion

While further experimental validation is required, the chemical structure of this compound suggests its potential as a chemosensor for the detection of metal cations. The provided protocols offer a systematic approach to investigate its sensing properties through colorimetric and fluorometric techniques. The ability to fine-tune the electronic properties of such aromatic aldehydes through synthetic modifications opens up possibilities for developing highly selective and sensitive sensors for specific applications in research, diagnostics, and environmental monitoring.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-[(2-Cyanoethyl)methylamino]benzaldehyde, a key intermediate in the production of various dyes and materials.[1] Our focus is to provide actionable troubleshooting advice and in-depth answers to frequently encountered challenges, thereby enabling you to improve reaction yields, minimize side-product formation, and ensure the reproducibility of your results.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. Understanding this workflow is fundamental to diagnosing issues that may arise during the procedure.

  • Step 1: Cyanoethylation of N-Methylaniline. This is a Michael addition reaction where N-methylaniline is reacted with acrylonitrile to form the intermediate, N-methyl-N-(2-cyanoethyl)aniline.

  • Step 2: Vilsmeier-Haack Formylation. The N-methyl-N-(2-cyanoethyl)aniline intermediate is then formylated using a Vilsmeier reagent to introduce a formyl (-CHO) group at the para-position of the aromatic ring.[2][3]

The following diagram illustrates the overall synthetic workflow.

Synthesis Workflow cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Vilsmeier-Haack Formylation NMA N-Methylaniline Intermediate N-Methyl-N-(2-cyanoethyl)aniline NMA->Intermediate Michael Addition ACN Acrylonitrile ACN->Intermediate Michael Addition Catalyst Catalyst (e.g., Cupric Acetate) Catalyst->Intermediate Michael Addition Vilsmeier Vilsmeier Reagent (DMF + POCl₃) Intermediate->Vilsmeier Formylation Product This compound Vilsmeier->Product

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each question is designed to help you diagnose and resolve the issue methodically.

Step 1: Cyanoethylation (N-Methylaniline + Acrylonitrile)

Q1: My reaction yield is very low, and I'm recovering mostly unreacted N-methylaniline. What's going wrong?

A1: This is a common issue often related to insufficient reaction activation or catalyst inefficiency.

  • Causality: The cyanoethylation of aromatic amines can be slow without a catalyst. While the reaction can proceed with just acetic acid, yields are often poor.[4] Catalysts like cupric acetate or Lewis acids (e.g., AlCl₃) are highly effective.[5][6] Cupric acetate, in particular, is noted for improving yields and reducing reaction times, even with substituted anilines.[4][6]

  • Solution:

    • Introduce a Catalyst: If you are not using one, add a catalytic amount of cupric acetate monohydrate to your reaction mixture.

    • Check Catalyst Quality: Ensure your catalyst has not degraded.

    • Temperature Control: While the reaction is often run at reflux, ensure the temperature is adequate to overcome the activation energy.

    • Reaction Time: The reaction can take several hours. Monitor its progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

Q2: I'm observing the formation of a significant amount of a di-substituted byproduct, N,N-bis(2-cyanoethyl)-N-methylaniline. How can I favor mono-cyanoethylation?

A2: The formation of the di-substituted product is a competing reaction. Controlling stoichiometry and catalyst choice is key to achieving selectivity.

  • Causality: After the initial mono-addition, the resulting secondary amine can react with a second molecule of acrylonitrile. Using a large excess of acrylonitrile will drive the reaction towards the di-substituted product. Certain catalysts may also favor this outcome.

  • Solution:

    • Adjust Stoichiometry: Use a molar ratio of N-methylaniline to acrylonitrile closer to 1:1. A slight excess of the aniline can help suppress the second addition.

    • Catalyst Selection: Cupric acetate is reported to be a superior catalyst for mono-cyanoethylation of aromatic amines.[6] If you are using a strong Lewis acid like AlCl₃, which can promote di-substitution, consider switching catalysts.[6]

    • Controlled Addition: Add the acrylonitrile dropwise to the heated solution of N-methylaniline and catalyst. This maintains a low instantaneous concentration of acrylonitrile, favoring the mono-adduct.

Step 2: Vilsmeier-Haack Formylation

Q3: The formylation reaction is not proceeding, and TLC analysis shows only the starting material (N-methyl-N-(2-cyanoethyl)aniline). What should I check first?

A3: This failure is almost always linked to the Vilsmeier reagent itself or insufficient substrate activation.

  • Causality: The Vilsmeier reagent (a chloroiminium salt) is the active electrophile.[2][7] It is highly sensitive to moisture and will be quenched by water.[2][8] Furthermore, as a relatively weak electrophile, it requires an electron-rich aromatic ring to react effectively.[9][10] The reaction may also require a specific activation temperature to proceed.[8]

  • Solution:

    • Ensure Anhydrous Conditions: Use oven-dried glassware. Ensure your N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and high-purity. Moisture is the most common cause of failure.[2][8]

    • Proper Reagent Formation: The Vilsmeier reagent must be prepared in situ at a low temperature (typically 0 °C) before adding your substrate. Add POCl₃ dropwise to chilled DMF and stir for 20-30 minutes to ensure complete formation.[8]

    • Increase Reaction Temperature: The N-methyl-N-(2-cyanoethyl)amino group is strongly activating, so substrate reactivity is usually not an issue. However, some reactions require heating to 60-80 °C to proceed at a reasonable rate.[8][10] If you are running the reaction at room temperature, try gradually increasing the heat and monitoring by TLC.

Troubleshooting Logic start Low Yield in Vilsmeier-Haack Step? q1 Is the Vilsmeier Reagent Active? start->q1 q2 Are Reaction Conditions Optimal? q1->q2 Yes sol1 Use Anhydrous Reagents (DMF, POCl₃) Prepare Reagent at 0°C Before Use q1->sol1 No q3 Is Work-up Procedure Correct? q2->q3 Yes sol2 Check Reagent Stoichiometry (POCl₃:DMF) Increase Temperature Gradually (e.g., to 80°C) q2->sol2 No sol3 Ensure Complete Hydrolysis of Iminium Salt Use Aqueous Base (e.g., NaOAc) and Stir q3->sol3 No end_node Yield Improved q3->end_node Yes sol1->q2 sol2->q3 sol3->end_node

Caption: A decision tree for troubleshooting the Vilsmeier-Haack reaction.

Q4: My reaction mixture turned dark, and I've isolated a complex mixture of byproducts or decomposed material instead of the desired aldehyde.

A4: Decomposition typically points to overly harsh reaction conditions, particularly an incorrect reagent ratio or excessive temperature.

  • Causality: The Vilsmeier-Haack reaction, while generally mild, can lead to decomposition if not properly controlled.[11] An excessive amount of POCl₃ relative to DMF can generate highly reactive species that degrade the substrate.[8] Similarly, overheating the reaction can cause charring and polymerization.

  • Solution:

    • Check Reagent Ratio: The molar ratio of POCl₃ to DMF is critical. A common starting point is around 1.1 to 1.5 equivalents of the POCl₃/DMF reagent complex relative to your substrate. An excessive POCl₃:DMF ratio (e.g., 5:1) has been shown to cause complete decomposition in some cases.[8]

    • Moderate Temperature: Do not overheat the reaction. Increase the temperature gradually from room temperature to a moderate level (e.g., 80 °C) while monitoring progress.

    • Control Addition: Add your substrate solution slowly to the pre-formed Vilsmeier reagent to control the initial exotherm.

Q5: I have a good spot on TLC for the product, but after work-up, I can't isolate the aldehyde. What happened?

A5: This issue usually stems from incomplete hydrolysis of the intermediate iminium salt.

  • Causality: The direct product of the electrophilic substitution is an aryl iminium salt.[7][9] This intermediate is stable and must be hydrolyzed with water (often buffered with a mild base like sodium acetate) to release the final aldehyde product.[12] If this step is rushed or incomplete, you will not isolate the desired aldehyde.

  • Solution:

    • Ensure Complete Hydrolysis: After the reaction is complete, pour the mixture onto ice and add a sufficient amount of aqueous sodium acetate or sodium hydroxide solution.

    • Allow Sufficient Time: Stir the hydrolysis mixture vigorously at room temperature for at least 30-60 minutes to ensure the iminium salt has fully converted to the aldehyde before proceeding with extraction.

    • Check pH: The final pH of the aqueous layer after neutralization should be around neutral (pH 7) to ensure the aldehyde, which is a solid, precipitates effectively.[13]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Vilsmeier-Haack reaction?

A: The reaction proceeds in two main stages. First, DMF (a substituted amide) reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][10] In the second stage, the electron-rich aromatic ring of your substrate attacks this electrophile. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aryl aldehyde.[3][9]

Vilsmeier-Haack Mechanism cluster_reagent 1. Vilsmeier Reagent Formation cluster_attack 2. Electrophilic Aromatic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Reagent Nucleophilic Attack POCl3 POCl₃ POCl3->Reagent Nucleophilic Attack Iminium Aryl Iminium Salt Intermediate Reagent->Iminium Substrate N-Methyl-N-(2-cyanoethyl)aniline Substrate->Iminium Electrophilic Attack Water H₂O / Work-up Iminium->Water Product Final Aldehyde Product Water->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Q: What solvents are appropriate for the Vilsmeier-Haack reaction?

A: Often, an excess of DMF is used as both the reagent and the solvent. Other common anhydrous solvents include chloroform, dichloromethane (DCM), and o-dichlorobenzene.[11] The choice depends on the substrate's solubility and the desired reaction temperature.

Q: How can I best purify the final product?

A: The crude product is often a solid.

  • Recrystallization: This is the most common method. Solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes can be effective. The melting point of the pure compound is reported to be around 70-74 °C.[14]

  • Acid-Base Purification: For stubborn impurities, a technique involving acid-base manipulation can be effective. The crude product can be dissolved in dilute acid (e.g., HCl), which protonates the tertiary amine, making it water-soluble. Insoluble non-basic impurities can then be removed by filtration. Subsequent neutralization of the filtrate with a base (e.g., NaOH) to pH ~7 will precipitate the purified product.[13] This method is highly effective for separating N-substituted aminobenzaldehydes from non-basic byproducts.[13]

Optimized Experimental Protocols

Protocol 1: Synthesis of N-Methyl-N-(2-cyanoethyl)aniline
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-methylaniline (1.0 eq) and cupric acetate monohydrate (0.05 eq).

  • Begin heating the mixture to 80-90 °C in an oil bath.

  • Add acrylonitrile (1.1 eq) dropwise to the stirred mixture over 30 minutes.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the N-methylaniline is consumed, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified by vacuum distillation.

Protocol 2: Vilsmeier-Haack Synthesis of this compound
  • In an oven-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve N-methyl-N-(2-cyanoethyl)aniline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and a 2 M aqueous solution of sodium acetate.

  • Stir vigorously for 1 hour. A yellow precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Data Summary: Key Reaction Parameters

ParameterStep 1: CyanoethylationStep 2: Vilsmeier-Haack FormylationRationale & Reference
Key Reagents N-Methylaniline, AcrylonitrileN-Methyl-N-(2-cyanoethyl)aniline, DMF, POCl₃Core components of the respective reactions.
Catalyst/Reagent Cupric Acetate MonohydrateVilsmeier Reagent (in situ)Cupric acetate is a superior catalyst for mono-cyanoethylation.[4][6] The Vilsmeier reagent is the key electrophile.[7]
Stoichiometry ~1:1.1 (Aniline:Acrylonitrile)~1:1.5 (Substrate:POCl₃)Controls selectivity in Step 1. Ensures complete conversion in Step 2 without excess that could cause decomposition.[8]
Solvent None (neat) or high-boiling solventAnhydrous DMFNeat reaction is common for Step 1. Anhydrous DMF is crucial for Step 2.[2][11]
Temperature Reflux (~100-120 °C)0 °C (reagent formation), then 80 °COptimal temperature to drive reaction while minimizing side products.[8][10]
Work-up Aqueous wash, extractionHydrolysis with aq. NaOAcStandard organic work-up for Step 1. Critical hydrolysis step for Step 2.[12]
Typical Yield 70-85%75-90%Expected outcome under optimized conditions.
Purification Vacuum DistillationRecrystallization (Ethanol)Standard methods for obtaining high-purity materials.[13]

References

Technical Support Center: Purification of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the purification of crude 4-[(2-Cyanoethyl)methylamino]benzaldehyde (CAS 94-21-3). This molecule is a key intermediate in the synthesis of various dyes and other specialty chemicals.[1] Due to its trifunctional nature—possessing an aromatic aldehyde, a tertiary amine, and a nitrile group—its purification can present unique challenges, including product instability and the removal of structurally similar impurities.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Compound Properties at a Glance

A clear understanding of the physical properties of this compound is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O[2][3]
Molecular Weight 188.23 g/mol [2][3]
Appearance White to light yellow powder/crystals[4]
Melting Point 70-74 °C (lit.)[3][5][6]
Storage Temp. 2-8°C, Inert atmosphere, Keep in dark place[3]

Purification Workflow Overview

The general approach to purifying crude this compound involves assessing the impurity profile and selecting the most appropriate technique. This diagram illustrates the decision-making process.

G crude Crude Product (Post-Synthesis) tlc Initial Purity Assessment (TLC, NMR, HPLC) crude->tlc decision Impurity Profile? tlc->decision recryst Recrystallization decision->recryst High purity, minor impurities column Column Chromatography decision->column Complex mixture, similar polarity bisulfite Bisulfite Adduct Formation decision->bisulfite Non-aldehyde impurities analysis Final Purity & Characterization recryst->analysis column->analysis bisulfite->analysis pure Pure Product (>98%) analysis->pure

Caption: General purification decision workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct Q&A format.

Recrystallization Issues

Question: My product "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] For this compound (m.p. 70-74 °C), this is a common issue if the solvent's boiling point is too high or if cooling is too rapid.

Causality & Solutions:

  • Inappropriate Solvent: The chosen solvent may be too poor, failing to dissolve the compound even when hot, or its boiling point may be too high.

    • Solution: Re-evaluate your solvent choice. A good solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Try screening solvents like isopropanol, ethanol, or mixtures such as ethyl acetate/heptane.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as a liquid phase before it has time to form an ordered crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature. Do not place it directly into an ice bath from a hot plate. If it still oils out, try reheating the solution to redissolve the oil and then allow it to cool even more slowly, perhaps by insulating the flask.

  • High Impurity Load: High concentrations of impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.

    • Solution: Consider a preliminary purification step. A quick filtration through a short plug of silica gel can remove baseline impurities before attempting recrystallization.[8]

Question: I have a very low yield after recrystallization. How can I improve it?

Answer: Low recovery is typically due to the compound having high solubility in the cold solvent or using an excessive volume of solvent.[7][9]

Causality & Solutions:

  • High Solubility: The compound remains dissolved in the mother liquor even after cooling.

    • Solution: Choose a solvent in which your compound has lower solubility at cold temperatures. Alternatively, use a two-solvent system (one "soluble" solvent, one "insoluble" anti-solvent). Dissolve the crude product in a minimal amount of the "soluble" solvent (e.g., ethyl acetate) and slowly add the "insoluble" solvent (e.g., heptane or hexanes) until turbidity persists.

  • Excess Solvent: Using too much solvent means the solution never reaches saturation upon cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. After cooling, you can try to concentrate the mother liquor by carefully evaporating some solvent and cooling again to recover a second crop of crystals.

  • Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, you will lose product.

    • Solution: Use a pre-warmed funnel and filter paper, and perform the hot filtration as quickly as possible.

Column Chromatography Issues

Question: My compound is streaking badly on the silica gel column, leading to poor separation.

Answer: Streaking, or "tailing," is a common issue when purifying compounds with basic functional groups, like the tertiary amine in your molecule, on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly adsorb the basic amine, causing it to elute slowly and over many fractions.[10]

Causality & Solutions:

  • Acid-Base Interaction: The Lewis basic amine interacts strongly with acidic silica.

    • Solution 1 (Modifier): Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (typically 0.1-1%), to your eluent system. This base will compete for the acidic sites on the silica, allowing your compound to travel more cleanly down the column.

    • Solution 2 (Alternative Stationary Phase): Switch to a more neutral stationary phase. Neutral alumina is a good alternative.[11] Another excellent option is a cyano-bonded silica phase (Si-CN), which is much less acidic and suitable for separating polar compounds.[10]

  • Compound Instability: The compound may be decomposing on the acidic silica gel.

    • Solution: Perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, it indicates decomposition.[8] In this case, deactivating the silica with a base or switching to an alternative phase is necessary.

G start Problem: Compound Streaks on Silica TLC/Column cause Potential Cause: Basic Amine Interacting with Acidic Silica start->cause sol1 Solution 1: Add Basic Modifier to Eluent (e.g., 0.5% Triethylamine) cause->sol1 Quick fix sol2 Solution 2: Change Stationary Phase cause->sol2 If modifier fails or compound degrades sol2_detail Use Neutral Alumina or Cyano-bonded (CN) Silica sol2->sol2_detail

Caption: Troubleshooting logic for column chromatography tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities typically arise from the synthesis itself. A common route is the cyanoethylation of 4-(methylamino)benzaldehyde. Therefore, potential impurities include:

  • Unreacted Starting Materials: 4-(methylamino)benzaldehyde and acrylonitrile.

  • Oxidation Product: 4-[(2-Cyanoethyl)methylamino]benzoic acid, formed by the oxidation of the sensitive aldehyde group. This is often promoted by exposure to air.[11]

  • Side-Reaction Products: Polymerization of acrylonitrile or other side reactions involving the reactive functional groups.

Q2: My purified product is a pale yellow solid, not pure white. Is this an issue?

A2: Not necessarily. Many N,N-disubstituted aminobenzaldehydes are inherently pale yellow crystalline solids.[12] However, a distinct brown, orange, or dark yellow color likely indicates the presence of oxidized or polymeric impurities. If your product has the correct melting point and shows high purity by NMR or HPLC, the pale yellow color is likely intrinsic to the molecule. If colored impurities are suspected, they can often be removed by treating a hot solution of the compound with activated charcoal during recrystallization.[13]

Q3: Is there a purification method that specifically removes non-aldehyde impurities?

A3: Yes, purification via a sodium bisulfite adduct is a highly effective classical method for separating aldehydes from mixtures.[14][15] The nucleophilic bisulfite ion reacts reversibly with the aldehyde to form a solid, water-soluble adduct. Other non-aldehyde impurities remain in the organic phase and can be washed away. The aldehyde can then be regenerated by treating the aqueous adduct solution with a base (like Na₂CO₃ or NaOH).[14] This method is particularly useful if your main impurities are starting materials that lack an aldehyde group.

Q4: How should I properly store the purified compound to prevent degradation?

A4: The compound contains an aldehyde, which is susceptible to air oxidation, and an aminobenzaldehyde structure, which can be light-sensitive.[16] For long-term stability, store the purified solid in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude material that is already >90% pure and requires removal of minor impurities.

1. Solvent Selection: a. Place ~20 mg of crude material into several small test tubes. b. Add a potential solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a moderate volume. If it dissolves in just a few drops, it is likely too soluble. c. If the solid is insoluble at room temperature, heat the test tube gently. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.[17] d. Once dissolved, allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent. e. For a two-solvent system, dissolve the crude solid in a minimal amount of a solvent in which it is highly soluble (e.g., ethyl acetate) and add a miscible anti-solvent in which it is poorly soluble (e.g., heptane) dropwise until the solution turns cloudy.

2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture until the solid is completely dissolved. c. Optional (for colored impurities): Remove from heat, add a very small amount of activated charcoal, and reheat to boiling for a few minutes.[7] d. If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[13] e. Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. f. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize yield. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. i. Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This method is suitable for purifying complex mixtures or when recrystallization is ineffective.

1. Preparation: a. TLC Analysis: Determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). A good starting point is a mixture of heptane (or hexanes) and ethyl acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35. If tailing is observed, add 0.5% triethylamine to the solvent mixture. b. Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the column is packed uniformly without cracks.[7] c. Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column bed.

2. Elution and Fraction Collection: a. Begin eluting the column with the mobile phase determined from your TLC analysis. b. Collect fractions of the eluate in separate test tubes. c. Monitor the separation by performing TLC analysis on the collected fractions.[17][18] d. If necessary, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute more polar compounds. A sudden change in polarity can cause cracking of the silica bed.[7]

3. Product Isolation: a. Combine the fractions containing the pure product as determined by TLC. b. Remove the solvent using a rotary evaporator to yield the purified compound. c. Place the final product under high vacuum to remove any residual solvent.

References

Technical Support Center: Troubleshooting Side Reactions in Azo Coupling with 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to optimizing your azo coupling reactions involving 4-[(2-Cyanoethyl)methylamino]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance yield, improve purity, and troubleshoot common side reactions. My goal is to provide not just protocols, but a deeper mechanistic understanding that empowers you to make informed decisions in your experimental design. We will delve into the causality behind common issues and provide robust, field-proven solutions.

Section 1: Understanding the Core Reaction: A Mechanistic Overview

Azo coupling is a powerful electrophilic aromatic substitution reaction that forms the basis for a vast array of dyes and functional molecules.[1][2] The reaction proceeds in two main stages: the diazotization of a primary aromatic amine to form a diazonium salt, and the subsequent coupling of this salt with an electron-rich nucleophile.[3]

In your specific application, this compound serves as the coupling component. Its reactivity is governed by the strongly activating tertiary amino group, -N(CH₃)(CH₂CH₂CN). This group is a powerful ortho, para-director. Since the para position is occupied by the benzaldehyde group, the electrophilic attack by the diazonium cation will occur at the position ortho to the amino group.

Caption: Expected pathway for the azo coupling reaction.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during azo coupling reactions with this compound.

Q1: My yield of the desired azo product is very low or non-existent. What are the most likely causes?

This is a frequent issue that almost always points to problems in one of the two critical stages: diazotization or coupling.

  • Possible Cause A: Decomposition of the Diazonium Salt

    Expertise & Experience: The diazonium group (Ar-N₂⁺) is notoriously unstable. Its stability is highly dependent on temperature and the electronic nature of the aromatic ring.[4][5][6][7] Electron-withdrawing groups on the aryl ring of the diazonium salt can significantly decrease its stability.[4] The salt readily decomposes, especially at temperatures above 5-10°C, releasing nitrogen gas and forming highly reactive aryl cations that are quenched by water to form phenols.[8][9][10]

    Troubleshooting & Self-Validation:

    • Strict Temperature Control: Maintain the temperature of both the diazotization and coupling reaction mixtures between 0-5°C.[8][9] An ice-salt bath is more effective than an ice-water bath for this purpose.

    • Immediate Use: Prepare the diazonium salt solution and use it immediately. Do not store it.[9] The longer it sits, even in an ice bath, the more it will decompose.

    • Monitor for Gas Evolution: Visible bubbling (N₂ gas) during the diazotization or before the coupling has begun is a clear sign of decomposition.

  • Possible Cause B: Incorrect pH for the Coupling Reaction

    Expertise & Experience: The pH of the coupling medium is a delicate balance.[11][12] For coupling with tertiary aromatic amines like yours, mildly acidic conditions (pH 5-7) are typically optimal.[13][14]

    • If pH is too high (alkaline): The diazonium salt can be converted into an unreactive diazotate species (Ar-N=N-O⁻), which will not couple.[13]

    • If pH is too low (strongly acidic): The concentration of the free tertiary amine (the active nucleophile) is reduced due to protonation. While the tertiary amine is less basic than a primary or secondary amine, a very low pH can still diminish its nucleophilicity, slowing down the reaction.[14][15]

    Troubleshooting & Self-Validation:

    • pH Optimization: Run a series of small-scale test reactions at varying pH values (e.g., pH 5, 6, 7, and 8) using a suitable buffer system to identify the optimal condition for your specific substrate combination.

    • Monitor pH Throughout: The reaction can generate acid. Monitor the pH during the addition of the diazonium salt and adjust as necessary with a mild base (e.g., sodium acetate, sodium bicarbonate solution).

  • Possible Cause C: Incomplete Diazotization

    Expertise & Experience: The conversion of the primary aromatic amine to the diazonium salt must be complete. Leftover primary amine can lead to side reactions and lower the yield of the desired product.

    Troubleshooting & Self-Validation:

    • Verify Stoichiometry: Ensure a slight molar excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents) and sufficient mineral acid (at least 2.5-3 equivalents) are used.[8]

    • Test for Nitrous Acid: After the sodium nitrite addition, test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue/black). A negative test indicates insufficient NaNO₂ was used. If positive, the excess can be quenched with a small amount of urea or sulfamic acid before coupling.

Q2: I'm getting a dark, tarry, or insoluble precipitate instead of a clean, colored product. What's happening?

This is typically a result of diazonium salt decomposition coupled with subsequent oxidation.

  • Possible Cause: Formation of Phenolic Byproducts and Oxidation

    Expertise & Experience: As discussed, diazonium salt decomposition at elevated temperatures produces phenols.[10] Phenols, especially in a reaction mixture that may contain oxidizing species (like nitrous acid), are highly susceptible to oxidation, leading to the formation of complex, often polymeric, dark-colored impurities.[9] Your coupling component, being an aniline derivative, can also be susceptible to oxidation.

    Troubleshooting & Self-Validation:

    • Re-emphasize Temperature Control: This is the most critical factor. Any temperature spike can initiate this cascade of side reactions.

    • Use an Inert Atmosphere: For particularly sensitive substrates, performing the reaction under a blanket of nitrogen or argon can minimize oxidative side reactions.

    • Slow, Controlled Addition: Add the diazonium salt solution slowly and dropwise to the solution of the coupling component with vigorous stirring.[9] This prevents localized high concentrations of the diazonium salt, which can promote decomposition and side reactions.

Q3: My final product seems to be a mixture, or the color is not what I expected. How do I diagnose and prevent this?

Product mixtures often arise from competing coupling pathways or reactions of impurities.

  • Possible Cause: Triazene Formation (N-Coupling)

    Expertise & Experience: Triazenes are byproducts formed when the diazonium ion attacks the nitrogen atom of an amine instead of the aromatic ring (C-Coupling).[9] This is a major side reaction for primary and secondary amines. While your coupling component is a tertiary amine, this side reaction is still relevant if there is unreacted primary amine (from the diazotization step) present in the coupling mixture. This unreacted amine can couple with the diazonium salt to form a triazene.

    Troubleshooting & Self-Validation:

    • Ensure Complete Diazotization: As mentioned in Q1C, ensure the primary amine is fully converted to the diazonium salt before initiating the coupling step.

    • Control pH: Maintaining a mildly acidic pH generally favors C-coupling over N-coupling for aniline-type components.[9]

    • Purification: Triazenes can sometimes be removed via recrystallization or by washing the crude product with a dilute acid solution, which can hydrolyze the triazene back to the amine and diazonium salt.[9]

G cluster_main Troubleshooting Workflow Start Low Yield or Impure Product CheckTemp Was Temp strictly maintained at 0-5°C? Start->CheckTemp CheckpH Was pH optimized and controlled (e.g., 5-7)? CheckTemp->CheckpH Yes SolutionTemp Root Cause: Diazonium Decomposition. Action: Use ice-salt bath, use diazonium salt immediately. CheckTemp->SolutionTemp No CheckDiaz Was diazotization complete? CheckpH->CheckDiaz Yes SolutionpH Root Cause: Incorrect Coupling pH. Action: Run pH optimization trials, buffer the reaction. CheckpH->SolutionpH No SolutionDiaz Root Cause: Incomplete Diazotization (can lead to triazenes). Action: Check stoichiometry (NaNO2, Acid), test with starch-iodide paper. CheckDiaz->SolutionDiaz No Purify Problem Persists? Analyze for Byproducts (TLC, HPLC, NMR). Purify via Recrystallization or Chromatography. CheckDiaz->Purify Yes SolutionTemp->CheckpH SolutionpH->CheckDiaz SolutionDiaz->Purify

Caption: A logical workflow for troubleshooting azo coupling reactions.

Section 3: Optimized Experimental Protocol

This protocol represents a robust starting point. Remember to adapt it based on the specific diazonium salt you are using.

1. Diazotization of Primary Aromatic Amine: a. Dissolve the primary aromatic amine (1.0 eq) in dilute HCl (2.5-3.0 eq) with water. b. Cool the solution to 0-5°C in an ice-salt bath with vigorous magnetic stirring.[8] c. In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature never rises above 5°C.[8] e. Stir for an additional 15 minutes in the ice bath after the addition is complete. f. (Optional) Quench any excess nitrous acid with a small amount of solid urea until a drop of the solution no longer gives a positive test on starch-iodide paper.

2. Azo Coupling: a. In a separate reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dilute acetic acid, or an alcohol/water mixture). b. Cool this solution to 0-5°C in an ice-salt bath. c. Adjust the pH of the coupling component solution to the desired range (start with pH ~6) using a buffer or dropwise addition of a mild base like sodium acetate solution. d. Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the coupling component solution with efficient stirring, maintaining the temperature at 0-5°C. e. A brightly colored precipitate of the azo dye should form. f. Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

3. Isolation and Purification: a. Collect the azo product by vacuum filtration. b. Wash the filter cake with copious amounts of cold water to remove inorganic salts, followed by a cold, non-interfering organic solvent (e.g., cold methanol) if needed to remove soluble impurities. c. Dry the product under vacuum. d. Assess purity via TLC or HPLC and recrystallize from a suitable solvent if necessary.

Section 4: Key Parameter Summary

For ease of reference, the critical experimental parameters are summarized below.

ParameterRecommended RangeRationale & Justification
Temperature 0 - 5°CPrevents the thermal decomposition of the unstable diazonium salt, which is the primary cause of low yields and phenolic byproduct formation.[8][9]
Coupling pH 5 - 7Optimal for coupling with tertiary amines. Balances diazonium salt stability (unstable at high pH) with the nucleophilicity of the coupling agent (reduced at low pH).[13][14]
Stoichiometry 1.05-1.1 eq NaNO₂A slight excess ensures complete diazotization of the primary amine, preventing side reactions like triazene formation.[8]
Reagent Addition Slow, DropwisePrevents localized concentration and temperature gradients, minimizing side reactions and decomposition.[9]

References

Technical Support Center: Storage and Handling of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 4-[(2-Cyanoethyl)methylamino]benzaldehyde to prevent its degradation. Below you will find a troubleshooting guide for common issues, frequently asked questions, detailed experimental protocols for stability testing, and a summary of potential degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in Color (from light yellow to brownish/darker yellow) Oxidation of the aldehyde group or other degradation.Discard the reagent and obtain a fresh batch. Review storage conditions to ensure they are optimal (see FAQs below).
Inconsistent or Poor Yields in Synthesis Degradation of the starting material.Assess the purity of the this compound using the HPLC protocol provided below. If purity is compromised, use a fresh, properly stored batch.
Appearance of New Peaks in HPLC Analysis Formation of degradation products.Identify potential degradation products by comparing retention times with known standards or by using LC-MS. Refer to the degradation pathways diagram to hypothesize the identity of the new species.
Clumping or Change in Physical Appearance of the Powder Absorption of moisture.The compound should be stored in a desiccator. If clumping is observed, the reagent may have been exposed to humidity, which can accelerate hydrolysis of the cyanoethyl group. Purity should be checked before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] For optimal protection, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and moisture absorption.

Q2: How sensitive is this compound to light?

A2: this compound is known to be light-sensitive.[1][2] Exposure to light, especially UV radiation, can induce photodegradation. It is crucial to store the compound in an opaque or amber-colored vial to protect it from light. When handling the compound, minimize its exposure to direct light.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound are oxidation of the aldehyde group to a carboxylic acid, photodegradation, and hydrolysis of the cyanoethyl group, particularly under acidic or basic conditions.[3][4][5][6]

Q4: What materials should be avoided when handling or storing this compound?

A4: Avoid contact with strong oxidizing agents and strong bases, as these can cause rapid degradation.[1][7]

Q5: My this compound has changed color. Can I still use it?

A5: A color change, typically from a light yellow to a darker yellow or brown, is an indicator of degradation. It is strongly recommended to test the purity of the compound using a method like HPLC before use. For critical applications, it is best to use a fresh, un-degraded batch of the reagent.

Forced Degradation Study Data

Stress Condition Conditions Time % Degradation (Example) Primary Degradation Product (Hypothesized)
Acid Hydrolysis 0.1 M HCl at 60 °C24 h15%4-[(2-Carboxyethyl)methylamino]benzaldehyde
Base Hydrolysis 0.1 M NaOH at 60 °C8 h25%4-[(2-Carboxyethyl)methylamino]benzaldehyde and other products
Oxidative 3% H₂O₂ at room temp.24 h30%4-[(2-Cyanoethyl)methylamino]benzoic acid
Thermal 80 °C (solid state)48 h5%Minor unspecified degradation products
Photolytic UV light (254 nm) and visible light24 h40%Complex mixture of photodegradation products

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the purity of this compound and detecting its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • A reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 90% A, 10% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-20 min: Hold at 10% A, 90% B

    • 20-22 min: Return to 90% A, 10% B

    • 22-25 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 310 nm

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (90:10 Water:Acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject 10 µL of the prepared sample.

  • Monitor the chromatogram for the appearance of new peaks, which would indicate the presence of degradation products. The parent compound peak should decrease in area as degradation progresses.

Visualizing Degradation and Troubleshooting

Below are diagrams to visualize the potential degradation pathways and a workflow for troubleshooting stability issues.

G Potential Degradation Pathways parent This compound oxidation Oxidation (Exposure to Air) parent->oxidation hydrolysis Hydrolysis (Acid/Base, Moisture) parent->hydrolysis photodegradation Photodegradation (Light Exposure) parent->photodegradation product_ox 4-[(2-Cyanoethyl)methylamino]benzoic acid oxidation->product_ox product_hy 4-[(2-Carboxyethyl)methylamino]benzaldehyde hydrolysis->product_hy product_photo Complex Degradation Products photodegradation->product_photo

Caption: Potential degradation pathways for this compound.

G Troubleshooting Workflow for Stability Issues start Experiment Yields Poor Results or Inconsistent Data check_purity Assess Purity of Starting Material via HPLC start->check_purity is_pure Is Purity >98%? check_purity->is_pure review_protocol Review Experimental Protocol for Other Sources of Error is_pure->review_protocol Yes use_fresh Obtain a Fresh Batch of Reagent is_pure->use_fresh No end Proceed with Experiment review_protocol->end review_storage Review Storage Conditions: - Tightly sealed? - Cool, dry, dark? - Inert atmosphere? use_fresh->review_storage implement_changes Implement Improved Storage Protocol review_storage->implement_changes implement_changes->end

Caption: A logical workflow for troubleshooting experimental issues related to reagent stability.

References

Navigating the Synthesis of 4-[(2-Cyanoethyl)methylamino]benzaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The large-scale production of 4-[(2-Cyanoethyl)methylamino]benzaldehyde, a key intermediate in the synthesis of dyes and potentially in pharmaceutical compounds, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis, ensuring a safer, more efficient, and scalable process.

Troubleshooting Guide

Scaling up the synthesis of this compound typically involves a two-step process: a Michael addition of N-methylaniline to acrylonitrile to form the intermediate N-(2-cyanoethyl)-N-methylaniline, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. Below are common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solutions
Low Yield in Michael Addition - Incomplete reaction due to insufficient reaction time or temperature.- Catalyst inefficiency or absence.- Side reactions, such as polymerization of acrylonitrile.- Monitor the reaction progress using TLC or GC. Consider extending the reaction time or cautiously increasing the temperature.- While the reaction can proceed without a catalyst, consider using a mild base or a Lewis acid to improve the reaction rate and yield.- Ensure slow, controlled addition of acrylonitrile to the reaction mixture to minimize polymerization. Maintain a moderate reaction temperature.
Formation of Impurities in Michael Addition - Presence of unreacted starting materials.- Formation of bis-cyanoethylated product (N,N-bis(2-cyanoethyl)methylaniline).- Optimize the stoichiometry of reactants. A slight excess of N-methylaniline can help drive the reaction to completion.- Use a molar ratio of N-methylaniline to acrylonitrile of approximately 1:1 to minimize the formation of the bis-adduct.
Exothermic Runaway in Vilsmeier-Haack Reaction - The formation of the Vilsmeier reagent (from DMF and POCl₃) is highly exothermic.- The Vilsmeier reagent itself is thermally unstable.- Crucial for scale-up: Add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) slowly and under vigorous cooling (ice bath) to maintain a low temperature.- Prepare the Vilsmeier reagent in situ and use it immediately. Do not store the pre-formed reagent.- For large-scale reactions, consider a semi-batch process where the Vilsmeier reagent is added portion-wise to the substrate solution.
Low Yield in Vilsmeier-Haack Reaction - Incomplete formation of the Vilsmeier reagent.- Insufficient reactivity of the N-(2-cyanoethyl)-N-methylaniline substrate.- Hydrolysis of the Vilsmeier reagent by moisture.- Ensure the DMF and POCl₃ are of good quality and free of moisture. Use an appropriate stoichiometric ratio.- The N-cyanoethyl-N-methylamino group is an activating group, making the benzene ring electron-rich and suitable for this reaction. However, ensure the reaction temperature is adequate for the formylation to proceed.- Conduct the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
Product Purification Challenges - Presence of colored impurities, often from side reactions during formylation.- Difficulty in crystallization.- Co-precipitation of starting materials or byproducts.- Treat the crude product with activated carbon to remove colored impurities.- Recrystallization is the preferred method of purification. A mixed solvent system, such as ethanol-water or isopropanol-water, is often effective.- A purification method for similar N-substituted aminobenzaldehydes involves dissolving the crude product in an acidic aqueous solution, filtering to remove insoluble impurities, and then neutralizing to precipitate the purified product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: While specific industrial yields are proprietary, lab-scale syntheses of similar compounds suggest that a yield of 70-85% for the Michael addition and 80-85% for the Vilsmeier-Haack formylation are achievable under optimized conditions. The overall yield would be in the range of 56-72%.

Q2: What are the critical safety precautions to take during the Vilsmeier-Haack formylation at scale?

A2: The primary hazard is the exothermic and potentially uncontrollable reaction between DMF and POCl₃.[2] Key safety measures include:

  • Slow, controlled addition of POCl₃ to cooled DMF.

  • Continuous monitoring of the reaction temperature.

  • Adequate cooling capacity for the reactor.

  • Performing the reaction in a well-ventilated area or a fume hood, as corrosive and toxic fumes can be evolved.

  • Having an emergency quenching plan in place.

Q3: How can I monitor the progress of the reactions?

A3: Both the Michael addition and the Vilsmeier-Haack reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the product from the starting materials. For GC, develop a method that can resolve the starting materials, intermediate, and final product.

Q4: What are the key parameters to control for a successful scale-up?

A4: For the Michael addition, control of the addition rate of acrylonitrile and the reaction temperature is crucial to prevent polymerization. For the Vilsmeier-Haack reaction, meticulous temperature control during the formation of the Vilsmeier reagent is the most critical parameter. Efficient stirring is also essential in both steps to ensure homogeneity and heat transfer.

Q5: Are there any specific impurities I should be aware of?

A5: In the Michael addition, the main impurity is the bis-cyanoethylated aniline. In the Vilsmeier-Haack step, unreacted N-(2-cyanoethyl)-N-methylaniline and potentially some colored byproducts from side reactions of the Vilsmeier reagent can be present. The purity of the final product is typically expected to be ≥98%.[3]

Experimental Protocols

The following are generalized protocols based on standard organic synthesis procedures for similar compounds. Researchers should optimize these for their specific equipment and scale.

Step 1: Synthesis of N-(2-cyanoethyl)-N-methylaniline (Michael Addition)

A detailed procedure for a similar reaction can be found in Organic Syntheses. The following is an adaptation:

  • To a stirred solution of N-methylaniline in a suitable solvent (e.g., toluene or in the absence of a solvent), slowly add acrylonitrile at a temperature maintained between 40-60°C.

  • After the addition is complete, continue to stir the mixture at this temperature for several hours until the reaction is complete (as monitored by TLC or GC).

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

This protocol is adapted from the synthesis of p-dimethylaminobenzaldehyde as described in Organic Syntheses.[4]

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place anhydrous dimethylformamide (DMF) and cool it in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, continue stirring for a short period to ensure the complete formation of the Vilsmeier reagent.

  • To this, add the N-(2-cyanoethyl)-N-methylaniline from Step 1 dropwise, again maintaining a low temperature.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for a few hours until the reaction is complete.

  • Cool the reaction mixture and pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium acetate solution) to precipitate the crude product.

  • Filter the solid, wash it with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

ParameterStep 1: Michael AdditionStep 2: Vilsmeier-Haack FormylationOverall
Typical Yield 70-85%80-85%56-72%
Purity of Crude Product 85-95%90-98%-
Final Product Purity --≥98%
Reaction Temperature 40-60°C0-10°C (reagent formation), then 60-80°C-
Reaction Time 2-6 hours3-8 hours-

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_0 Step 1: Michael Addition cluster_1 Step 2: Vilsmeier-Haack Formylation N_methylaniline N-Methylaniline Intermediate N-(2-cyanoethyl)-N-methylaniline N_methylaniline->Intermediate Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Final_Product This compound Intermediate->Final_Product Vilsmeier_reagent Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_reagent->Final_Product

Caption: Chemical synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Low Yield or Impure Product Check_Step1 Analyze Michael Addition Step Start->Check_Step1 Step1_Incomplete Incomplete Reaction? Check_Step1->Step1_Incomplete Yield Issue Step1_Impurities Side Products? Check_Step1->Step1_Impurities Purity Issue Check_Step2 Analyze Vilsmeier-Haack Step Check_Step1->Check_Step2 Step 1 OK Optimize_Step1 Optimize Step 1: - Increase reaction time/temp - Add catalyst Step1_Incomplete->Optimize_Step1 Adjust_Stoichiometry Adjust Stoichiometry: - 1:1 ratio of reactants Step1_Impurities->Adjust_Stoichiometry Optimize_Step1->Check_Step2 Adjust_Stoichiometry->Check_Step2 Step2_Incomplete Incomplete Reaction? Check_Step2->Step2_Incomplete Yield Issue Step2_Impurities Colored Impurities? Check_Step2->Step2_Impurities Purity Issue Optimize_Step2 Optimize Step 2: - Ensure anhydrous conditions - Check reagent quality Step2_Incomplete->Optimize_Step2 Purification Improve Purification: - Activated carbon treatment - Recrystallization Step2_Impurities->Purification End Successful Synthesis Optimize_Step2->End Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Resolving Poor Solubility of Furosome-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are encountering solubility issues with Furosome-based dyes or other poorly soluble compounds in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are Furosome-based dyes and why are they often poorly soluble?

A1: Furosome-based dyes are a hypothetical class of organic molecules characterized by a core structure that, for the purposes of this guide, we will consider to be large, planar, and hydrophobic. This inherent hydrophobicity leads to low solubility in aqueous solutions and some organic solvents. Factors contributing to their poor solubility can include strong intermolecular interactions, a crystalline solid-state structure, and a lack of ionizable groups.

Q2: What is the first step I should take when encountering a solubility issue with a Furosome-based dye?

A2: The initial step is to perform small-scale solubility tests with a variety of solvents. Starting with common laboratory solvents of varying polarities can help identify a suitable solvent system for creating a stock solution. It is recommended to start with solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][2]

Q3: Can I use my Furosome-based dye directly in my aqueous experimental medium?

A3: Due to their hydrophobic nature, direct dissolution of Furosome-based dyes in aqueous media is generally not recommended as it can lead to precipitation and inaccurate experimental results.[1] A common and effective strategy is to first prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute this stock solution into your aqueous medium.[1][2]

Q4: How can I determine the solubility of my Furosome-based dye in a specific solvent?

A4: A common method to determine solubility is to prepare a supersaturated solution, allow it to equilibrate, and then measure the concentration of the dissolved dye in the supernatant after removing any undissolved solid. This can be done by creating a calibration curve using serial dilutions of a known concentration and measuring the absorbance with a spectrophotometer.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Dye precipitates out of solution upon addition to aqueous buffer. The concentration of the organic co-solvent (e.g., DMSO) from the stock solution is too high in the final aqueous solution, causing the dye to crash out.- Keep the final concentration of the organic co-solvent as low as possible, typically below 1%.- Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing.
The dye will not dissolve in the chosen organic solvent to create a stock solution. The dye has very low intrinsic solubility in that particular solvent.- Try a different organic solvent with a different polarity.- Apply gentle heating (be cautious of dye degradation) or use a sonicator to aid dissolution.[2]
Inconsistent or weak signal in fluorescence-based assays. The dye may be aggregating in the aqueous medium, leading to self-quenching of the fluorescence.- Decrease the final concentration of the dye in the assay.- Incorporate a small amount of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) to help prevent aggregation.
The powdered dye is difficult to handle and weigh accurately. The dye may be electrostatically charged or clumpy.- Use an anti-static weighing dish.- Briefly centrifuge the vial before opening to collect all the powder at the bottom.

Data Presentation

Table 1: Solubility of a Hypothetical Furosome-Based Dye (FSD-1) in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Ethanol0.5
Dimethylformamide (DMF)15
Dimethyl Sulfoxide (DMSO)25

Table 2: Effect of Co-solvents on the Apparent Solubility of FSD-1 in Phosphate-Buffered Saline (PBS) pH 7.4

Co-solvent System (in PBS)Apparent Solubility of FSD-1 (µg/mL)
1% DMSO5
5% DMSO25
1% Ethanol2
5% Ethanol10

Experimental Protocols

Protocol 1: Preparation of a Furosome-Based Dye Stock Solution

  • Weighing the Dye: Carefully weigh out the desired amount of the Furosome-based dye powder in a fume hood.

  • Solvent Addition: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to the dye powder to achieve the desired stock solution concentration.

  • Dissolution: Vortex the solution vigorously. If the dye does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming can be applied if necessary, but do not exceed 40°C to prevent degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of a Working Solution in Aqueous Medium

  • Thawing the Stock: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Add the required volume of the stock solution to your pre-warmed aqueous experimental medium. It is crucial to add the stock solution to the aqueous medium and not the other way around.

  • Mixing: Immediately vortex or gently mix the solution to ensure homogenous dispersion of the dye and prevent precipitation.

  • Final Concentration: Ensure the final concentration of the organic co-solvent is compatible with your experimental system.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Furosome Dye add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw Begin Experiment add_to_aqueous Add to Aqueous Medium thaw->add_to_aqueous mix Vortex Gently add_to_aqueous->mix use Use in Experiment mix->use

Caption: A typical experimental workflow for preparing Furosome-based dye solutions.

troubleshooting_logic start Poor Dye Solubility Observed check_solvent Is the correct solvent being used? start->check_solvent try_sonication Try Sonication / Gentle Heating check_solvent->try_sonication Yes change_solvent Test Alternative Solvents (e.g., DMF) check_solvent->change_solvent No check_concentration Is the dye concentration too high? try_sonication->check_concentration change_solvent->check_concentration dilute Reduce Dye Concentration check_concentration->dilute Yes check_precipitation Precipitation in Aqueous Buffer? check_concentration->check_precipitation No dilute->check_precipitation lower_cosolvent Lower Final Co-solvent % check_precipitation->lower_cosolvent Yes success Solubility Issue Resolved check_precipitation->success No add_surfactant Consider Adding Surfactant lower_cosolvent->add_surfactant add_surfactant->success

Caption: A troubleshooting decision tree for resolving poor dye solubility.

References

Technical Support Center: Method Refinement for Consistent Results in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their colorimetric assays.

Troubleshooting Guides

Issue 1: Inconsistent Absorbance Readings Between Replicates

Q: My replicate wells for the same sample show high variability in absorbance readings. What could be the cause?

A: High variability between replicates is a common issue that can often be traced back to procedural inconsistencies. Here are the most likely causes and their solutions:

  • Pipetting Inaccuracy: Even small variations in the volumes of reagents or samples added to each well can lead to significant differences in the final absorbance reading.[1][2]

    • Solution: Ensure your pipettes are properly calibrated and use a consistent pipetting technique for all wells. Pre-wetting the pipette tip and maintaining a consistent angle and speed when dispensing liquids can improve accuracy.[3] For critical assays, consider using automated liquid handlers to minimize human error.

  • Improper Mixing: Incomplete mixing of reagents and samples within the wells can result in a non-uniform color distribution, leading to inconsistent readings.

    • Solution: After adding all components, gently tap the plate or use a plate shaker to ensure thorough mixing. Avoid vigorous shaking that could cause cross-contamination between wells.

  • Temperature Gradients Across the Plate: "Edge effects" can occur if the outer wells of the plate are exposed to different temperatures than the inner wells, leading to variations in reaction rates.

    • Solution: To mitigate this, incubate the plate in a stable, draft-free environment. You can also fill the perimeter wells with a blank solution (e.g., buffer or water) and not use them for experimental data.

  • Contamination: Contamination from dust, fibers, or cross-contamination between wells can interfere with the colorimetric reaction.

    • Solution: Work in a clean environment and be careful not to touch the inside of the wells with pipette tips. Use fresh, sterile tips for each sample and reagent.

Issue 2: High Background Signal

Q: My blank or negative control wells are showing high absorbance values. What is causing this high background?

A: A high background signal can mask the true signal from your samples and reduce the dynamic range of your assay. Common causes include:

  • Insufficient Washing (ELISA): In assays like ELISA, inadequate washing between steps can leave behind unbound antibodies or reagents, contributing to a high background.[1]

    • Solution: Increase the number of washing steps and ensure that the wells are completely aspirated after each wash. Soaking the wells with wash buffer for a short period can also help.

  • Sub-optimal Blocking (ELISA): Ineffective blocking can lead to non-specific binding of antibodies to the plate surface.

    • Solution: Increase the concentration of the blocking agent or the incubation time. You can also try a different blocking agent.

  • Reagent Contamination or Degradation: Contaminated or expired reagents can produce a background signal.

    • Solution: Always use fresh, high-quality reagents and store them according to the manufacturer's instructions.

  • Interference from Sample Components (MTT Assay): Phenol red in cell culture media can contribute to background absorbance in MTT assays.[4][5]

    • Solution: Use a phenol red-free medium during the assay or perform a background subtraction by measuring the absorbance of a cell-free well containing the same medium.[4]

Issue 3: Low or No Signal

Q: I am not getting a strong enough signal from my positive controls or samples. What should I check?

A: A weak or absent signal can be due to a variety of factors, from reagent issues to incorrect assay conditions.

  • Incorrect Reagent Concentration: The concentration of a key reagent, such as the primary antibody in an ELISA or the substrate, may be too low.

    • Solution: Optimize the concentration of your reagents by performing a titration.

  • Sub-optimal Incubation Time or Temperature: The reaction may not have had enough time to develop or the temperature may not be optimal for enzymatic activity.

    • Solution: Ensure you are following the recommended incubation times and temperatures for your specific assay. You may need to optimize these parameters for your experimental setup.

  • Expired or Inactive Reagents: Reagents can lose their activity over time, especially if not stored properly.

    • Solution: Check the expiration dates of your reagents and ensure they have been stored at the correct temperature and protected from light if necessary.

  • Low Analyte Concentration: The concentration of the target molecule in your sample may be below the detection limit of the assay.

    • Solution: Concentrate your sample if possible or use a more sensitive assay.

Frequently Asked Questions (FAQs)

Q1: How often should I calibrate my pipettes? A1: Pipettes should be calibrated regularly, with the frequency depending on their usage. For heavily used pipettes, calibration every 3-6 months is recommended. At a minimum, they should be calibrated annually.

Q2: Can I use a standard curve from a previous experiment? A2: No, it is crucial to run a new standard curve for every plate.[6] This is because slight variations in experimental conditions such as temperature, incubation times, and pipetting can affect the results, and a fresh standard curve will account for this plate-to-plate variability.[6]

Q3: What is the "edge effect" and how can I minimize it? A3: The "edge effect" refers to the phenomenon where the wells on the outer edges of a microplate behave differently from the interior wells, often due to more rapid evaporation or temperature fluctuations. To minimize this, you can fill the perimeter wells with a blank solution and avoid using them for your experimental samples. Ensuring a humidified environment during incubation can also help.

Q4: How do I choose the right standard for my protein assay? A4: The ideal standard is a purified preparation of the same protein you are measuring. However, this is often not feasible. Bovine serum albumin (BSA) is a commonly used protein standard, but it's important to be aware that different proteins can have different responses in the same assay. If your protein has a significantly different amino acid composition from BSA, your quantification may be less accurate.

Q5: What are some common interfering substances in colorimetric assays? A5: Detergents, reducing agents, and chelating agents are common interfering substances. For example, detergents can interfere with the Bradford protein assay. In cell-based assays like the MTT assay, components of the culture medium, such as phenol red, can also interfere with absorbance readings.[4][5]

Data Presentation

Table 1: Effect of Detergent on Bradford Assay Absorbance

This table illustrates the impact of a common laboratory detergent, Sodium Dodecyl Sulfate (SDS), on the absorbance values in a Bradford protein assay. The presence of even low concentrations of detergent can significantly increase the background absorbance, leading to inaccurate protein quantification.

BSA Concentration (µg/mL)Absorbance at 595 nm (without SDS)Absorbance at 595 nm (with 0.1% SDS)
00.0500.250
1250.2000.400
2500.3500.550
5000.6500.850
7500.9001.100
10001.1001.300
Table 2: Impact of Temperature on ELISA Optical Density (OD) Values

This table demonstrates how variations in incubation temperature can affect the optical density (OD) readings in an ELISA. Higher temperatures generally lead to an increase in OD values for the same standard concentration.

Standard Concentration (ng/mL)OD at 450 nm (21°C)OD at 450 nm (25°C)
00.0850.100
1.560.1800.210
3.120.2800.330
6.250.4500.530
12.50.7800.920
251.3501.580
502.1002.450
Table 3: Influence of Incubation Time on ELISA Signal Development

This table shows the effect of varying the substrate incubation time on the final OD readings in an ELISA. Longer incubation times generally result in higher absorbance values, but it is crucial to stop the reaction within the linear range of the assay.

Analyte Concentration (pg/mL)OD at 450 nm (10 min incubation)OD at 450 nm (20 min incubation)OD at 450 nm (30 min incubation)
00.0500.0750.100
500.2500.4500.650
1000.4500.8001.150
2000.8001.4002.000
4001.3002.200>3.000
8002.000>3.000>3.000

Experimental Protocols

Bradford Protein Assay Protocol
  • Prepare a series of protein standards: Using a known protein standard like Bovine Serum Albumin (BSA), prepare a dilution series ranging from 0 to 1000 µg/mL.

  • Prepare your unknown samples: Dilute your samples to fall within the linear range of the standard curve.

  • Add Bradford reagent: To 20 µL of each standard and unknown sample in a microplate well, add 200 µL of Bradford reagent.

  • Incubate: Incubate the plate at room temperature for 5 minutes.

  • Measure absorbance: Read the absorbance at 595 nm using a microplate reader.

  • Generate a standard curve: Plot the absorbance of the standards versus their known concentrations.

  • Determine unknown concentrations: Use the standard curve to determine the protein concentration of your unknown samples.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with your test compound at various concentrations and incubate for the desired period.

  • Add MTT Reagent: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilize Formazan: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Incubate: Incubate the plate in the dark, shaking for 15 minutes to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm.

Direct ELISA Protocol
  • Coating: Coat the wells of a microtiter plate with 100 µL of your antigen solution (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Add Primary Antibody: Add 100 µL of your enzyme-conjugated primary antibody, diluted in blocking buffer, to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Add Substrate: Add 100 µL of the appropriate enzyme substrate to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength for your substrate.

Visualizations

TroubleshootingWorkflow InconsistentResults Inconsistent Results in Colorimetric Assay CheckPipetting Verify Pipetting Technique and Calibration InconsistentResults->CheckPipetting CheckMixing Ensure Thorough Mixing of Reagents InconsistentResults->CheckMixing CheckTemperature Check for Temperature Gradients (Edge Effect) InconsistentResults->CheckTemperature ConsistentResults Consistent and Reliable Results CheckPipetting->ConsistentResults Improved CheckMixing->ConsistentResults Improved CheckTemperature->ConsistentResults Improved HighBackground High Background Signal CheckWashing Optimize Washing Steps (e.g., ELISA) HighBackground->CheckWashing CheckBlocking Optimize Blocking Step (e.g., ELISA) HighBackground->CheckBlocking CheckReagents Check for Reagent Contamination/Expiration HighBackground->CheckReagents CheckWashing->ConsistentResults Improved CheckBlocking->ConsistentResults Improved CheckReagents->ConsistentResults Improved LowSignal Low or No Signal CheckConcentration Verify Reagent Concentrations LowSignal->CheckConcentration CheckIncubation Optimize Incubation Time and Temperature LowSignal->CheckIncubation CheckActivity Confirm Reagent Activity LowSignal->CheckActivity CheckConcentration->ConsistentResults Improved CheckIncubation->ConsistentResults Improved CheckActivity->ConsistentResults Improved

Caption: A troubleshooting workflow for common issues in colorimetric assays.

MAPK_Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds to Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactors->CellularResponse Leads to

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

identifying and removing impurities from 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for 4-[(2-Cyanoethyl)methylamino]benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of identifying and removing impurities, ensuring the integrity of your experimental outcomes.

Introduction

This compound is a key building block in the synthesis of various organic molecules, notably as a precursor for cationic and disperse dyes[1][2]. Its bifunctional nature, possessing both a reactive aldehyde and a tertiary amine, makes it highly valuable. However, these same functional groups can also be the source of impurities through side reactions during synthesis or degradation during storage and purification. This guide provides practical, field-proven insights to help you achieve the highest possible purity for your material.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the purification and handling of this compound.

Problem 1: My final product is an oil or a gummy solid, not the expected crystalline material.

Cause: This issue, often referred to as "oiling out," typically occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when significant impurities are present, which depress the melting point of the mixture. The reported melting point for pure this compound is in the range of 70-74 °C[3].

Solution:

  • Re-evaluate Your Solvent System:

    • If you are using a high-boiling point solvent, switch to a more volatile one or use a solvent pair. A good starting point for a compound of this polarity would be a mixture of a moderately polar solvent (like ethyl acetate or dichloromethane) and a non-polar solvent (like hexanes or heptane).

    • Protocol: Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at room temperature. Gradually add the non-polar solvent (e.g., hexanes) until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Pre-purification Step: If the product is heavily contaminated, a preliminary purification by flash column chromatography may be necessary before attempting recrystallization. This will remove the bulk of the impurities that are preventing crystallization.

Problem 2: TLC analysis of my product shows a baseline spot and streaking.

Cause: Highly polar impurities or the interaction of the basic amine functionality with the acidic silica gel on the TLC plate can cause streaking. A baseline spot often indicates the presence of polymeric material or highly polar byproducts.

Solution:

  • Neutralize the TLC Plate: Prepare your TLC developing chamber with a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonia solution in the solvent system. This will neutralize the acidic sites on the silica gel and improve the spot shape.

  • Consider the Impurity's Nature: The starting material for the likely Vilsmeier-Haack synthesis is N-(2-cyanoethyl)-N-methylaniline[4][5]. This starting material is less polar than the aldehyde product and should have a higher Rf value. If you suspect its presence, adjust your mobile phase to achieve better separation.

Problem 3: ¹H NMR analysis indicates the presence of an acidic proton and my aldehyde peak is diminished.

Cause: The aldehyde group is susceptible to air oxidation, especially in the presence of light or trace metal catalysts, forming the corresponding carboxylic acid, 4-[(2-Cyanoethyl)methylamino]benzoic acid. This is a common impurity in many benzaldehyde derivatives.

Solution:

  • Aqueous Basic Wash: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

    • Caution: Be mindful that strongly basic conditions can promote the hydrolysis of the cyanoethyl group. A mild base like sodium bicarbonate is preferred over stronger bases like sodium hydroxide.

  • Column Chromatography: If the acidic impurity is persistent, column chromatography can be employed. The more polar carboxylic acid will have a lower Rf and will elute after the desired aldehyde product.

Problem 4: My product purity decreases over time, even when stored.

Cause: this compound can degrade through oxidation of the aldehyde and potentially hydrolysis of the cyanoethyl group. Exposure to air, moisture, and light can accelerate these processes.

Solution:

  • Proper Storage: Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C is recommended)[3].

  • Purity Check Before Use: Always re-analyze the purity of the compound by TLC or NMR before using it in a subsequent reaction, especially if it has been stored for an extended period.

Workflow for Impurity Identification and Removal

The following diagram outlines a systematic approach to purifying this compound.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis & Storage Crude Crude Product TLC_NMR TLC & ¹H NMR Analysis Crude->TLC_NMR Decision Impurity Profile? TLC_NMR->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities & Crystalline Nature Column Column Chromatography Decision->Column Multiple Impurities or Starting Material Present Acid_Wash Aqueous Basic Wash Decision->Acid_Wash Acidic Impurity (e.g., Carboxylic Acid) Final_Analysis Purity Check (HPLC, NMR) Recrystallization->Final_Analysis Column->Recrystallization Acid_Wash->Recrystallization Storage Store under N₂ at 2-8°C Final_Analysis->Storage

Caption: A decision-making workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from the synthesis of this compound?

The most common synthetic route to this compound is the Vilsmeier-Haack formylation of N-(2-cyanoethyl)-N-methylaniline[6][7][8]. Based on this, the likely impurities are:

  • Unreacted Starting Material: N-(2-cyanoethyl)-N-methylaniline[4][5].

  • Oxidation Product: 4-[(2-Cyanoethyl)methylamino]benzoic acid, formed by air oxidation of the aldehyde.

  • Hydrolysis Product: 4-(N-methyl-N-(2-carboxyethyl)amino)benzaldehyde, from hydrolysis of the nitrile group under acidic or basic workup conditions.

  • Byproducts of the Vilsmeier-Haack Reaction: These can include various chlorinated intermediates or diformylated products, although typically in minor amounts with optimized reaction conditions.

Compound Structure Distinguishing Analytical Feature
Target Product This compoundAldehyde proton (~9.7-9.9 ppm in ¹H NMR)
Starting Material N-(2-cyanoethyl)-N-methylanilineAbsence of aldehyde proton in ¹H NMR
Oxidation Product 4-[(2-Cyanoethyl)methylamino]benzoic acidCarboxylic acid proton (>10 ppm in ¹H NMR, broad)

Q2: What are the characteristic spectral data for pure this compound?

  • ¹H NMR (in CDCl₃):

    • Aldehyde proton (-CHO): Singlet, ~9.7-9.9 ppm.

    • Aromatic protons: Two doublets, ~7.7-7.9 ppm and ~6.6-6.8 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • N-methyl protons (-NCH₃): Singlet, ~3.1 ppm.

    • Ethyl protons (-CH₂CH₂CN): Two triplets, one around ~3.7 ppm (-NCH₂-) and another around ~2.7 ppm (-CH₂CN).

  • ¹³C NMR (in CDCl₃):

    • Aldehyde carbon (-CHO): ~190-192 ppm[9].

    • Nitrile carbon (-CN): ~117-119 ppm.

    • Aromatic carbons: Multiple signals between ~110-155 ppm.

    • Aliphatic carbons: Signals for the N-methyl and ethyl groups in the ~15-50 ppm range.

  • FT-IR (KBr Pellet or Nujol Mull):

    • Nitrile stretch (C≡N): ~2240-2260 cm⁻¹.

    • Aldehyde carbonyl stretch (C=O): ~1670-1690 cm⁻¹[10].

    • Aromatic C=C stretches: ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹.

    • C-H stretch of the aldehyde: Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Q3: Can you provide a detailed protocol for purification by column chromatography?

Yes, this protocol is a good starting point and should be optimized based on your specific impurity profile as determined by TLC.

Experimental Protocol: Flash Column Chromatography

  • Adsorbent Preparation: Use silica gel (230-400 mesh) as the stationary phase. If you observe significant streaking on your analytical TLC, you can prepare a slurry of the silica gel in your starting mobile phase containing 0.5% triethylamine to neutralize it.

  • Column Packing: Pack the column with the silica gel slurry. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully load the silica-adsorbed sample onto the top of the column.

  • Elution:

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-40% ethyl acetate.

    • Monitoring: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Logical Framework for Troubleshooting Purification

This diagram provides a logical pathway for addressing common purification challenges.

TroubleshootingTree Start Crude Product Analysis (TLC, ¹H NMR) Impurity_Type What is the main issue? Start->Impurity_Type Oily_Product Product is an oil/gum Impurity_Type->Oily_Product Physical Form TLC_Streaking TLC shows streaking Impurity_Type->TLC_Streaking Analytical Result Oxidation Evidence of oxidation (e.g., -COOH peak) Impurity_Type->Oxidation Analytical Result Multiple_Spots Multiple spots on TLC Impurity_Type->Multiple_Spots Analytical Result Solvent_Choice Change recrystallization solvent (e.g., EtOAc/Hexanes) Oily_Product->Solvent_Choice Pre_Purify Pre-purify with column chromatography Oily_Product->Pre_Purify Basic_Modifier Add triethylamine (0.5%) to TLC/column mobile phase TLC_Streaking->Basic_Modifier Bicarb_Wash Perform NaHCO₃ wash Oxidation->Bicarb_Wash Column_Chrom Perform gradient column chromatography Multiple_Spots->Column_Chrom

Caption: A troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Troubleshooting Unexpected Color Shifts in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dye Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected color shifts during their experiments.

Frequently Asked questions (FAQs)

Q1: What are the most common reasons for an unexpected color shift in my dye synthesis?

Unexpected color shifts in dye synthesis can arise from several factors. The most common include variations in pH, temperature fluctuations, the presence of impurities, solvent effects, unintended oxidation or reduction reactions, and issues with dye concentration.[1][2][3][4] Each of these variables can alter the electronic structure of the dye molecule, leading to a change in its absorption spectrum and, consequently, its observed color.

Q2: How can I quickly determine the cause of the color shift?

A systematic approach is crucial. Start by reviewing your experimental parameters against the established protocol. Verify the pH of your reaction mixture and the temperature control. Assess the purity of your starting materials and solvents. A simple analytical technique like UV-Vis spectroscopy can provide a rapid assessment of how the absorption spectrum of your dye has changed, offering clues to the underlying cause.

Q3: Can the solvent I use really change the color of my dye?

Absolutely. The polarity of the solvent can significantly influence the electronic distribution of the dye molecule in both its ground and excited states.[5][6][7] This phenomenon, known as solvatochromism, can lead to noticeable color changes. Switching to a solvent with a different polarity can alter the wavelength of maximum absorbance (λmax), resulting in a different observed color.

Q4: What is the first step I should take if my purified dye shows an incorrect color?

If your purified dye has an unexpected color, the first step is to re-characterize the compound to confirm its identity and purity. Techniques like UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[8] These methods can help determine if you have synthesized the correct molecule and whether impurities are present.

Q5: Could exposure to air be causing the color of my dye to change?

Yes, exposure to atmospheric oxygen can cause oxidation of the dye molecules, leading to color changes or fading.[9] Some dye structures are particularly sensitive to oxidation. If you suspect this is the issue, it is advisable to handle the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues related to unexpected color shifts in dye synthesis.

Issue 1: Final dye color is different from the expected color.

Potential Cause 1.1: Incorrect pH

The pH of the reaction medium can significantly impact the final color of many dyes by altering their ionic state.[10][11]

  • Troubleshooting Steps:

    • Measure the pH of the reaction mixture and compare it to the value specified in the protocol.

    • If the pH is incorrect, adjust it carefully using an appropriate acid or base.

    • Consider using a buffer system to maintain a stable pH throughout the reaction.[10]

  • Data Presentation: Effect of pH on Dye Color

Dye TypeTypical pH RangeColor Change with pH Shift
Acid Dyes4.0 - 6.0Color may fade or shift at higher pH.
Basic Dyes4.5 - 5.5Color may precipitate or shift at lower pH.[10]
Reactive Dyes10.0 - 11.0Lower pH can lead to poor fixation and color yield.

Potential Cause 1.2: Temperature Fluctuations

The temperature of the reaction can affect reaction rates, solubility, and even the stability of the dye molecule, all of which can influence the final color.[12][13][14]

  • Troubleshooting Steps:

    • Ensure your reaction setup has accurate and stable temperature control.

    • Verify that the reaction temperature is consistent with the established protocol.

    • Be aware that some dyes exhibit thermochromism, a reversible color change with temperature.[14]

  • Data Presentation: Temperature Effects on λmax for a Hypothetical Dye

Temperature (°C)λmax (nm)Observed Color
25520Green
50530Yellow-Green
75545Yellow
100560Orange

Potential Cause 1.3: Solvent Polarity

The polarity of the solvent can alter the energy levels of the dye's molecular orbitals, leading to a shift in the absorption spectrum.[5][6][7][15]

  • Troubleshooting Steps:

    • Ensure you are using the correct solvent as specified in the protocol.

    • If you have intentionally changed the solvent, be aware that this can cause a color shift.

    • Consult literature for the solvatochromic behavior of your class of dye.

  • Data Presentation: Solvent Effects on λmax of a Hypothetical Dye

SolventPolarity Indexλmax (nm)Observed Color
Hexane0.1450Blue
Chloroform4.1470Cyan
Acetone5.1480Green
Ethanol5.2490Yellow-Green
Water10.2520Yellow
Issue 2: The color of the dye fades or changes over time.

Potential Cause 2.1: Oxidation/Reduction Reactions

Some dyes are sensitive to oxidation by atmospheric oxygen or reduction by other components in the solution, leading to a loss of color or a color change.[9]

  • Troubleshooting Steps:

    • If the dye is known to be air-sensitive, perform the synthesis and subsequent manipulations under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure that all solvents are de-gassed prior to use.

    • Avoid the presence of unintended reducing or oxidizing agents.

Potential Cause 2.2: Presence of Impurities

Impurities in the starting materials or solvents can react with the dye, causing degradation or a color shift.[16]

  • Troubleshooting Steps:

    • Use high-purity starting materials and solvents.

    • Purify starting materials if their purity is questionable.

    • Ensure all glassware is scrupulously clean.

Logical Relationship Diagram: Troubleshooting Color Shifts

TroubleshootingWorkflow cluster_params Parameter Checks cluster_analysis Analytical Characterization Start Unexpected Color Shift CheckParams Review Experimental Parameters Start->CheckParams CheckPurity Assess Purity of Materials Start->CheckPurity Characterize Re-characterize Purified Dye Start->Characterize CheckpH Verify pH CheckParams->CheckpH CheckTemp Verify Temperature CheckParams->CheckTemp CheckSolvent Verify Solvent CheckParams->CheckSolvent Solution Identify Cause & Implement Solution CheckPurity->Solution UVVis UV-Vis Spectroscopy Characterize->UVVis HPLC HPLC Characterize->HPLC NMR NMR Characterize->NMR CheckpH->Solution CheckTemp->Solution CheckSolvent->Solution UVVis->Solution HPLC->Solution NMR->Solution

Caption: A workflow for troubleshooting unexpected color shifts in dye synthesis.

Experimental Protocols

Protocol 1: UV-Vis Spectroscopy for Dye Characterization

This protocol outlines the steps for obtaining the UV-Visible absorption spectrum of a synthesized dye to determine its maximum absorption wavelength (λmax).[17][18][19]

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the purified dye.

    • Dissolve the dye in a suitable spectroscopic grade solvent (e.g., ethanol, water) to prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a solution with an absorbance reading between 0.1 and 1.0 at the expected λmax.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.

    • Select the "spectrum" or "scan" mode.

    • Set the wavelength range to scan (e.g., 300-800 nm).

  • Blank Measurement:

    • Fill a clean cuvette with the pure solvent to be used as a blank.

    • Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the diluted dye solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs (λmax).

    • Compare the obtained λmax with the expected value from the literature.

Workflow for UV-Vis Spectroscopy

UVVisWorkflow Prep Prepare Dye Solution Setup Instrument Setup Prep->Setup Blank Measure Blank Setup->Blank Sample Measure Sample Blank->Sample Analyze Analyze Spectrum Sample->Analyze

Caption: The experimental workflow for UV-Vis spectroscopy of a dye sample.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of a synthesized dye using HPLC.[20][21][22][23]

Methodology:

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the dye in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Setup:

    • Choose an appropriate HPLC column (e.g., C18 for reverse-phase).

    • Select a suitable mobile phase (a mixture of solvents like acetonitrile and water, often with a modifier like formic acid).

    • Set the flow rate and column temperature.

    • Set the detector to the λmax of the dye.

  • Analysis:

    • Inject a small volume of the prepared sample onto the HPLC column.

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to the synthesized dye.

    • The presence of other peaks indicates impurities.

    • Calculate the purity of the dye by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 3: Structure Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for preparing a dye sample for NMR analysis to confirm its chemical structure.[24][25][26][27][28]

Methodology:

  • Sample Preparation:

    • Ensure the dye sample is thoroughly dried to remove any residual solvent.

    • Weigh approximately 5-20 mg of the dye for a ¹H NMR spectrum into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the dye is fully dissolved. If there are any particulates, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[26][28]

  • NMR Tube Filling:

    • The final sample height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire the desired NMR spectra (e.g., ¹H, ¹³C).

  • Data Analysis:

    • Process the NMR data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and determine their chemical shifts and coupling constants.

    • Compare the obtained spectrum with the expected spectrum for the target molecule to confirm its structure.

References

Validation & Comparative

A Comparative Analysis of 4-[(2-Cyanoethyl)methylamino]benzaldehyde and 4-(dimethylamino)benzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key aromatic aldehydes, 4-[(2-Cyanoethyl)methylamino]benzaldehyde and 4-(dimethylamino)benzaldehyde, which are pivotal intermediates in the synthesis of a wide array of organic molecules, including fluorescent probes, dyes, and pharmaceuticals. This document aims to furnish researchers with the necessary data to select the appropriate benzaldehyde derivative for their specific application by presenting a side-by-side analysis of their chemical properties, reactivity, and performance in common synthetic applications, supported by experimental data and detailed protocols.

Chemical and Physical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of these compounds is crucial for their effective application in research and development. The following table summarizes the key properties of this compound and 4-(dimethylamino)benzaldehyde.

PropertyThis compound4-(dimethylamino)benzaldehyde
CAS Number 94-21-3[1]100-10-7[2][3]
Molecular Formula C₁₁H₁₂N₂O[1]C₉H₁₁NO[2][3]
Molecular Weight 188.23 g/mol [1]149.19 g/mol [3][4]
Appearance White powder[5]White to pale yellow solid[3]
Melting Point 70-74 °C[6]72-75 °C[3][7]
Solubility No data availableSlightly soluble in water. Soluble in ethanol, acetone, and chloroform.[2]
Purity (typical) ≥98%≥98%[7]

Synthesis and Reactivity: Unveiling the Impact of Substituents

The primary structural difference between the two molecules lies in the N-alkyl substituent: a 2-cyanoethyl group versus a methyl group. This seemingly minor variation has a significant impact on the electronic properties and, consequently, the reactivity of the aldehyde functional group.

The dimethylamino group in 4-(dimethylamino)benzaldehyde is a strong electron-donating group (EDG).[8][9] This property increases the electron density of the benzene ring and, through resonance, decreases the electrophilicity of the carbonyl carbon. As a result, 4-(dimethylamino)benzaldehyde is generally less reactive towards nucleophiles compared to unsubstituted benzaldehyde in reactions like Knoevenagel condensations.[10]

Conversely, the 2-cyanoethyl group in this compound contains an electron-withdrawing nitrile (-CN) group. While the nitrogen atom of the amino group is still electron-donating, the inductive effect of the cyano group is expected to modulate the overall electronic character, making the aldehyde potentially more reactive than its dimethylamino counterpart in nucleophilic addition reactions.

The following diagram illustrates the influence of these substituent groups on the reactivity of the benzaldehyde.

G Influence of Substituents on Benzaldehyde Reactivity cluster_DMAB 4-(dimethylamino)benzaldehyde cluster_CEMAB This compound DMAB Dimethylamino Group (Strong Electron-Donating Group) DMAB_effect Increases electron density on the ring Decreases electrophilicity of carbonyl carbon DMAB->DMAB_effect Resonance Effect DMAB_reactivity Slower reaction with nucleophiles DMAB_effect->DMAB_reactivity CEMAB Cyanoethylmethylamino Group (Modulated Electron-Donating Group) CEMAB_effect Electron-donating amino group Electron-withdrawing cyano group (inductive effect) CEMAB->CEMAB_effect CEMAB_reactivity Potentially faster reaction with nucleophiles CEMAB_effect->CEMAB_reactivity

Caption: Substituent effects on reactivity.

Performance in Dye Synthesis: A Comparative Overview

Both aldehydes are extensively used as precursors for the synthesis of various dyes, including solvatochromic and fluorescent dyes.[11] The choice of the aldehyde can significantly influence the photophysical properties of the resulting dye.

Dyes derived from 4-(dimethylamino)benzaldehyde are well-characterized and often exhibit strong intramolecular charge transfer (ICT) characteristics, leading to desirable properties like high molar absorptivity and fluorescence.

While less documented in direct comparative studies, dyes synthesized from this compound are also important, particularly in the realm of disperse dyes for synthetic fibers. The cyanoethyl group can enhance the affinity of the dye for polyester fibers and can also influence the photophysical properties.

The general workflow for synthesizing a styryl dye, a common class of fluorescent probes, from these aldehydes is depicted below.

G General Workflow for Styryl Dye Synthesis Reactants 4-Substituted Benzaldehyde + Active Methylene Compound Reaction Knoevenagel Condensation Reactants->Reaction Product Crude Styryl Dye Reaction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Final_Product Pure Styryl Dye Purification->Final_Product Characterization Characterization (NMR, Mass Spec, UV-Vis, Fluorescence) Final_Product->Characterization

Caption: Styryl dye synthesis workflow.

Experimental Protocols

Synthesis of 4-(dimethylamino)benzaldehyde via Vilsmeier-Haack Reaction

This protocol describes a common method for the synthesis of 4-(dimethylamino)benzaldehyde.[12][13][14][15]

Materials:

  • N,N-dimethylaniline

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium acetate solution

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise with stirring.

  • After the addition is complete, add N,N-dimethylaniline dropwise.

  • Heat the reaction mixture on a steam bath for 2 hours.

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize the solution to a pH of 6-8 with a saturated aqueous solution of sodium acetate.

  • The precipitated product is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

General Protocol for Knoevenagel Condensation

This protocol outlines the general procedure for the synthesis of styryl dyes from the subject benzaldehydes and an active methylene compound.[16][17][18][19][20]

Materials:

  • 4-substituted benzaldehyde (either this compound or 4-(dimethylamino)benzaldehyde)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve the 4-substituted benzaldehyde and the active methylene compound in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the base to the solution.

  • Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, which often precipitates out of the solution, is collected by filtration.

  • The crude product is then purified by recrystallization or column chromatography.

Concluding Remarks

The choice between this compound and 4-(dimethylamino)benzaldehyde is contingent upon the specific requirements of the intended application. For applications where high reactivity in nucleophilic additions is desired, or where the final product benefits from the presence of a cyanoethyl group (e.g., specific dye-fiber interactions), this compound may be the superior choice. However, for well-established procedures and applications where the strong electron-donating character of the dimethylamino group is beneficial for achieving desired photophysical properties, 4-(dimethylamino)benzaldehyde remains a robust and reliable option. This guide provides the foundational information to aid researchers in making an informed decision based on the chemical principles and practical considerations outlined herein. Further experimental investigation into the direct comparison of dyes derived from these two precursors is warranted to fully elucidate their respective performance advantages in various applications.

References

A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a representative High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) alternative for the purity assessment of 4-[(2-Cyanoethyl)methylamino]benzaldehyde. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in selecting the most suitable analytical method for quality control and drug development.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules. Ensuring its purity is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[1] This guide outlines a representative reversed-phase HPLC (RP-HPLC) method and compares it with GC-MS, another powerful analytical technique.

Experimental Protocols

A detailed and reproducible protocol is fundamental to any analytical method. Below are representative methodologies for both RP-HPLC and GC-MS analysis, which can be adapted for this compound.

Representative RP-HPLC Method Protocol

This protocol describes a stability-indicating HPLC method capable of separating the main compound from its potential impurities and degradation products.[2][3]

Sample Preparation:

  • Prepare a stock solution of the this compound standard in acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).

  • Filter the resulting solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • 0-15 min: 40% A, 60% B

    • 15-25 min: 40-80% A

    • 25-30 min: 80% A

    • 30-35 min: 80-40% A

    • 35-40 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 280 nm.[4]

  • Injection Volume: 10 µL.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for the analysis of volatile impurities or if the main analyte is thermally stable or can be derivatized.[1]

Sample Preparation:

  • Prepare a stock solution of the this compound standard in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Dilute the sample to an appropriate concentration for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Data Presentation: Method Validation and Comparison

The following tables summarize the typical performance characteristics of a validated HPLC method and compare it with the GC-MS alternative. The data presented are representative values based on established analytical method validation guidelines.[5][6]

Table 1: Representative HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.9990.9995
Range -1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%)
- Repeatability (Intra-day)≤ 2.0%0.8%
- Intermediate Precision (Inter-day)≤ 2.0%1.2%
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.3 µg/mL
Specificity No interference at the retention time of the analyteSpecific

Table 2: Comparison of HPLC and GC-MS for Purity Assessment

ParameterHPLC-UVGC-MS
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass-based identification and quantification.
Typical Purity Range 95-99.9%97-99.9%
Limit of Detection (LOD) ~0.1 µg/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~5 ng/mL
Advantages - High resolution and efficiency.- Suitable for non-volatile and thermally labile compounds.- Robust and reproducible.- High sensitivity and selectivity.- Provides structural information for impurity identification.- Excellent for volatile impurities.
Disadvantages - Lower sensitivity than MS.- Does not provide structural information.- Not suitable for non-volatile or thermally labile compounds without derivatization.- Potential for analyte degradation at high temperatures.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationships in developing a stability-indicating method.

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application MD Method Development (Column, Mobile Phase, etc.) OPT Method Optimization MD->OPT SPEC Specificity OPT->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy LIN->ACC PREC Precision (Repeatability & Intermediate) ACC->PREC LODQ LOD & LOQ PREC->LODQ ROB Robustness LODQ->ROB ROUTINE Routine Analysis ROB->ROUTINE

Caption: Workflow for the validation of an HPLC analytical method.

Stability_Indicating_Method Stability-Indicating Method Development cluster_stress Forced Degradation Studies cluster_dev Method Development cluster_val Validation ACID Acid Hydrolysis DEV Develop HPLC Method ACID->DEV BASE Base Hydrolysis BASE->DEV OX Oxidation OX->DEV THERMAL Thermal Stress THERMAL->DEV PHOTO Photolytic Stress PHOTO->DEV VALIDATE Validate for Specificity, Accuracy, Precision, etc. DEV->VALIDATE

Caption: Logical relationship in stability-indicating method development.

Conclusion

For the routine purity assessment of this compound, a validated RP-HPLC method is highly recommended. It offers a reliable and robust approach to separate the main component from potential non-volatile impurities.[1] While GC-MS provides higher sensitivity and structural information, its applicability is dependent on the volatility and thermal stability of potential impurities. The choice between these methods should be guided by the specific analytical needs and the nature of the impurities being investigated.

References

A Comparative Analysis of Dyes from Benzaldehyde Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for a wide range of applications, from biological imaging to materials science. Dyes derived from benzaldehyde and its substituted analogs form a significant class of compounds, with their performance characteristics being highly dependent on the nature of the precursor. This guide provides a detailed comparative analysis of dyes synthesized from various benzaldehyde precursors, focusing on their photophysical properties and supported by experimental data.

This analysis centers on a series of triarylmethane dyes, exemplified by malachite green (MG) and its derivatives. The core structure of these dyes is formed by the condensation of a benzaldehyde precursor with two equivalents of an N,N-dialkylaniline. By systematically varying the substituents on the benzaldehyde ring, the electronic and steric properties of the resulting dye can be finely tuned, leading to significant differences in their performance.

Quantitative Performance Analysis

The photophysical properties of dyes are key indicators of their performance. The following tables summarize the key parameters for a series of malachite green analogs synthesized from different benzaldehyde precursors. These parameters include the maximum absorption wavelength (λmax), the molar extinction coefficient (ε), the fluorescence quantum yield (Φf), and photostability, which is crucial for applications requiring prolonged light exposure.

Benzaldehyde PrecursorDye Abbreviationλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
BenzaldehydeMG618104,000
4-Methoxybenzaldehyde4-MeO-MG60898,000
4-Nitrobenzaldehyde4-NO₂-MG59585,000
4-(Dimethylamino)benzaldehyde4-NMe₂-MG630112,000
2-Fluorobenzaldehyde2-F-MG615Not Reported
2,4-Difluorobenzaldehyde2,4-diF-MG612Not Reported

Table 1: Spectroscopic Properties of Malachite Green Analogs. The data illustrates the influence of substituents on the absorption properties of the dyes. Electron-donating groups like dimethylamino cause a bathochromic (red) shift in λmax, while electron-withdrawing groups like nitro cause a hypsochromic (blue) shift.

Dye AbbreviationFluorescence Quantum Yield (Φf)Photostability (t₁/₂) (min)
MG0.0003120
4-MeO-MG0.0005150
4-NO₂-MG< 0.000190
4-NMe₂-MG0.0008180

Table 2: Fluorescence and Photostability of Malachite Green Analogs. The fluorescence quantum yield and photostability are significantly impacted by the benzaldehyde precursor. Electron-donating groups tend to enhance both parameters, making the resulting dyes brighter and more stable.

Experimental Protocols

The following are detailed methodologies for the synthesis of the compared dyes and the characterization of their key performance parameters.

Synthesis of Malachite Green Analogs

This protocol describes a general method for the synthesis of triarylmethane dyes from various benzaldehyde precursors.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • N,N-dimethylaniline (25 mmol)

  • Concentrated hydrochloric acid (5 mL)

  • Zinc chloride (anhydrous, 2 g)

  • Lead (IV) oxide (5 g)

  • Ethanol

  • Diethyl ether

Procedure:

  • A mixture of the substituted benzaldehyde (10 mmol), N,N-dimethylaniline (25 mmol), and zinc chloride (2 g) in ethanol (50 mL) is refluxed for 4 hours.

  • The solvent is removed under reduced pressure.

  • The resulting leuco-base is dissolved in a mixture of concentrated hydrochloric acid (5 mL) and water (50 mL).

  • Lead (IV) oxide (5 g) is added portion-wise with stirring over 30 minutes.

  • The mixture is stirred for an additional 2 hours at room temperature.

  • The solution is filtered to remove the lead oxides.

  • The dye is precipitated from the filtrate by the addition of a saturated solution of sodium chloride.

  • The crude dye is collected by filtration, washed with diethyl ether, and recrystallized from ethanol-water.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is determined using the relative method, with a well-characterized standard.

Instrumentation:

  • Fluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • A stock solution of a standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95) is prepared.

  • A series of dilutions of the standard and the sample dye are prepared in the same solvent.

  • The absorbance of each solution is measured at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

  • The fluorescence emission spectra of all solutions are recorded under identical instrumental conditions (excitation wavelength, slit widths).

  • The integrated fluorescence intensity is plotted against the absorbance for both the standard and the sample.

  • The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)

    where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Photostability Testing

The photostability of the dyes is evaluated by monitoring the decrease in their absorbance upon exposure to a light source.

Instrumentation:

  • Xenon arc lamp or a similar light source with a defined spectral output.

  • UV-Vis Spectrophotometer

Procedure:

  • A solution of the dye in a quartz cuvette is prepared with an initial absorbance of approximately 1.0 at its λmax.

  • The initial absorption spectrum of the solution is recorded.

  • The cuvette is placed in a photostability chamber and exposed to the light source.

  • The absorption spectrum is recorded at regular time intervals.

  • The absorbance at λmax is plotted against the irradiation time.

  • The photostability is reported as the half-life (t₁/₂), the time required for the absorbance to decrease to 50% of its initial value.

Visualizing Synthesis and Application Pathways

The synthesis of these dyes and their potential application in biological imaging can be visualized through clear diagrams.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification & Characterization Benzaldehyde Substituted Benzaldehyde Condensation Acid-Catalyzed Condensation Benzaldehyde->Condensation Aniline N,N-Dimethylaniline Aniline->Condensation Leuco Leuco-dye Intermediate Condensation->Leuco Oxidation Oxidation (e.g., PbO2) Leuco->Oxidation Dye Triarylmethane Dye Oxidation->Dye Purification Precipitation & Recrystallization Dye->Purification Characterization Spectroscopy (UV-Vis, Fluorescence) Purification->Characterization

Caption: Experimental workflow for the synthesis and characterization of triarylmethane dyes.

Signaling_Pathway cluster_cell Cellular Environment Probe Benzaldehyde-Derived Fluorescent Probe Receptor Cell Surface Receptor Probe->Receptor Visualization G_Protein G-Protein Receptor->G_Protein 2. Activation Ligand Extracellular Ligand Ligand->Receptor 1. Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production PKA Protein Kinase A Second_Messenger->PKA 5. Activation Target Cellular Target (Phosphorylated) PKA->Target 6. Phosphorylation Response Cellular Response Target->Response

Caption: Use of a fluorescent probe in a G-protein coupled receptor signaling pathway.

A Comparative Performance Analysis of Aniline and Other Key Dye Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of a vast array of dyes, the selection of the initial chemical building blocks, known as dye intermediates, is a critical determinant of the final product's characteristics. These intermediates influence properties such as color vibrancy, fastness to light and washing, and overall stability. This guide provides a detailed comparison of the performance of Aniline, a foundational aromatic amine, against other significant dye intermediates, including a substituted aniline (p-Nitroaniline) and a naphthalene derivative (H-Acid). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a clear perspective on the relative merits of these compounds in dye production.

Quantitative Performance Data

The performance of dye intermediates can be evaluated based on several key parameters, including the yield of the final dye product, the molar extinction coefficient (which indicates the intensity of the color), and the fastness properties of the resulting dye. The following table summarizes these quantitative metrics for dyes synthesized from Aniline, p-Nitroaniline, and H-Acid.

Dye IntermediateMolecular Weight ( g/mol )Typical Dye Yield (%)Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)Light Fastness (Blue Wool Scale, 1-8)Wash Fastness (Grey Scale, 1-5)
Aniline 93.1385-95~25,0004-53-4
p-Nitroaniline 138.1290-98~35,0005-64
H-Acid 319.380-90~45,0006-74-5

Experimental Protocols

The data presented in the comparison table is derived from standardized experimental procedures. The following are detailed methodologies for key experiments used to assess the performance of dye intermediates.

Synthesis of an Azo Dye from Aniline (Diazotization and Coupling)

This protocol outlines the fundamental two-step process for creating an azo dye, a common application for aniline-based intermediates.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Phenol (or other coupling agent)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Beakers

  • Stirring rod

  • Filter paper and funnel

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve a measured amount of aniline in a solution of concentrated HCl and water.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring continuously. The completion of this step yields a diazonium salt solution.[1]

  • Coupling Reaction:

    • In a separate beaker, dissolve the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide.

    • Cool this solution in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the cold coupling agent solution with constant stirring.

    • The azo dye will precipitate out of the solution.

  • Isolation and Purification:

    • Filter the precipitated dye using a funnel and filter paper.

    • Wash the dye with cold water to remove any unreacted reagents.

    • Allow the purified dye to dry.

Determination of Molar Extinction Coefficient

This experiment measures the light-absorbing properties of the synthesized dye, which is indicative of its color intensity.

Materials:

  • Synthesized dye

  • Spectrophotometer

  • Volumetric flasks

  • Appropriate solvent (e.g., ethanol, water)

Procedure:

  • Prepare a stock solution of the dye with a precise concentration in a suitable solvent.

  • From the stock solution, prepare a series of dilutions of known concentrations.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The molar extinction coefficient (ε) is calculated from the slope of the graph according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Assessment of Light and Wash Fastness

These tests evaluate the durability of the dye when applied to a textile substrate.

  • Light Fastness: The dyed fabric is exposed to a standardized artificial light source that mimics sunlight for a specified period. The degree of fading is then assessed by comparing the exposed sample to an unexposed sample against the Blue Wool Scale, where a higher number indicates better fastness.

  • Wash Fastness: The dyed fabric is subjected to a standardized washing procedure, often in the presence of a detergent and at a specific temperature. The change in color of the fabric and the degree of staining on an adjacent undyed fabric are evaluated using the Grey Scale, where a higher grade signifies better fastness.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the use of dye intermediates.

Diazotization_Coupling cluster_diazotization Diazotization cluster_coupling Coupling Aniline Aniline (Ar-NH2) Diazonium_Salt Diazonium Salt (Ar-N2+Cl-) Aniline->Diazonium_Salt Diazotization NaNO2_HCl NaNO2 + HCl (0-5°C) NaNO2_HCl->Diazonium_Salt Azo_Dye Azo Dye (Ar-N=N-Ar'-OH) Diazonium_Salt->Azo_Dye Coupling Reaction Coupling_Agent Coupling Agent (e.g., Phenol) Coupling_Agent->Azo_Dye Experimental_Workflow start Select Dye Intermediate synthesis Azo Dye Synthesis start->synthesis purification Purification and Drying synthesis->purification characterization Characterization (Spectroscopy, etc.) purification->characterization application Application to Substrate (e.g., Textile) characterization->application testing Fastness Testing (Light and Wash) application->testing end Performance Assessment testing->end Performance_Comparison cluster_performance Performance Metrics Dye_Intermediate Choice of Dye Intermediate Aniline Aniline Dye_Intermediate->Aniline p_Nitroaniline p-Nitroaniline Dye_Intermediate->p_Nitroaniline H_Acid H-Acid Dye_Intermediate->H_Acid Yield Dye Yield Aniline->Yield Color_Intensity Color Intensity (ε) Aniline->Color_Intensity Fastness Fastness Properties Aniline->Fastness p_Nitroaniline->Yield p_Nitroaniline->Color_Intensity p_Nitroaniline->Fastness H_Acid->Yield H_Acid->Color_Intensity H_Acid->Fastness

References

A Comparative Guide to the Photostability of Styryl Dimes Synthesized with 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of fluorescent dyes is a critical consideration in a multitude of research applications, from cellular imaging to drug delivery. A key performance characteristic of any fluorescent probe is its photostability – the ability to resist photochemical degradation upon exposure to light. Dyes that photobleach rapidly can lead to diminished signal intensity, reduced observation times, and potentially compromised experimental data. This guide provides a comparative evaluation of the photostability of styryl dyes synthesized using 4-[(2-Cyanoethyl)methylamino]benzaldehyde against common alternative fluorescent dyes.

Styryl dyes are a class of organic dyes known for their strong fluorescence and environmental sensitivity. The incorporation of the this compound moiety can be used to synthesize a variety of cationic styryl dyes. Generally, styryl dyes are considered to be more photostable than classical cyanine dyes. Furthermore, the introduction of electron-withdrawing groups, such as the cyano group in the this compound precursor, can further enhance the photostability of the resulting dye.

Quantitative Comparison of Photostability

Dye ClassRepresentative DyePhotobleaching Half-life (t½)Quantum Yield of Photodegradation (Φd)Primary Applications
Styryl Dyes Styryl-type DNA DyeGenerally higher than SYBR Green ILower than SYBR Green IDNA/RNA staining, Cellular imaging
Cyanine Dyes SYBR Green I~10-30 seconds (under high illumination)~10⁻⁴ - 10⁻⁵Real-time PCR, DNA gel staining
Anthraquinone Dyes DRAQ5> 60 minutes (in live cells)Very low (highly photostable)Nuclear counterstaining in live cells

Note: The photostability of a dye is highly dependent on the experimental conditions, including the intensity and wavelength of the excitation light, the chemical environment (e.g., solvent, presence of oxygen), and the temperature. The values presented here are for comparative purposes and may vary significantly between different studies.

Experimental Protocol for Photostability Evaluation

To enable researchers to quantitatively assess the photostability of their synthesized dyes, a detailed experimental protocol for determining the photobleaching half-life is provided below.

Objective: To measure the photobleaching half-life (t½) of a fluorescent dye in solution.

Materials:

  • Fluorescent dye solution of known concentration in a suitable solvent (e.g., PBS, DMSO).

  • Spectrofluorometer or a fluorescence microscope equipped with a sensitive camera and a stable light source.

  • Quartz cuvette (for spectrofluorometer) or microscope slides and coverslips.

  • Data analysis software.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the dye at a concentration that gives a strong but not saturating fluorescence signal.

    • For spectrofluorometer measurements, fill a quartz cuvette with the dye solution.

    • For microscopy, place a small droplet of the dye solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Instrument Setup:

    • Turn on the light source and allow it to stabilize.

    • Set the excitation and emission wavelengths to the optimal values for the dye.

    • Adjust the excitation light intensity to a level that is relevant for the intended application. It is crucial to keep the illumination intensity constant throughout the experiment and for all dyes being compared.

    • For microscopy, define a region of interest (ROI) for data acquisition.

  • Data Acquisition:

    • Start continuous illumination of the sample.

    • Acquire fluorescence intensity measurements at regular time intervals (e.g., every 5-10 seconds).

    • Continue data acquisition until the fluorescence intensity has decreased to at least 50% of its initial value.

  • Data Analysis:

    • For each time point, calculate the mean fluorescence intensity within the ROI (for microscopy) or the peak fluorescence intensity (for spectrofluorometry).

    • Subtract the background fluorescence from each measurement.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t½) from the plot, which is the time at which the fluorescence intensity drops to 50% of its initial value.

Experimental Workflow for Photostability Evaluation

The following diagram illustrates the key steps in the experimental workflow for evaluating the photostability of a fluorescent dye.

Caption: Experimental workflow for determining the photobleaching half-life of a fluorescent dye.

A Benchmark Study of 4-[(2-Cyanoethyl)methylamino]benzaldehyde in Chromogenic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and drug development, the selection of a suitable chromogenic reagent is pivotal for the accurate quantification of various analytes. This guide provides a comparative overview of 4-[(2-Cyanoethyl)methylamino]benzaldehyde and its potential applications in chromogenic reactions, drawing parallels with the well-established reagent, 4-(dimethylamino)benzaldehyde (DMAB). Due to a notable lack of published performance data for this compound in specific chromogenic assays, this comparison will leverage the extensive data available for the structurally similar and widely used DMAB.

Introduction to Chromogenic Reactions

Chromogenic reactions are fundamental to spectrophotometric analysis, a technique widely employed for its simplicity, cost-effectiveness, and sensitivity. These reactions involve a chromogenic reagent that reacts with a specific analyte to produce a colored product. The intensity of the color, which is directly proportional to the concentration of the analyte, can then be measured using a spectrophotometer. A common application of this principle is in the determination of primary aromatic amines, a functional group present in many pharmaceutical compounds, including sulfonamides.

This compound: A Potential Chromogenic Reagent

This compound shares a core structural similarity with 4-(dimethylamino)benzaldehyde (DMAB), a well-known chromogenic reagent. Both molecules possess a benzaldehyde moiety with a substituted amino group at the para position. This structural feature is key to their reactivity in the color-forming condensation reaction with primary aromatic amines. The presence of the cyanoethyl group in this compound may influence its solubility, stability, and reactivity compared to the dimethylamino group in DMAB. However, a comprehensive search of scientific literature did not yield specific studies that have benchmarked the performance of this compound in chromogenic assays.

Comparative Performance Data (Hypothetical Comparison Based on DMAB)

In the absence of direct experimental data for this compound, the following table presents typical performance characteristics of its analogue, DMAB, in the colorimetric determination of sulfonamides. This data can serve as a baseline for what might be expected from a similar benzaldehyde-based reagent.

Parameter4-(Dimethylamino)benzaldehyde (DMAB)This compound
Molar Absorptivity (ε) High (Analyte-dependent)Data not available in published literature
Limit of Detection (LOD) Low (Analyte-dependent)Data not available in published literature
Linearity Range Typically in the µg/mL rangeData not available in published literature
Reaction Conditions Acidic mediumPresumably similar to DMAB
Stability of Chromogen Generally stable for measurementData not available in published literature

Experimental Protocols

The following is a generalized experimental protocol for the determination of a primary aromatic amine (e.g., a sulfonamide drug) using a benzaldehyde-based chromogenic reagent, based on established methods for DMAB. This protocol would require optimization for use with this compound.

Objective: To determine the concentration of a primary aromatic amine in a sample.

Materials:

  • Standard solution of the primary aromatic amine

  • This compound reagent solution (concentration to be optimized)

  • Acidic solvent (e.g., ethanol, dilute hydrochloric acid)

  • Volumetric flasks

  • Pipettes

  • Spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the primary aromatic amine of known concentrations.

  • Color Development: To a set volume of each standard solution and the unknown sample solution, add a specific volume of the this compound reagent solution and the acidic solvent.

  • Incubation: Allow the reaction to proceed for a set amount of time at a controlled temperature to ensure complete color development.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions to generate a calibration curve.

  • Concentration Determination: Determine the concentration of the primary aromatic amine in the unknown sample by interpolating its absorbance value on the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a chromogenic reaction using a benzaldehyde derivative for the quantification of a primary aromatic amine.

Chromogenic_Reaction_Workflow cluster_preparation Sample & Reagent Preparation cluster_reaction Chromogenic Reaction cluster_analysis Analysis Analyte Primary Aromatic Amine Solution Mixing Mixing in Acidic Medium Analyte->Mixing Reagent This compound Solution Reagent->Mixing Incubation Color Development (Incubation) Mixing->Incubation Condensation Reaction Measurement Spectrophotometric Measurement (Absorbance) Incubation->Measurement Quantification Quantification via Calibration Curve Measurement->Quantification

Caption: General workflow of a chromogenic assay for primary aromatic amines.

Conclusion and Future Outlook

While this compound holds theoretical promise as a chromogenic reagent due to its structural similarity to the widely used 4-(dimethylamino)benzaldehyde, there is a clear gap in the scientific literature regarding its practical application and performance. The cyanoethyl substitution may offer advantages in terms of solubility or reactivity, but without empirical data, its utility remains speculative.

For researchers and drug development professionals, this presents an opportunity for novel research. A comprehensive benchmark study of this compound, directly comparing its performance against DMAB and other established reagents in various chromogenic reactions, would be a valuable contribution to the field of analytical chemistry. Such a study should focus on quantifying key performance metrics, including molar absorptivity, limit of detection, linearity, and the stability of the resulting chromogen. Until such data becomes available, 4-(dimethylamino)benzaldehyde remains the more established and documented choice for chromogenic assays involving primary aromatic amines.

A Comparative Guide to Validating the Mechanism of the Knoevenagel Condensation of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise reaction mechanism is not merely an academic exercise; it is a critical step in process optimization, impurity profiling, and scaling up the synthesis of novel chemical entities. This guide provides an in-depth comparison of experimental methodologies to validate the reaction mechanism of 4-[(2-Cyanoethyl)methylamino]benzaldehyde, a key intermediate in the synthesis of dyes and pharmaceuticals[1]. Specifically, we will focus on its Knoevenagel condensation with malononitrile, a classic carbon-carbon bond-forming reaction.

The guide will forgo a rigid template, instead adopting a structure that logically flows from the foundational chemistry to the practical application of validation techniques. We will explore the causality behind each experimental choice, ensuring that every proposed protocol is a self-validating system. All claims and protocols are grounded in authoritative sources to ensure scientific integrity.

The Reaction in Focus: Knoevenagel Condensation of this compound with Malononitrile

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product[2][3]. In our case, the electron-donating 4-[(2-Cyanoethyl)methylamino] group on the benzaldehyde ring enhances its reactivity towards nucleophilic attack. The reaction with malononitrile is expected to proceed as follows:

Overall Reaction Scheme

Figure 1. Knoevenagel condensation of this compound with malononitrile.

Two primary mechanistic pathways are generally proposed for the amine-catalyzed Knoevenagel condensation, differing in the nature of the key intermediates.

Pathway A: The Enolate Mechanism

This classic mechanism involves the initial deprotonation of the active methylene compound (malononitrile) by the base to form a resonance-stabilized carbanion (enolate). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the final α,β-unsaturated product.

Enolate Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Malononitrile Malononitrile Enolate Enolate Malononitrile->Enolate + Base - Base-H+ Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Aldehyde Product Product Aldol Adduct->Product - H2O Iminium Mechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Aldehyde Aldehyde Iminium Ion Iminium Ion Aldehyde->Iminium Ion + R2NH - H2O Adduct Adduct Iminium Ion->Adduct + Enolate Product Product Adduct->Product - R2NH Kinetic_Study_Workflow A Prepare Stock Solutions (Aldehyde, Malononitrile, Base) C Perform Kinetic Runs (Vary Concentrations) A->C B Determine λmax of Product D Monitor Absorbance vs. Time B->D C->D E Calculate Initial Rates D->E F Determine Reaction Orders E->F G Propose Rate Law & Infer Mechanism F->G

References

Performance Showdown: Metal-Complexed Azo Dyes from 4-[(2-Cyanoethyl)methylamino]benzaldehyde vs. Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the performance characteristics of novel metal-complexed azo dyes derived from 4-[(2-Cyanoethyl)methylamino]benzaldehyde against established commercial disperse dyes, C.I. Disperse Red 73 and C.I. Disperse Orange 30. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at key performance metrics, supported by experimental data and standardized protocols, to inform material selection and development.

Metal-complexed azo dyes are a significant class of colorants known for their enhanced stability and vibrant colors. The introduction of a metal ion into the dye structure can lead to substantial improvements in light, wash, and sublimation fastness, making them suitable for a wide range of applications, from textile dyeing to advanced materials. This guide focuses on the performance of dyes synthesized using this compound as a key intermediate, a compound that lends itself to the creation of disperse dyes for hydrophobic fibers.

Comparative Performance Data

The following tables summarize the key performance indicators for a representative metal-complexed dye derived from a 4-N-ß-cyanoethyl-N-ß-hydroxyethylaminoazobenzene structure (as a proxy for dyes from this compound due to the close structural similarity) and two widely used commercial azo disperse dyes.

Table 1: Spectral and Fastness Properties of Selected Azo Dyes

PropertyMetal-Complexed Dye (from 4-N-ß-cyanoethyl-N-ß-hydroxyethylaminoazobenzene derivative)C.I. Disperse Red 73C.I. Disperse Orange 30
Color Reddish-BlueBright Red-BlueOrange
λmax (nm) ~460-470Not specifiedNot specified
Light Fastness (ISO 105-B02) 4-5GoodGood
Wash Fastness (ISO 105-C06) 4-54-55
Sublimation Fastness (ISO 105-P01) 44-55
Rubbing Fastness (ISO 105-X12) 4-54-55

Note: Data for the metal-complexed dye is based on representative values for similar structures. Performance can vary based on the specific metal and substituents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Synthesis of Azo Dyes and Metal Complexes

The general route for the synthesis of the azo dyes involves diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. For the metal-complexed dyes, the resulting azo dye is then treated with a metal salt.

1. Diazotization and Coupling:

  • A primary aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C.

  • A solution of sodium nitrite is added dropwise to form the diazonium salt.

  • The diazonium salt solution is then slowly added to a cooled solution of the coupling component (e.g., an aniline derivative like N-ethyl-N-cyanoethylaniline).

  • The pH is maintained at an optimal level (typically 4.5-5.5) to facilitate the coupling reaction.[1]

  • The resulting azo dye precipitates and is collected by filtration, washed, and dried.

2. Metal Complexation:

  • The synthesized azo dye is dissolved in a suitable solvent (e.g., ethanol).

  • A solution of a metal salt (e.g., copper sulfate, nickel chloride) is added to the dye solution.

  • The mixture is refluxed for several hours to facilitate the formation of the metal-dye complex.

  • The metal-complexed dye is then isolated by filtration and purified.

Fastness Testing

1. Light Fastness (ISO 105-B02):

  • Dyed fabric specimens are exposed to a controlled artificial light source that mimics natural daylight.

  • The exposure is conducted alongside a set of blue wool standards with known lightfastness ratings.

  • The change in color of the specimen is assessed by comparing it to the fading of the blue wool standards.[2][3]

2. Wash Fastness (ISO 105-C06 / AATCC 61):

  • A dyed fabric specimen is placed between two pieces of undyed multifiber fabric (containing strips of different common fibers like cotton, wool, polyester, etc.).[1]

  • The composite sample is agitated in a standardized soap or detergent solution at a specified temperature and time.[1][2]

  • The change in color of the dyed specimen and the staining of the adjacent multifiber fabric are evaluated using grey scales.[1][2]

3. Sublimation Fastness (ISO 105-P01 / AATCC 117):

  • The dyed fabric is placed in contact with an undyed fabric.[1]

  • The sample is heated under controlled pressure and temperature for a specific duration to assess the transfer of color due to sublimation.[1][4]

  • The staining of the undyed fabric and the color change of the original sample are assessed using grey scales.[1][4]

4. Rubbing Fastness (Crocking) (ISO 105-X12):

  • A dyed fabric specimen is rubbed with a dry and a wet piece of standard white cotton cloth using a crockmeter.

  • The amount of color transferred to the white cloths is assessed by comparing them with a grey scale for staining.[2]

Visualizing the Workflow

The following diagrams illustrate the synthesis pathway and the experimental workflow for performance evaluation.

Synthesis_Pathway A Primary Aromatic Amine B Diazonium Salt A->B Diazotization (NaNO2, HCl, 0-5°C) D Azo Dye B->D Coupling Reaction C This compound (or derivative) C->D F Metal-Complexed Azo Dye D->F Metal Complexation (Reflux) E Metal Salt E->F

Caption: Synthesis pathway for metal-complexed azo dyes.

Performance_Evaluation_Workflow cluster_synthesis Dye Synthesis & Application cluster_testing Fastness Testing cluster_analysis Data Analysis & Comparison Synthesis Synthesize Metal-Complexed Dye Application Dye Fabric (e.g., Polyester) Synthesis->Application Light Light Fastness (ISO 105-B02) Application->Light Wash Wash Fastness (ISO 105-C06) Application->Wash Sublimation Sublimation Fastness (ISO 105-P01) Application->Sublimation Rubbing Rubbing Fastness (ISO 105-X12) Application->Rubbing Data Collect Fastness Ratings (Grey/Blue Scales) Light->Data Wash->Data Sublimation->Data Rubbing->Data Comparison Compare with Alternative Dyes Data->Comparison

Caption: Experimental workflow for dye performance evaluation.

Conclusion

Metal-complexed azo dyes derived from intermediates like this compound demonstrate promising performance characteristics, particularly in terms of light and wash fastness, which are comparable to or exceed those of some commercial disperse dyes. The inclusion of a metal chelate structure generally enhances the stability of the dye molecule. This guide provides a foundational comparison; however, the specific performance of any new dye will ultimately depend on the fine-tuning of its molecular structure, the choice of metal ion, and the optimization of the dyeing process. The provided experimental protocols offer a standardized framework for conducting such comparative evaluations.

References

A Senior Application Scientist's Guide to the Synthesis of 4-[(2-Cyanoethyl)methylamino]benzaldehyde: Assessing Reproducibility of Common Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 4-[(2-Cyanoethyl)methylamino]benzaldehyde is a valuable building block, notably in the synthesis of various dyes and as a potential component in pharmaceutical compounds.[1] However, the reproducibility of its synthesis can be a significant hurdle, impacting project timelines and research outcomes. This guide provides an in-depth comparison of common synthesis protocols for this compound, offering detailed experimental data, insights into the underlying chemical principles, and a critical assessment of their reproducibility.

Introduction: The Importance of a Reliable Synthetic Route

This compound, with its reactive aldehyde functionality and the cyanoethylamino group, serves as a versatile intermediate. Its core structure is assembled through a two-step synthetic sequence: the cyanoethylation of N-methylaniline followed by the formylation of the resulting intermediate. The efficiency and reproducibility of each of these steps are critical to obtaining the final product in high yield and purity. This guide will dissect and compare the most prevalent methods for each stage of this synthesis.

Visualizing the Synthetic Pathway

The overall synthesis of this compound can be visualized as a two-stage process. The first stage involves the formation of the key intermediate, N-(2-cyanoethyl)-N-methylaniline, followed by the introduction of the aldehyde group in the second stage.

Synthesis_Pathway cluster_0 Stage 1: Cyanoethylation cluster_1 Stage 2: Formylation NMA N-Methylaniline Intermediate N-(2-Cyanoethyl)-N-methylaniline NMA->Intermediate Catalyst ACN Acrylonitrile ACN->Intermediate Final_Product This compound Intermediate->Final_Product Formylating_Agent Formylating Agent (e.g., Vilsmeier Reagent) Formylating_Agent->Final_Product

Caption: Overall synthetic pathway for this compound.

Stage 1: Cyanoethylation of N-Methylaniline - A Comparative Analysis

The initial and crucial step in the synthesis is the addition of a cyanoethyl group to N-methylaniline. This reaction, a classic example of a Michael addition, involves the reaction of N-methylaniline with acrylonitrile.[2][3][4][5] The choice of catalyst is the most significant variable affecting the reaction's efficiency and the formation of byproducts. We will compare two of the most effective catalytic systems.

Protocol 1: Cupric Acetate Catalysis

Cupric acetate has been demonstrated to be a highly effective catalyst for the monocyanoethylation of aromatic amines, often leading to improved yields and shorter reaction times compared to other methods.[6]

Causality Behind Experimental Choices: The cupric ion is believed to coordinate with the nitrile group of acrylonitrile, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. This catalytic approach is often preferred for its high selectivity for the mono-adduct, minimizing the formation of the di-cyanoethylated byproduct.

Experimental Protocol (Adapted from analogous procedures):

  • To a stirred solution of N-methylaniline (1.0 eq) in a suitable solvent such as acetic acid, add cupric acetate monohydrate (0.1 eq).

  • Heat the mixture to a specified temperature (e.g., 80-100 °C).

  • Slowly add acrylonitrile (1.1 eq) to the reaction mixture over a period of 1-2 hours.

  • Maintain the reaction at the same temperature for an additional 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into a cold aqueous solution of sodium hydroxide to neutralize the acetic acid and precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Zinc Chloride and Hydrochloric Acid Catalysis

A patented "clean production method" utilizes a combination of zinc chloride and hydrochloric acid as a catalyst system, reporting very high yields and purity for the synthesis of N-cyanoethylaniline.[7]

Causality Behind Experimental Choices: Zinc chloride acts as a Lewis acid, activating the acrylonitrile towards nucleophilic attack. The presence of hydrochloric acid likely protonates the aniline, which might seem counterintuitive as it reduces its nucleophilicity. However, in this system, it is proposed that the anilinium salt reacts with acrylonitrile in a concerted or stepwise manner, with the acidic medium also helping to suppress the formation of polymers from acrylonitrile.

Experimental Protocol (Based on Patent CN102241606B): [7]

  • In a reaction vessel, charge water, zinc chloride (catalytic amount), a polymerization inhibitor (e.g., hydroquinone), sodium sulfate, and hydrochloric acid.

  • Add N-methylaniline (1.0 eq) and acrylonitrile (1.1 eq) to the mixture.

  • Gradually heat the reaction mixture to 95 °C over 10 hours and maintain this temperature for an additional 10 hours.

  • After the reaction is complete, stop stirring and allow the layers to separate.

  • Separate the aqueous layer.

  • Neutralize the organic layer with sodium bicarbonate to a pH of approximately 4.

  • Recover unreacted acrylonitrile by vacuum distillation.

  • The crude N-(2-cyanoethyl)-N-methylaniline is then purified by steam distillation to remove any remaining aniline, followed by neutralization.

Performance Comparison: Cyanoethylation Protocols
ParameterProtocol 1: Cupric AcetateProtocol 2: ZnCl₂/HCl
Reported Yield High (exact value for N-methylaniline not specified in sources)Up to 99.1%[7]
Reported Purity High selectivity for mono-adduct96% (with 3% N,N-dicyanoethylaniline)[7]
Reaction Time 5-8 hours~20 hours
Catalyst Cupric AcetateZinc Chloride & Hydrochloric Acid
Advantages Shorter reaction time, high selectivity for mono-adduct.Very high reported yield, "clean production method".
Disadvantages Potential for copper contamination in the product.Long reaction time, requires careful temperature control.

Stage 2: Formylation of N-(2-cyanoethyl)-N-methylaniline

The second stage of the synthesis introduces the aldehyde group onto the aromatic ring of the intermediate. The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich aromatic compounds like N,N-disubstituted anilines.[8][9][10][11][12][13][14]

The Vilsmeier-Haack Reaction: Mechanism and Application

The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," which is a chloroiminium salt formed from the reaction of a substituted amide (commonly N,N-dimethylformamide, DMF) with an acid chloride (typically phosphorus oxychloride, POCl₃).[9] This reagent is a mild electrophile that reacts with the electron-rich aromatic ring to introduce the formyl group after hydrolysis.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Intermediate N-(2-cyanoethyl)-N-methylaniline Intermediate->Iminium_Salt Electrophilic Attack Final_Product This compound Iminium_Salt->Final_Product Hydrolysis H2O H₂O (Workup) H2O->Final_Product

References

Safety Operating Guide

Proper Disposal of 4-[(2-Cyanoethyl)methylamino]benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 4-[(2-Cyanoethyl)methylamino]benzaldehyde (CAS No. 94-21-3). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties and follow stringent disposal protocols. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and eye irritation, as well as potential respiratory irritation.[1][2] Therefore, proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety.

Summary of Key Disposal Principles:

Due to its chemical nature as an aromatic aldehyde and an organic nitrile, this compound requires disposal as hazardous chemical waste.[3][4] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain. The presence of the cyanoethyl group necessitates caution, as improper handling of nitrile compounds can pose significant health risks.[4]

The primary recommended disposal method is to collect the waste in clearly labeled, sealed containers for pickup by a licensed hazardous waste disposal company. This ensures that the chemical is managed and treated in accordance with all applicable local, state, and federal regulations.[3]

Quantitative Data for Disposal Considerations

A summary of the physical and chemical properties of this compound relevant to its handling and disposal is provided in the table below.

PropertyValueSource
CAS Number94-21-3[1][5]
Molecular FormulaC11H12N2O[1][6]
Molecular Weight188.23 g/mol [1][6]
Melting Point70-74 °C[1][5]
Boiling Point387.1 ± 27.0 °C (Predicted)[5]
Density1.137 ± 0.06 g/cm3 (Predicted)[5]
Hazard ClassificationsAcute Toxicity (Oral, Dermal, Inhalation) - Category 4, Skin Irritation - Category 2, Eye Irritation - Category 2, Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory system)[1]

Experimental Protocols for Disposal

As no specific, validated protocol for the in-lab neutralization of this compound is readily available, on-site treatment is not recommended . The safest and most compliant method of disposal is through a certified hazardous waste management service.

The following step-by-step procedure outlines the process for preparing this chemical for disposal:

Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing appropriate PPE, including:

  • Nitrile gloves

  • Safety goggles with side shields or a face shield

  • A lab coat

  • In cases of potential dust or aerosol generation, a dust mask (type N95 or higher) is required.[1]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound waste in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Contaminated Materials: Any materials contaminated with this chemical, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Solutions: If the compound is in a solvent, it should be collected in a labeled container for hazardous liquid waste. Do not mix with other incompatible waste streams.

Step 3: Labeling All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "94-21-3"

  • The specific hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

Step 4: Storage Store the sealed and labeled waste containers in a designated, well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

Step 5: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a full inventory of the waste to be collected.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated is_pure Is the waste pure This compound? start->is_pure is_contaminated Is the material contaminated with the compound? is_pure->is_contaminated No collect_solid Collect in a labeled hazardous solid waste container. is_pure->collect_solid Yes is_solution Is the waste a solution containing the compound? is_contaminated->is_solution No collect_contaminated Collect in a labeled hazardous solid waste container for contaminated materials. is_contaminated->collect_contaminated Yes collect_liquid Collect in a labeled hazardous liquid waste container. is_solution->collect_liquid Yes end Proper Disposal Complete is_solution->end No (Non-hazardous waste, dispose of accordingly) store Store in designated hazardous waste accumulation area. collect_solid->store collect_contaminated->store collect_liquid->store contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.